molecular formula C8H9NO2 B1601994 N-methoxybenzamide CAS No. 2446-51-7

N-methoxybenzamide

Cat. No.: B1601994
CAS No.: 2446-51-7
M. Wt: 151.16 g/mol
InChI Key: PBQZQTQFQFYBNJ-UHFFFAOYSA-N
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Description

N-methoxybenzamide is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQZQTQFQFYBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493682
Record name N-Methoxybenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446-51-7
Record name N-Methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-methoxybenzamide: Properties, Structure, and Applications in C–H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Weinreb Amide

N-methoxybenzamide (CAS No. 2446-51-7) is an intriguing molecule within the broader class of benzamide derivatives.[1][2][3] Often overshadowed by its more famous cousin, N-methoxy-N-methylbenzamide (a "Weinreb amide"), this compound possesses a unique structural feature—a primary N-H bond—that imparts distinct reactivity. While Weinreb amides are renowned for their controlled additions of organometallic reagents to form ketones, this compound has carved out a critical niche in modern synthetic chemistry as a simple, yet remarkably effective, directing group for transition metal-catalyzed C–H bond functionalization.[4][5][6] This guide provides an in-depth analysis of its chemical properties, structural characteristics, and its pivotal role in enabling selective and efficient molecular synthesis, aimed at researchers and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound is a yellow to colorless solid at room temperature.[5] Its fundamental properties are summarized below, providing a foundational dataset for its use in experimental settings. The lack of a readily available boiling point suggests it may be prone to decomposition at higher temperatures under atmospheric pressure.

PropertyValueSource(s)
CAS Number 2446-51-7[1][3][4]
Molecular Formula C₈H₉NO₂[2][3]
Molecular Weight 151.16 g/mol [3]
Melting Point 56-59 °C[4][6]
Boiling Point Not reported[2][5][7]
Density ~1.1 g/cm³ (predicted)[7]
Appearance Yellow to colorless solid[5]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in aqueous buffers.[Based on isomer data]

Molecular Structure and Bonding Analysis

The structure of this compound is defined by a benzoyl group attached to a methoxyamine moiety. This arrangement creates a molecule with distinct electronic and steric features that are crucial to its function.

Key Structural Identifiers:

  • IUPAC Name: this compound[3]

  • SMILES: CONC(=O)C1=CC=CC=C1[3]

  • InChI Key: PBQZQTQFQFYBNJ-UHFFFAOYSA-N[3]

The planarity of the benzene ring and the amide bond, combined with the N-O single bond, allows for specific conformational arrangements. The lone pairs on the amide oxygen and the methoxy oxygen, along with the acidic N-H proton, are the key features that enable its coordination with transition metals, a property that is expertly exploited in its primary application.

Caption: Molecular structure of this compound.

Spectroscopic Analysis

While comprehensive, peer-reviewed spectral data for this compound is not widely available in public databases, its structure allows for a robust prediction of its key spectroscopic features. This analysis is based on fundamental principles and comparison with its close isomers, for which data is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show three main regions.

    • Aromatic Protons (δ 7.4-7.8 ppm): The five protons on the benzene ring would appear as a complex multiplet in this region.

    • Amide Proton (δ ~8.0-9.0 ppm, broad): A broad singlet corresponding to the N-H proton. Its chemical shift and broadness would be highly dependent on solvent and concentration due to hydrogen bonding.

    • Methoxy Protons (δ ~3.8-4.0 ppm): A sharp singlet integrating to three protons for the -OCH₃ group.

  • ¹³C NMR: The carbon spectrum would be expected to show signals for the carbonyl carbon (~165-170 ppm), the aromatic carbons (four signals between ~127-135 ppm), and the methoxy carbon (~60-65 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. Based on data from isomers like 2-methoxybenzamide and p-methoxybenzamide, the following characteristic absorption bands are expected.[8][9][10]

  • N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹. The presence of a primary amide (as in p-methoxybenzamide) often shows two bands in this region for symmetric and asymmetric stretching.

  • C-H Aromatic Stretch: Weak to medium peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: A medium peak just below 3000 cm⁻¹ for the methoxy group.

  • C=O (Amide I) Stretch: A very strong, sharp absorption band in the region of 1650-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

  • N-H Bend (Amide II): A medium to strong band around 1600-1640 cm⁻¹.

  • C-O Stretch: A strong band around 1250 cm⁻¹ corresponding to the aryl-O bond of the methoxy group.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, this compound is expected to show a clear molecular ion peak.

  • Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound. This is confirmed by mass spectra of its isomers.[11]

  • Key Fragments: Common fragmentation patterns for benzamides would be observed. The most prominent fragment would likely be the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105, resulting from the cleavage of the amide C-N bond. Another significant fragment at m/z = 120 could arise from the loss of the methoxy group (-OCH₃).

Synthesis and Reactivity

Representative Synthesis Protocol

This compound is typically synthesized via a standard amide coupling reaction between an activated benzoic acid derivative and O-methylhydroxylamine. The use of benzoyl chloride is a common and efficient laboratory-scale method.

Objective: To synthesize this compound from benzoyl chloride and O-methylhydroxylamine hydrochloride.

Materials:

  • Benzoyl chloride

  • O-methylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend O-methylhydroxylamine hydrochloride (1.0 eq) in DCM.

  • Basification: Cool the suspension to 0 °C in an ice bath. Add pyridine or triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free base. Stir for 15-20 minutes.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of benzoyl chloride (1.05 eq) in DCM dropwise to the reaction mixture. Causality Note: The dropwise addition at low temperature is critical to control the exothermicity of the acylation reaction and prevent side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine. Self-Validation: Each wash removes specific impurities: the bicarbonate removes excess acid, HCl removes the base (pyridine/triethylamine), and brine removes residual water.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product.

Core Application: A Directing Group for C–H Activation

The most significant application of this compound in modern organic synthesis is its function as a versatile and removable directing group for transition metal-catalyzed C–H activation.[4][5][6] This strategy allows for the selective functionalization of an otherwise unreactive C–H bond at the ortho position of the benzene ring.

The Guiding Principle: Mechanism of Action

The efficacy of the N-methoxyamide group lies in its ability to coordinate with a metal center (e.g., Palladium, Rhodium, Ruthenium) to form a stable five- or six-membered metallacycle intermediate. This coordination brings the metal catalyst into close proximity to the ortho C–H bond, enabling its selective cleavage and subsequent functionalization.

The generally accepted mechanism involves several key steps:

  • Coordination: The amide oxygen and the nitrogen (after deprotonation of the N-H bond) chelate to the metal center (M).

  • C–H Activation/Metalation: The coordinated metal center selectively breaks the proximal ortho C–H bond, forming a stable cyclometalated intermediate. This is often the rate-determining step.

  • Functionalization: The newly formed metal-carbon bond reacts with a coupling partner (e.g., an alkene, alkyne, or organohalide).

  • Reductive Elimination/Turnover: The product is released, and the metal catalyst is regenerated to re-enter the catalytic cycle.

CH_Activation_Mechanism cluster_0 Catalytic Cycle Start This compound + [M] Catalyst Coordination Coordination Complex Start->Coordination Coordination Metalation Cyclometalated Intermediate (C-H Cleavage) Coordination->Metalation C-H Activation Coupling Reaction with Coupling Partner Metalation->Coupling Functionalization Product Ortho-Functionalized Product Coupling->Product Reductive Elimination Product->Start Catalyst Regeneration

Caption: Generalized catalytic cycle for C-H activation.

Advantages in Drug Development and Synthesis
  • Atom Economy: C–H activation avoids the need for pre-functionalized starting materials (like aryl halides or boronic acids), leading to shorter, more efficient, and less wasteful synthetic routes.

  • Predictable Selectivity: The directing group provides excellent control over regioselectivity, reliably delivering ortho-substituted products.

  • Broad Compatibility: The N-methoxyamide directing group has proven effective with a range of powerful transition metals, including Pd, Rh, and Ru, allowing access to a wide variety of chemical transformations.[4][5][6]

This methodology is particularly valuable in drug discovery, where the rapid generation of analogs with diverse substitution patterns is essential for structure-activity relationship (SAR) studies.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place, sealed tightly away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

Conclusion

This compound is a powerful and often underestimated tool in the synthetic chemist's arsenal. While structurally simple, its ability to act as a robust directing group for transition metal-catalyzed C–H activation provides a direct and elegant pathway to complex ortho-functionalized aromatic compounds. Its predictable reactivity and the atom-economical nature of the transformations it enables make it a highly valuable reagent for professionals in pharmaceutical research and fine chemical synthesis. Understanding its core properties and the mechanistic principles behind its application is key to unlocking its full potential in the development of novel molecular architectures.

References

  • Title: this compound, 98% Source: abcr Gute Chemie URL: [Link]

  • Title: CAS 2446-51-7 | this compound Source: Hoffman Fine Chemicals URL: [Link]

  • Title: A Simple and Versatile Amide Directing Group for C–H Functionalizations Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: m-Methoxybenzamide Source: NIST Chemistry WebBook URL: [Link]

  • Title: this compound | CAS#:2446-51-7 Source: Chemsrc URL: [Link]

  • Title: A Simple and Versatile Amide Directing Group for C-H Functionalizations Source: ResearchGate URL: [Link]

  • Title: this compound | C8H9NO2 Source: PubChem URL: [Link]

  • Title: N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations Source: ResearchGate URL: [Link]

  • Title: p-Methoxybenzamide Source: NIST Chemistry WebBook URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: Michigan State University URL: [Link]

  • Title: this compound | CAS:2446-51-7 Source: Ark Pharma Scientific Limited URL: [Link]

  • Title: Benzamide Source: NIST Chemistry WebBook URL: [Link]

  • Title: 2-Methoxybenzamide Source: NIST Chemistry WebBook URL: [Link]

Sources

N-Methoxybenzamide Derivatives: A Technical Guide to Their Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The N-methoxybenzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents. Its structural simplicity belies its capacity for complex biological interactions, which are highly contingent on the specific chemical moieties appended to its core structure. This guide provides an in-depth exploration of the primary mechanisms of action for key classes of this compound derivatives. We will dissect their roles as inhibitors of histone deacetylases (HDACs) and poly (ADP-ribose) polymerases (PARP), as well as their function in modulating protein kinase signaling pathways. By synthesizing field-proven insights with rigorous scientific data, this document serves as a technical resource for professionals engaged in drug discovery and development, offering clarity on the causality behind experimental design and a foundation for future innovation.

Introduction to the this compound Scaffold

The this compound structure, characterized by a benzene ring linked to an N-methoxy-substituted amide group, is a privileged scaffold in drug discovery.[1] Its value lies in its synthetic tractability and its ability to be chemically modified to achieve specific interactions with a diverse range of biological targets.[1] This has led to the development of derivatives with potent biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][4][5] The core structure often serves as a crucial anchor or recognition element within the binding sites of enzymes, making it a focal point for structure-activity relationship (SAR) studies. Understanding the distinct mechanisms driven by different derivative classes is paramount for the rational design of next-generation therapeutics.

Core Mechanisms of Action

The biological effect of an this compound derivative is not inherent to the core scaffold but is defined by the complete molecular structure. The following sections detail the most extensively studied mechanisms of action for distinct classes of these compounds.

Histone Deacetylase (HDAC) Inhibition

2.1.1 The Role of HDACs in Disease Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This action leads to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. Consequently, inhibiting HDACs has become a key therapeutic strategy to reactivate these silenced genes and halt cancer progression.[6][7]

2.1.2 this compound Derivatives as HDAC Inhibitors Many potent HDAC inhibitors are built upon a benzamide framework.[8] In these molecules, the benzamide group functions as a crucial zinc-binding group (ZBG), chelating the Zn²⁺ ion in the active site of class I and II HDACs.[6][9] While various N-substituted benzamides have been developed, the overarching principle involves the benzamide moiety orienting the molecule within the enzyme's active site channel.[7][8] This interaction blocks substrate access and inhibits the deacetylation process, leading to the accumulation of acetylated histones.

2.1.3 Signaling Pathway: HDAC Inhibition The inhibition of HDACs triggers a cascade of events that are detrimental to cancer cells. The primary effect is the hyperacetylation of histones, which neutralizes their positive charge, relaxing the chromatin structure. This "open" chromatin state allows transcription factors to access the DNA and activate the expression of previously silenced genes, including critical cell cycle inhibitors like p21. The upregulation of these genes leads to cell cycle arrest, differentiation, and ultimately, apoptosis.

HDAC_Inhibition_Pathway HDACi This compound Derivative (HDACi) HDAC HDAC Enzyme HDACi->HDAC Inhibits Histones_A Acetylated Histones Histones_D Deacetylated Histones HDAC->Histones_D Catalyzes Histones_A->Histones_D Deacetylation Chromatin_O Open Chromatin (Transcriptional Activation) Histones_A->Chromatin_O Chromatin_C Condensed Chromatin (Transcriptional Repression) Histones_D->Chromatin_C TSG Tumor Suppressor Genes (e.g., p21) Chromatin_O->TSG Allows Transcription Apoptosis Cell Cycle Arrest & Apoptosis TSG->Apoptosis Induces

Caption: HDAC inhibition by this compound derivatives.

2.1.4 Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric) This protocol provides a validated method for quantifying the inhibitory activity of a compound against HDAC enzymes. The principle relies on a fluorogenic substrate that, upon deacetylation by HDAC, can be cleaved by a developer enzyme to release a fluorescent molecule.

  • Reagent Preparation:

    • Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Dilute recombinant human HDAC enzyme (e.g., HDAC1, HDAC2) to the desired concentration in assay buffer.

    • Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) stock solution in DMSO and dilute in assay buffer.

    • Prepare the test compound (this compound derivative) stock solution in DMSO and create a serial dilution series.

    • Prepare the Developer solution containing a protease (e.g., Trypsin) and a stop solution (e.g., containing a potent HDAC inhibitor like Trichostatin A).

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the compound dilutions (or DMSO for control) to appropriate wells.

    • Add 35 µL of the diluted HDAC enzyme solution to all wells.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the diluted HDAC substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 50 µL of the Developer/Stop solution.

    • Incubate for an additional 15 minutes at 37°C to allow for fluorophore development.

  • Data Acquisition and Analysis:

    • Measure fluorescence using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

    • Subtract the background fluorescence from a "no enzyme" control.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

2.2.1 The Role of PARP in DNA Repair Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular responses to DNA damage, particularly in the base excision repair (BER) pathway for single-strand breaks (SSBs).[10] When an SSB occurs, PARP1 binds to the damaged site and synthesizes chains of poly (ADP-ribose) (PAR), which recruits other DNA repair proteins.[11] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[12] When PARP is inhibited in these cells, unrepaired SSBs are converted into toxic DSBs during DNA replication. Since the HR pathway is non-functional, these DSBs cannot be repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[13]

2.2.2 this compound Derivatives as PARP Inhibitors The benzamide moiety is a well-established pharmacophore for PARP inhibition. It acts as a structural mimic of the nicotinamide portion of PARP's natural substrate, NAD⁺.[14] this compound derivatives can be designed to occupy the nicotinamide-binding pocket of the PARP enzyme, competitively inhibiting its catalytic activity.[11] This blockade prevents the synthesis of PAR chains, thereby trapping PARP on the DNA and disrupting the repair of SSBs.

2.2.3 Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cell (HR Deficient) PARPi_N PARP Inhibitor PARP_N PARP PARPi_N->PARP_N Inhibits SSB_N Single-Strand Break (SSB) SSB_N->PARP_N Activates DSB_N Double-Strand Break (DSB) SSB_N->DSB_N Replication Fork Collapse BER_N Base Excision Repair PARP_N->BER_N Recruits HR_N Homologous Recombination (HR) DSB_N->HR_N Activates Survival_N Cell Survival HR_N->Survival_N Leads to Repair & PARPi_B PARP Inhibitor PARP_B PARP PARPi_B->PARP_B Inhibits SSB_B Single-Strand Break (SSB) SSB_B->PARP_B Activates DSB_B Accumulated Double-Strand Breaks SSB_B->DSB_B Replication Fork Collapse HR_B Homologous Recombination (Defective) DSB_B->HR_B Cannot Repair Death_B Apoptosis HR_B->Death_B Leads to

Caption: Synthetic lethality via PARP inhibition in HR-deficient cells.

2.2.4 Experimental Protocol: Cell-Based PARP Activity Assay (Immunofluorescence) This protocol assesses PARP inhibitor efficacy by visualizing the accumulation of PAR polymers in cells following DNA damage.

  • Cell Culture and Treatment:

    • Seed cells (e.g., cancer cell line of interest) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the this compound-based PARP inhibitor (or DMSO control) for 1-2 hours.

    • Induce DNA damage by treating cells with a DNA-damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 200 µM Methyl methanesulfonate (MMS) for 30 minutes).

  • Immunostaining:

    • Wash cells three times with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

    • Incubate the cells with a primary antibody against PAR (poly ADP-ribose) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the PAR signal (green) and DAPI signal (blue).

    • Quantify the fluorescence intensity of the PAR signal within the nucleus for multiple cells per condition. A significant reduction in PAR signal in inhibitor-treated cells compared to the damaged control indicates effective PARP inhibition.

Kinase Inhibition (e.g., EGFR)

2.3.1 Kinases in Cancer Signaling Protein kinases are enzymes that regulate the biological activity of proteins by phosphorylating specific amino acids. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, survival, and migration. Dysregulation or mutation of EGFR is a common driver in various cancers, including non-small cell lung cancer (NSCLC).[2]

2.3.2 this compound Derivatives as EGFR Inhibitors Specific this compound derivatives have been designed and synthesized to function as potent EGFR inhibitors.[2] These compounds typically compete with ATP for binding within the kinase domain of the EGFR protein. By occupying the ATP-binding site, they prevent the autophosphorylation and activation of the receptor, thereby blocking all downstream signaling. The this compound core can serve as a scaffold to correctly position other functional groups that make critical hydrogen bonds and hydrophobic interactions within the kinase domain.[2]

2.3.3 Signaling Pathway: EGFR Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates EGFRi This compound Derivative (EGFRi) EGFRi->EGFR Inhibits (ATP-competitive) RAS RAS EGFR->RAS P RAF RAF RAS->RAF P MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates

Caption: Inhibition of the EGFR signaling cascade.

2.3.4 Experimental Protocol: Western Blot for Phospho-EGFR This protocol determines a compound's ability to inhibit EGFR activation by measuring the phosphorylation status of the receptor.

  • Cell Lysis and Protein Quantification:

    • Culture EGFR-expressing cells (e.g., A549 lung cancer cells) to ~80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal EGFR activity.

    • Pre-treat cells with various concentrations of the this compound-based EGFR inhibitor for 1-2 hours.

    • Stimulate the cells with recombinant human EGF (e.g., 100 ng/mL) for 10-15 minutes.

    • Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

    • Strip the membrane and re-probe with an antibody for total EGFR to confirm equal protein loading. A loading control like β-actin or GAPDH should also be used.

    • A dose-dependent decrease in the p-EGFR signal relative to the total EGFR signal indicates effective inhibition.

Other Reported Biological Activities

Beyond these core mechanisms, this compound derivatives have been investigated for a range of other biological effects, highlighting the scaffold's versatility. These include:

  • Anti-inflammatory Activity: Certain derivatives have been shown to inhibit the release of inflammatory mediators and reduce edema in animal models, potentially through membrane stabilization or modulation of the pituitary-adrenal system.[5][15][16]

  • HSP27 Targeting: Novel derivatives have been synthesized to target Heat Shock Protein 27 (HSP27), a chaperone protein implicated in cancer cell survival and resistance to therapy.[17][18]

  • Antiviral and Antimicrobial Effects: Some compounds have demonstrated activity against viruses like Enterovirus 71 and various bacterial and fungal strains.[3][19]

Data Summary and Comparison

The potency of this compound derivatives is highly specific to the target and the full chemical structure. The table below summarizes representative inhibitory concentrations (IC₅₀) from the literature to provide a quantitative perspective.

Derivative ClassSpecific Compound ExampleTarget / Cell LineIC₅₀ ValueReference
Anticancer (HSP27 Target) Nimesulide Derivative L1SKBR3 (Breast Cancer)1.57 µM[17][18]
SKOV3 (Ovarian Cancer)2.63 µM[17][18]
H292 (Lung Cancer)8.87 µM[17][18]
HDAC Inhibitor N-hydroxybenzamide derivativesHCT116 (Colon Cancer)1-17 µM[6]
N-methyl-substituted benzimidazoleMCF-7 (Breast Cancer)3.1 µM[20]
EGFR Inhibitor 2-amino-N-methoxybenzamide (5h)EGFR Kinase71 nM[2]
2-amino-N-methoxybenzamide (5d)EGFR Kinase95 nM[2]
PARP Inhibitor KR-33889PARP-1 Enzyme0.52 µM[11]
Antiviral (Anti-EV71) 3-amino-N-(4-bromophenyl)-4-methoxybenzamideEV 71 Virus5.7 - 12 µM[3]

Conclusion and Future Directions

This guide establishes that the this compound scaffold is a privileged and highly adaptable structure in drug discovery. Its mechanism of action is not monolithic; rather, it is dictated by the specific substitutions and functional groups that adorn the core. Derivatives have been rationally designed to potently and selectively inhibit critical enzyme families, including HDACs, PARPs, and protein kinases, leading to profound effects on cellular signaling, DNA repair, and gene expression.

The future of this compound-based drug development is promising. Key areas for future research include:

  • Isoform Selectivity: Designing derivatives that can selectively inhibit specific isoforms within a large enzyme family (e.g., HDAC6 vs. HDAC1) to improve therapeutic windows and reduce off-target effects.

  • Dual-Target Inhibitors: Engineering single molecules that can simultaneously modulate two distinct but complementary targets (e.g., PARP and PI3K) to overcome drug resistance.

  • Novel Target Exploration: Utilizing the scaffold's versatility to explore its potential against emerging biological targets beyond the well-trodden paths of oncology and inflammation.

By leveraging the foundational knowledge of these core mechanisms, researchers can continue to innovate, refining the this compound scaffold to create safer, more effective therapies for a multitude of human diseases.

References

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Sources

A Spectroscopic Guide to N-methoxybenzamide: Elucidating Molecular Structure through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for N-methoxybenzamide (CAS No. 2446-51-7), a key chemical intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. Beyond a mere presentation of spectra, this guide delves into the causal reasoning behind experimental choices, provides validated protocols for data acquisition, and offers expert interpretation of the spectral features. Our objective is to furnish a reliable, self-validating reference for the structural characterization of this compound, grounded in authoritative data and methodologies.

Introduction: The Importance of Spectroscopic Characterization

This compound is a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its utility stems from the presence of the methoxyamide functional group, which can participate in a range of chemical transformations. Accurate and unambiguous structural confirmation of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will systematically explore each of these techniques as applied to this compound, offering a holistic view of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy of this compound

Proton NMR provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Table 1: ¹H NMR Data for this compound [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.72Singlet1HN-H
7.78 – 7.75Multiplet2HAromatic (ortho)
7.50 – 7.46Multiplet1HAromatic (para)
7.40 – 7.35Multiplet2HAromatic (meta)
3.80 (approx.)Singlet3HO-CH₃

Note: The original data presented the methoxy protons as a multiplet between 3.90-3.70 ppm. This is likely due to experimental conditions or second-order effects. A singlet is typically expected.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound presents several key features. The downfield singlet at 9.72 ppm is characteristic of an amide proton (N-H), which is deshielded by the adjacent carbonyl group and the electronegative oxygen of the methoxy group. The aromatic protons appear in the expected region of 7.35-7.78 ppm. The multiplet patterns for the aromatic protons suggest a monosubstituted benzene ring. The two protons ortho to the carbonyl group are the most deshielded, followed by the para and then the meta protons. The singlet at approximately 3.80 ppm, integrating to three protons, is unequivocally assigned to the methoxy (O-CH₃) group.

¹³C NMR Spectroscopy of this compound

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2: ¹³C NMR Data for this compound [1]

Chemical Shift (ppm)Assignment
166.0C=O (Amide)
132.0Aromatic (ipso-C)
131.7Aromatic (para-C)
128.6Aromatic (meta-C)
127.2Aromatic (ortho-C)
64.3O-CH₃

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum corroborates the structure deduced from the ¹H NMR. The signal at 166.0 ppm is characteristic of an amide carbonyl carbon. The four signals in the aromatic region (127.2-132.0 ppm) confirm the presence of a monosubstituted benzene ring with four distinct types of carbon atoms due to symmetry. The ipso-carbon (attached to the amide group) is found at 132.0 ppm. The most upfield signal at 64.3 ppm is assigned to the methoxy carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~3300N-H stretchAmideMedium-Strong
3050-3000C-H stretch (aromatic)Benzene ringMedium
~2950, ~2850C-H stretch (aliphatic)Methoxy (O-CH₃)Medium
~1660C=O stretch (Amide I)AmideStrong
~1600, ~1480C=C stretchBenzene ringMedium-Strong
~1530N-H bend (Amide II)AmideMedium-Strong
~1250C-O stretchMethoxy groupStrong
~700-800C-H out-of-plane bendBenzene ringStrong

Expertise & Experience: Causality in IR Spectral Features

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the secondary amide and the substituted benzene ring.

  • N-H Vibrations: A prominent, relatively broad peak around 3300 cm⁻¹ is anticipated for the N-H stretching vibration. The broadening is a result of intermolecular hydrogen bonding between amide groups in the solid or liquid state. The N-H bending vibration (the Amide II band) is expected to appear around 1530 cm⁻¹.

  • Carbonyl (Amide I) Stretch: A very strong and sharp absorption around 1660 cm⁻¹ is the hallmark of the C=O stretching vibration in a secondary amide. This is often the most intense peak in the spectrum.

  • Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.

  • C-O Stretch: The stretching of the C-O bond in the methoxy group will give rise to a strong absorption around 1250 cm⁻¹.

The overall pattern of these absorptions provides a high degree of confidence in the presence of the this compound structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation.

The molecular weight of this compound (C₈H₉NO₂) is 151.16 g/mol . In an EI-MS experiment, the molecular ion peak [M]⁺• would be observed at m/z = 151.

Predicted Fragmentation Pattern:

The fragmentation of benzamides under EI conditions is well-documented.[2][3] The primary fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom.

G M [C₆H₅CONH(OCH₃)]⁺• m/z = 151 (Molecular Ion) F1 [C₆H₅CO]⁺ m/z = 105 (Benzoyl cation) M->F1 - •NH(OCH₃) F3 [NH(OCH₃)]• (Neutral radical) F2 [C₆H₅]⁺ m/z = 77 (Phenyl cation) F1->F2 - CO

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zIon FormulaIdentity
151[C₈H₉NO₂]⁺•Molecular Ion
120[C₈H₈NO]⁺[M - OCH₃]⁺
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

Expertise & Experience: The Logic of Fragmentation

The stability of the resulting fragments dictates the fragmentation pathways in EI-MS. For this compound, the most probable fragmentation is the loss of the methoxyamino radical (•NHOCH₃) to form the highly stable, resonance-stabilized benzoyl cation at m/z 105. This peak is often the base peak (the most intense peak) in the mass spectra of benzamides. The benzoyl cation can then lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77. Another possible, though likely less favorable, fragmentation is the loss of the methoxy radical (•OCH₃) to give an ion at m/z 120.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the spectroscopic data, it is crucial to follow standardized experimental protocols.

NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃). P2 Add internal standard (e.g., TMS). P1->P2 P3 Filter the solution into a 5 mm NMR tube. P2->P3 A1 Insert the sample into the NMR spectrometer. P3->A1 A2 Lock, tune, and shim the instrument. A1->A2 A3 Acquire ¹H NMR spectrum (e.g., 16 scans). A2->A3 A4 Acquire ¹³C NMR spectrum (e.g., 1024 scans). A3->A4 D1 Apply Fourier transform to the FID. A4->D1 D2 Phase correct the spectrum. D1->D2 D3 Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm). D2->D3 D4 Integrate the ¹H NMR signals. D3->D4

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte peaks.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.

  • Acquisition: Insert the NMR tube into the spectrometer. Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve optimal resolution. Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

FT-IR Spectroscopy Protocol (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders.

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the clean, empty crystal. This is crucial to subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal surface.

  • Data Collection: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a solid sample, this is often done using a direct insertion probe, which allows the sample to be heated and vaporized directly into the ion source.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The choice of 70 eV is a standard in EI-MS as it provides reproducible fragmentation patterns and is sufficient to ionize most organic molecules.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion: A Cohesive Structural Portrait

The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework. FT-IR spectroscopy confirms the presence of key functional groups, notably the secondary amide and the substituted aromatic ring. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This multi-faceted spectroscopic approach exemplifies a robust and self-validating methodology essential for the rigorous quality control and characterization demanded in modern chemical research and development.

References

Preliminary Biological Activity Screening of N-methoxybenzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the N-methoxybenzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities. Within this broad chemical class, N-methoxybenzamides have emerged as a particularly promising scaffold for the development of novel therapeutics. The introduction of the N-methoxy group can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles and novel mechanisms of action.

Published research indicates that derivatives of this compound may exhibit a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Notably, certain benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are implicated in the pathogenesis of cancer and other diseases.[4][5] This guide provides a comprehensive framework for the preliminary in vitro screening of novel this compound compounds, designed to efficiently identify and characterize their potential therapeutic activities.

A Tiered Approach to Preliminary Screening

A logical, tiered screening cascade is essential for the efficient evaluation of new chemical entities. This approach prioritizes broad, cost-effective assays to identify general bioactivity before proceeding to more complex and resource-intensive mechanistic studies. The proposed workflow for N-methoxybenzamides begins with a general cytotoxicity screen, followed by parallel assessments for antimicrobial and anti-inflammatory properties. Compounds demonstrating significant activity in any of these primary screens can then be advanced to secondary assays, such as specific enzyme inhibition studies, to elucidate their mechanism of action.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanistic Studies Compound Library Compound Library Cytotoxicity Assay Cytotoxicity Assay Compound Library->Cytotoxicity Assay Tier 1 Antimicrobial Assay Antimicrobial Assay Compound Library->Antimicrobial Assay Tier 1 Anti-inflammatory Assay Anti-inflammatory Assay Compound Library->Anti-inflammatory Assay Tier 1 HDAC Inhibition Assay HDAC Inhibition Assay Cytotoxicity Assay->HDAC Inhibition Assay If Active Mechanism of Action Studies Mechanism of Action Studies Antimicrobial Assay->Mechanism of Action Studies If Active Anti-inflammatory Assay->Mechanism of Action Studies If Active HDAC Inhibition Assay->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

A tiered screening cascade for N-methoxybenzamides.

Tier 1: Primary Screening Protocols

Assessment of General Cytotoxicity: The MTT Assay

The initial step in evaluating any new compound library is to assess for general cytotoxicity. This provides a baseline understanding of the concentration at which a compound may exert a biological effect and identifies potent cytotoxic agents that warrant further investigation as potential anticancer drugs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which is an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[8]

Experimental Protocol: MTT Cytotoxicity Assay [8][9]

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) to approximately 80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Mix each sample thoroughly by pipetting.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell viability.

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
NMB-001A549488.5 ± 0.7
NMB-002A54948> 100
NMB-003MCF-74812.2 ± 1.1
NMB-004MCF-7485.3 ± 0.4
Positive Control (Doxorubicin)A549480.8 ± 0.1
Positive Control (Doxorubicin)MCF-7480.5 ± 0.05
Hypothetical cytotoxicity data for a series of this compound (NMB) compounds.
Antimicrobial Activity Screening: Broth Microdilution Assay

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[10][11] This method is recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [12]

  • Inoculum Preparation:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution and Plate Setup:

    • Prepare a stock solution of the this compound test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in the appropriate sterile broth.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well (except the negative control).

    • Seal the plates and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for microbial growth, indicated by turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
NMB-00164>128>128
NMB-005163264
NMB-006>128>128>128
NMB-00781632
Positive Control (Ciprofloxacin)0.50.25N/A
Positive Control (Amphotericin B)N/AN/A1
Hypothetical MIC data for a series of this compound (NMB) compounds.
Anti-inflammatory Potential: TNF-α Release Assay in THP-1 Cells

Chronic inflammation is a key factor in numerous diseases. A common in vitro model for screening anti-inflammatory compounds involves the use of the human monocytic cell line, THP-1.[13][14] These cells can be differentiated into macrophage-like cells and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[15][16] The ability of a test compound to inhibit this TNF-α release is a strong indicator of its anti-inflammatory potential.

Experimental Protocol: LPS-Induced TNF-α Release in THP-1 Cells [13][15]

  • Cell Differentiation and Seeding:

    • Culture THP-1 monocytes and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Seed the differentiated THP-1 cells in a 96-well plate at a density of 20,000 cells per well.

  • Compound Pre-treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of the this compound test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control and a positive control (LPS stimulation without test compound).

  • Supernatant Collection and Analysis:

    • Incubate the plate for 17-20 hours at 37°C.

    • Centrifuge the plate and carefully collect the cell-free supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated positive control.

    • Determine the IC₅₀ value for active compounds.

ELISA_Workflow cluster_elisa ELISA for TNF-α Quantification Coat Plate Coat Plate with Capture Antibody Block Plate Block with BSA Solution Coat Plate->Block Plate Add Supernatant Add Cell Supernatant (Contains TNF-α) Block Plate->Add Supernatant Add Detection Ab Add Biotinylated Detection Antibody Add Supernatant->Add Detection Ab Add HRP Conjugate Add Streptavidin-HRP Add Detection Ab->Add HRP Conjugate Add Substrate Add TMB Substrate Add HRP Conjugate->Add Substrate Measure Absorbance Measure Absorbance (450 nm) Add Substrate->Measure Absorbance

A typical workflow for a sandwich ELISA.

Tier 2: Mechanistic Elucidation - The HDAC Inhibition Assay

For this compound derivatives that demonstrate significant antiproliferative activity in the primary cytotoxicity screen, a key secondary assay is to investigate their potential as HDAC inhibitors. Many benzamide-containing compounds exert their anticancer effects through this mechanism.[4] Fluorometric assays provide a sensitive and high-throughput method for measuring the in vitro inhibitory activity of compounds on specific HDAC enzymes.[17][18]

Experimental Protocol: In Vitro Fluorometric HDAC Enzyme Inhibition Assay [17][19]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Dilute a recombinant human HDAC enzyme (e.g., HDAC1) and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer.

  • Reaction Setup:

    • In a 96-well black microplate, add the assay buffer, test compound at various concentrations, and the diluted HDAC enzyme.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Development:

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate at 37°C for 30 minutes.

    • Add a developer solution containing a stop solution (e.g., Trichostatin A) to stop the HDAC reaction and initiate the development of the fluorescent signal.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement and Data Analysis:

    • Read the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).

    • Calculate the percentage of HDAC inhibition for each compound concentration.

    • Determine the IC₅₀ value.

HDAC_Pathway HDAC_Inhibitor This compound (HDAC Inhibitor) HDACs HDACs HDAC_Inhibitor->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Signaling pathway of HDAC inhibition.

Conclusion and Future Directions

This guide outlines a systematic and efficient approach for the preliminary biological evaluation of novel this compound compounds. By employing a tiered screening strategy that begins with broad phenotypic assays and progresses to more specific mechanistic studies, researchers can effectively identify promising lead compounds for further development. The protocols provided for cytotoxicity, antimicrobial, anti-inflammatory, and HDAC inhibition assays are based on established and robust methodologies, ensuring the generation of reliable and reproducible data. The insights gained from this preliminary screening will be invaluable in guiding the subsequent stages of drug discovery, including lead optimization and in vivo efficacy studies.

References

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N-methoxybenzamide: A Versatile Precursor and Directing Group in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the pursuit of efficiency, control, and molecular complexity is paramount. N-methoxybenzamide and its N-methylated counterpart, the Weinreb amide, have emerged as exceptionally valuable precursors, offering a unique blend of stability and controlled reactivity.[1][2] This technical guide provides an in-depth exploration of this compound's role, moving beyond simple procedural descriptions to elucidate the underlying mechanistic principles that make it an indispensable tool for chemists. We will examine its application in classic Weinreb ketone synthesis, its function as a powerful directing group in ortho-metalation and transition metal-catalyzed C-H functionalization, and its utility as a cornerstone for the synthesis of complex heterocyclic systems relevant to pharmaceutical and materials science.[1][3]

The Core Chemistry of N-methoxy-N-methylbenzamide: The Weinreb Amide

At the heart of N-methoxy-N-methylbenzamide's utility is its identity as a "Weinreb amide".[1][4][5] This class of amides, characterized by the N-methoxy-N-methyl group, provides a robust solution to a classic challenge in organic synthesis: the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives.[6]

The Mechanistic Advantage: Preventing Over-addition

When organolithium or Grignard reagents react with esters or acid chlorides, the initially formed ketone is often more reactive than the starting material. This leads to a second nucleophilic attack, yielding an undesired tertiary alcohol. Weinreb amides elegantly circumvent this issue. The reaction with an organometallic reagent proceeds through a stable, five-membered ring metal-chelated intermediate.[6][7] This tetrahedral intermediate is remarkably stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup is performed. By the time the ketone is formed, the reactive organometallic species has been quenched, thus preventing the second addition. This precise control is invaluable for constructing the intricate frameworks of complex molecules.[1]

Diagram: Weinreb Ketone Synthesis Mechanism

Caption: Mechanism of Weinreb ketone synthesis.

Protocol: General Procedure for Weinreb Ketone Synthesis

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: To a solution of N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.

  • Addition of Organometallic Reagent: Add the organometallic reagent (e.g., a 1.0 M solution of a Grignard reagent in THF, 1.1 equiv) dropwise to the stirred solution. The choice of solvent and temperature is critical; THF is common, and reactions are typically run between -78 °C and room temperature.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ketone product can then be purified by flash column chromatography on silica gel.

Reagent TypeTypical Yield (%)Notes
Alkyl Grignard80-95%Generally high-yielding and reliable.
Aryl Grignard75-90%Effective for synthesizing aryl ketones.
Organolithium70-90%Can be more reactive; lower temperatures (-78 °C) are often required.
Hydride Reagents (e.g., LiAlH₄)85-98%Reduces the amide to the corresponding aldehyde.[7]

Table 1: Representative yields for Weinreb amide reactions.

The N-Methoxyamide Moiety as a Directing Group

Beyond its role in acylation, the N-methoxyamide group has proven to be an exceptionally versatile directing group for C-H bond functionalization, providing a powerful tool for regioselective synthesis.[3][8]

Directed ortho-Metalation (DoM)

The N-methoxyamide is a potent directed metalation group (DMG).[9][10] The heteroatoms in the amide functionality act as a Lewis base, coordinating to a strong organolithium base like n-butyllithium.[10] This coordination brings the base into close proximity to the ortho C-H bond, facilitating its deprotonation to form a thermodynamically stable aryllithium species.[10][11] This intermediate can then be trapped with a wide range of electrophiles, installing functionality exclusively at the ortho position, a selectivity not achievable through classical electrophilic aromatic substitution.[10]

Diagram: Directed ortho-Metalation (DoM) Workflow

DoM_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A This compound D Coordination & ortho-Deprotonation (-78 °C, THF) A->D B n-BuLi / TMEDA B->D C Electrophile (E+) E Electrophilic Quench C->E D->E Aryllithium Intermediate F ortho-Substituted Product E->F

Caption: General workflow for Directed ortho-Metalation.

Transition Metal-Catalyzed C-H Activation

The N-methoxyamide group is a broadly applicable directing group for reactions catalyzed by palladium, rhodium, and ruthenium.[3][8] It functions by forming a robust, five- or six-membered metallacyclic intermediate after chelation-assisted C-H bond activation. This brings the metal catalyst to a specific C-H bond, enabling a diverse array of transformations.

Key Transformations:

  • Palladium-Catalyzed Reactions: The CONHOMe group efficiently directs the ortho-alkoxylation of the aromatic C-H bond.[12] This reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle.[8]

  • Rhodium-Catalyzed Reactions: Rh(III) catalysis enables diastereoselective cascade annulations, for example, in the arylative cyclization of enone-tethered cyclohexadienones.[13] The N-methoxyamide directs the formation of a five-membered rhodacycle intermediate.[13]

  • Ruthenium-Catalyzed Reactions: Chiral ruthenium catalysts have been used for the asymmetric C-H activation of N-methoxybenzamides with alkenes, yielding chiral dihydroisoquinolones with high enantioselectivity.[14]

Protocol: Palladium-Catalyzed ortho-Methoxylation of this compound

Based on the work of Wang and coworkers.[8][12]

  • Reactant Mixture: In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂ (5 mol %), and PhI(OAc)₂ (1.2 equiv) as the oxidant.

  • Solvent: Add methanol (MeOH) as both the solvent and the methoxylating agent.

  • Reaction Conditions: Heat the mixture at 100 °C for several hours, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the ortho-methoxylated product.

Application in Heterocyclic Synthesis

The true power of this compound as a precursor is realized when its primary products—ketones—are used as building blocks for more complex structures. The ability to reliably introduce a benzoyl moiety opens up numerous pathways for cyclization and functionalization, making it a cornerstone in the synthesis of N-, O-, and S-containing heterocyclic compounds.[1] These scaffolds are ubiquitous in pharmaceuticals and agrochemicals.[1][15][16][17]

For instance, a ketone synthesized via the Weinreb reaction can undergo condensation with a dinucleophile (e.g., a hydrazine or hydroxylamine derivative) to form five- or six-membered rings. Furthermore, the products of C-H activation, such as ortho-alkoxylated benzamides, are primed for intramolecular cyclization reactions to generate fused ring systems like dihydroisoquinolones.[3][14]

Diagram: Logical Flow to Heterocyclic Cores

Heterocycle_Synthesis cluster_path1 Weinreb Ketone Path cluster_path2 C-H Activation Path A This compound B Weinreb Ketone Synthesis A->B F Directed C-H Functionalization A->F C Aryl Ketone Intermediate B->C D Condensation/ Cyclization C->D E Pyrazoles, Imidazoles, Thiazoles, etc. D->E G ortho-Functionalized Intermediate F->G H Intramolecular Annulation G->H I Dihydroisoquinolones, Indoles, etc. H->I

Caption: Synthetic pathways from this compound to heterocycles.

Conclusion and Future Outlook

This compound is far more than a simple acylating agent. Its unique electronic and chelating properties provide chemists with a level of control and versatility that is rare for a single functional group. From the precise and high-yielding synthesis of ketones to its role as a robust and reliable directing group for regioselective C-H functionalization, it streamlines the construction of complex molecular architectures. Its applications in creating diverse heterocyclic cores solidify its position as a critical precursor in drug discovery and materials science. The continued development of novel transition-metal catalyzed reactions utilizing this simple amide directing group promises to further expand its synthetic utility, enabling the efficient creation of next-generation therapeutics and functional materials.

References

  • N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. NINGBO INNO PHARMCHEM CO.,LTD.
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  • N-Methoxy-N-methylbenzamide: A Versatile Reagent in Organic Synthesis and Pharmaceutical Intermedi
  • N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations.
  • Rh(III)-Catalyzed Diastereoselective Cascade Annulation of Enone-Tethered Cyclohexadienones via a C(sp2)−H Bond Activation.
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Physical and chemical properties of N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Utility of the Weinreb Amide

In the landscape of modern organic synthesis, the pursuit of selective and high-yielding transformations is paramount. Among the myriad of functional groups available to chemists, the N-methoxy-N-methylamide, commonly known as the Weinreb amide, stands out as a uniquely versatile and reliable acylating agent.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functional group provides a robust solution to the persistent problem of over-addition that plagues reactions involving more traditional acylating agents like esters or acid chlorides with potent organometallic nucleophiles.[3]

N-methoxy-N-methylbenzamide (CAS: 6919-61-5) is the benzoyl derivative of this class and serves as a cornerstone reagent for introducing the benzoyl moiety into a wide array of molecular architectures.[4][5] Its predictable reactivity, stability, and ease of preparation have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[6][7] This guide provides an in-depth examination of the physical, chemical, and spectroscopic properties of N-methoxy-N-methylbenzamide, offering field-proven insights into its synthesis, mechanism, and application.

Physicochemical Properties

N-methoxy-N-methylbenzamide is typically a liquid at room temperature. Its physical properties are critical for its handling, reaction setup, and purification. The key data are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[8][9]
Molecular Weight 165.19 g/mol [9]
CAS Number 6919-61-5[8]
Appearance Liquid
Density 1.085 g/mL at 25 °C[10]
Boiling Point 288.2 ± 9.0 °C at 760 mmHg; 70 °C at 0.1 mmHg[5][8]
Melting Point -16 °C (lit.)[10]
Flash Point 113 °C (235.4 °F) - closed cup[11]
Refractive Index (n20/D) 1.533 (lit.)
LogP 1.44[8]

The Core of Reactivity: The Weinreb-Nahm Mechanism

The principal advantage of N-methoxy-N-methylbenzamide lies in its controlled reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to yield ketones.[3][6] Unlike esters, which rapidly react a second time with the nucleophile to produce tertiary alcohols, the Weinreb amide reaction halts cleanly at the ketone stage.

Causality of Controlled Addition: This selectivity is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate.[1][12] The methoxy and methyl groups on the nitrogen atom chelate the metal cation (e.g., MgX⁺ or Li⁺) from the organometallic reagent. This chelated intermediate is stable at low temperatures and does not collapse to form the ketone until acidic workup. Because the intermediate is stable, it resists further nucleophilic attack, thereby preventing over-addition.[1][3]

Caption: Reaction pathways of Weinreb amide vs. an ester with organometallic reagents.

Synthesis and Preparation

N-methoxy-N-methylbenzamide can be readily prepared from several common starting materials. The most prevalent laboratory method involves the coupling of a benzoic acid derivative with N,O-dimethylhydroxylamine hydrochloride.[13]

Typical Laboratory Protocol: From Benzoyl Chloride

This protocol provides a self-validating system for synthesizing the title compound with high purity.

Materials:

  • Benzoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Amine Neutralization: In a round-bottom flask cooled in an ice bath (0 °C), suspend N,O-dimethylhydroxylamine hydrochloride in DCM. Add a suitable base (e.g., pyridine or triethylamine, ~1.1 equivalents) dropwise to neutralize the hydrochloride salt, forming the free amine in situ.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.0 equivalent) dropwise to the stirred mixture. The reaction is exothermic; a slow addition rate is crucial to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of benzoyl chloride.

  • Aqueous Workup: Quench the reaction by adding water or 1M HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aq. NaHCO₃ (to remove unreacted acid chloride and HCl), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation to yield a clear liquid.[5]

G start Start: Materials amine 1. Neutralize N,O-dimethylhydroxylamine HCl with base in DCM start->amine acyl 2. Add Benzoyl Chloride dropwise at 0 °C amine->acyl react 3. Stir at RT (Monitor by TLC) acyl->react workup 4. Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry 5. Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate 6. Concentrate (Rotary Evaporator) dry->concentrate end Product: N-methoxy-N- methylbenzamide concentrate->end

Caption: Standard laboratory workflow for the synthesis of N-methoxy-N-methylbenzamide.

Alternative synthetic routes starting from carboxylic acids using peptide coupling reagents, or from esters via treatment with aluminum reagents, have also been developed.[3][13]

Spectroscopic Characterization

Authenticating the structure and purity of N-methoxy-N-methylbenzamide is achieved through standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR ~7.4-7.8 ppm: Multiplet, corresponding to the 5 aromatic protons of the benzoyl group. ~3.5 ppm: Singlet, 3H, from the N-methoxy (N-O-CH₃) protons. ~3.3 ppm: Singlet, 3H, from the N-methyl (N-CH₃) protons.
¹³C NMR ~170 ppm: Carbonyl carbon (C=O). ~127-135 ppm: Aromatic carbons. ~61 ppm: N-methoxy carbon (N-O-CH₃). ~34 ppm: N-methyl carbon (N-CH₃).
FT-IR (Neat) ~1645 cm⁻¹: Strong, sharp absorbance corresponding to the amide C=O carbonyl stretch. ~3060 cm⁻¹: Aromatic C-H stretch. ~2940 cm⁻¹: Aliphatic C-H stretch.
Mass Spec (EI) m/z 165: Molecular ion peak [M]⁺. m/z 105: Prominent peak corresponding to the benzoyl cation [C₆H₅CO]⁺, a characteristic fragmentation. m/z 77: Phenyl cation [C₆H₅]⁺.

Note: Exact chemical shifts (ppm) in NMR can vary slightly based on the solvent used. Spectroscopic data for similar structures can be found in various databases.[9][14][15][16][17][18][19][20]

Applications in Research and Development

The utility of N-methoxy-N-methylbenzamide extends across various domains of chemical science.

  • Pharmaceutical Synthesis: It is a key building block for creating complex molecular architectures found in pharmaceuticals.[4][6] Its ability to form ketones cleanly is crucial in multi-step syntheses where functional group compatibility is essential.[4] For example, it is used to prepare inhibitors of p38 mitogen-activated protein kinase and protein tyrosine phosphatase 1B.[5]

  • Heterocyclic Chemistry: The ketone products derived from N-methoxy-N-methylbenzamide are versatile precursors for constructing a wide range of nitrogen-, oxygen-, and sulfur-containing heterocyclic rings, which are prevalent scaffolds in drug discovery.[4]

  • Advanced Materials: The benzamide core imparts thermal stability and rigidity.[7] This makes the molecule and its derivatives valuable intermediates for synthesizing functional monomers, high-performance polymers, and specialty chemicals where precise molecular engineering is required.[7]

  • C-H Functionalization: Recent research has explored the use of the Weinreb amide as a directing group in transition metal-catalyzed C-H functionalization reactions, opening new avenues for previously challenging molecular transformations.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of N-methoxy-N-methylbenzamide is essential for laboratory safety.

  • Hazard Identification: The compound is classified as causing skin and serious eye irritation.[9] It may also cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. In case of inhalation, move the person to fresh air.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] It is classified as a combustible liquid.[11]

References

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  • 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

  • N-Methyl-N-methoxy-benzamide - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 2, 2026, from [Link]

  • N-Methoxy-N-methylbenzamide - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 2, 2026, from [Link]

  • N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from [Link]

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Unlocking the Protective Potential: A Technical Guide to the Antioxidant Properties of N-Methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a pivotal front. The cumulative damage inflicted by reactive oxygen species (ROS) is implicated in a vast array of pathologies, from neurodegenerative diseases to cancer and cardiovascular disorders. Consequently, the identification and optimization of potent antioxidant compounds are of paramount importance in modern drug discovery. This guide provides an in-depth exploration of N-methoxybenzamide derivatives, a promising class of molecules exhibiting significant antioxidant potential. We will traverse the landscape of their synthesis, mechanistic action, and rigorous evaluation, offering both foundational knowledge and actionable protocols for researchers in the field.

The Rationale: Why N-Methoxybenzamides?

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a methoxy group (-OCH₃) to this scaffold is a strategic design choice aimed at enhancing its antioxidant capabilities. The electron-donating nature of the methoxy group can increase the electron density on the aromatic ring, which is believed to facilitate the donation of a hydrogen atom or an electron to neutralize free radicals.[1] Furthermore, the position of the methoxy substituent on the benzamide ring can significantly influence the antioxidant activity, a key aspect of structure-activity relationship (SAR) studies that we will delve into.[2]

Core Hypotheses for Antioxidant Activity:
  • Direct Radical Scavenging: this compound derivatives are hypothesized to directly quench free radicals through mechanisms such as hydrogen atom transfer (HAT) or single-electron transfer (SET).[3][4]

  • Modulation of Endogenous Antioxidant Systems: Beyond direct scavenging, these compounds may also exert their effects by upregulating the expression or activity of endogenous antioxidant enzymes.

This guide will provide the technical framework to rigorously test these hypotheses.

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of this compound derivatives is typically achieved through the coupling of a substituted benzoic acid or its activated form (e.g., acyl chloride) with an appropriate amine. The following is a generalized, adaptable protocol.

Diagram of the General Synthesis Workflow

cluster_reactants Starting Materials cluster_activation Activation cluster_coupling Coupling Reaction cluster_product Final Product start1 Methoxy-substituted Benzoic Acid activator Activating Agent (e.g., SOCl₂, (COCl)₂) start1->activator start2 Amine coupling Amide Bond Formation start2->coupling activated_acid Activated Acyl Chloride activator->activated_acid activated_acid->coupling product This compound Derivative coupling->product

Caption: Generalized workflow for the synthesis of this compound derivatives.

Step-by-Step Experimental Protocol:
  • Activation of the Carboxylic Acid:

    • To a solution of the desired methoxy-substituted benzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C.

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

    • Remove the solvent and excess activating agent under reduced pressure to yield the crude acyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure this compound derivative.

  • Characterization:

    • Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.[5][6]

Investigating the Antioxidant Mechanism: A Multi-faceted Approach

Understanding the mechanism by which this compound derivatives exert their antioxidant effects is crucial for rational drug design. The primary mechanisms for direct radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[3][7]

Diagram of Antioxidant Mechanisms

cluster_hat Hydrogen Atom Transfer (HAT) cluster_setpt Single Electron Transfer - Proton Transfer (SET-PT) hat_start Ar-OH + R• hat_end Ar-O• + RH hat_start->hat_end Direct H• transfer setpt_start Ar-OH + R• setpt_intermediate [Ar-OH]•+ + R⁻ setpt_start->setpt_intermediate Electron Transfer setpt_end Ar-O• + RH setpt_intermediate->setpt_end Proton Transfer

Caption: The two primary mechanisms of direct antioxidant activity.

Computational studies, particularly Density Functional Theory (DFT), can provide valuable insights into the preferred mechanism by calculating parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). A lower BDE favors the HAT mechanism, while a lower IP suggests a propensity for the SET-PT mechanism.[7] The position of the methoxy group can significantly impact these parameters; for instance, a para-methoxy group generally enhances antioxidant activity due to its electron-donating resonance effect.[2]

In Vitro Evaluation of Antioxidant Potential

A battery of in vitro assays should be employed to comprehensively assess the antioxidant capacity of the synthesized this compound derivatives.

Common In Vitro Antioxidant Assays
AssayPrincipleRadical SourceMeasurement
DPPH Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.2,2-diphenyl-1-picrylhydrazyl (DPPH•)Decrease in absorbance at ~517 nm
ABTS Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•⁺)Decrease in absorbance at ~734 nm
FRAP Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.N/A (measures reducing power)Formation of a blue-colored complex, measured at ~593 nm
ORAC Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.Peroxyl radicals from AAPHDecay of fluorescence over time
Detailed Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method for screening the radical scavenging activity of novel compounds.[8]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compounds or the standard.

    • Include a control well with DPPH and methanol only.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the compound concentration.

Cellular Antioxidant Activity (CAA) Assay: Bridging the Gap to Biological Relevance

While in vitro chemical assays are useful for initial screening, they do not account for cellular uptake, distribution, and metabolism. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential.[9][10]

Diagram of the Cellular Antioxidant Assay (CAA) Workflow

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_induction Oxidative Stress Induction cluster_measurement Measurement seed_cells Seed cells (e.g., HepG2) in a 96-well plate add_probe Add DCFH-DA probe seed_cells->add_probe add_compound Add this compound derivative add_probe->add_compound add_initiator Add AAPH (radical initiator) add_compound->add_initiator measure_fluorescence Measure fluorescence (oxidation of DCFH to DCF) add_initiator->measure_fluorescence

Caption: Step-by-step workflow for the Cellular Antioxidant Assay.

Step-by-Step Experimental Protocol: CAA Assay
  • Cell Culture:

    • Seed human liver cancer (HepG2) cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.[11]

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of the this compound derivatives and a standard (e.g., quercetin) along with 2',7'-dichlorofluorescin diacetate (DCFH-DA) in treatment medium.[10]

    • Incubate for 1 hour to allow for cellular uptake.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.

    • Add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical initiator, to all wells.[11]

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve for fluorescence versus time.

    • Determine the CAA value as the percentage of inhibition of fluorescence in the presence of the compound compared to the control.

In Vivo Evaluation: Assessing Antioxidant Efficacy in a Biological System

The ultimate validation of an antioxidant's potential lies in its efficacy in a living organism. In vivo studies are essential to assess the bioavailability, safety, and true therapeutic potential of this compound derivatives.

Common In Vivo Models and Biomarkers:
  • Animal Models: Oxidative stress can be induced in rodents (rats or mice) using agents like carbon tetrachloride (CCl₄) for liver injury, streptozotocin for diabetes-induced oxidative stress, or D-galactose for aging models.

  • Biomarkers of Oxidative Stress:

    • Malondialdehyde (MDA): A marker of lipid peroxidation. A decrease in MDA levels in tissues or serum indicates antioxidant protection.

    • Reduced Glutathione (GSH): A key intracellular antioxidant. An increase in GSH levels suggests enhanced antioxidant defense.

    • Antioxidant Enzymes: The activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can be measured in tissue homogenates. An increase in the activity of these enzymes following treatment with the test compound is a positive indicator.

Structure-Activity Relationship (SAR) and QSAR: Guiding Future Drug Design

Systematic modification of the this compound scaffold and correlation of these changes with antioxidant activity can elucidate the key structural features required for potency.

Key SAR Insights:
  • Position of the Methoxy Group: As previously mentioned, the position of the -OCH₃ group is critical. A para-substitution often leads to higher activity than meta or ortho substitutions.[2]

  • Substitution on the Amine: The nature of the substituent on the amide nitrogen can influence lipophilicity and, consequently, cellular uptake and bioavailability.

  • Additional Ring Substituents: The presence of other electron-donating or electron-withdrawing groups on the aromatic ring can further modulate the antioxidant potential.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity.[12][13] For this compound derivatives, descriptors such as electronic properties (e.g., HOMO/LUMO energies), steric parameters, and lipophilicity (logP) can be used to develop a predictive QSAR model. This model can then be used to virtually screen and prioritize new derivatives for synthesis, thereby accelerating the drug discovery process.

Conclusion and Future Directions

This compound derivatives represent a promising avenue for the development of novel antioxidant therapies. This guide has provided a comprehensive technical framework for their synthesis, mechanistic evaluation, and assessment of antioxidant potential, from in vitro assays to in vivo models. Future research should focus on:

  • Expanding the chemical diversity of this compound libraries to further refine SAR.

  • Conducting detailed in vivo studies to establish efficacy and safety profiles.

  • Investigating the potential for dual-action compounds, where antioxidant properties are combined with other therapeutic activities (e.g., anti-inflammatory or neuroprotective effects).

By employing the rigorous scientific approach outlined in this guide, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for new treatments for oxidative stress-related diseases.

References

  • Cellular and Chemical Assays for Discovery of Novel Antioxidants in Marine Organisms. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]

  • Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. (2020). National Institutes of Health. Retrieved from [Link]

  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. (2015). National Institutes of Health. Retrieved from [Link]

  • General synthetic procedure of methoxybenzamide derivatives (a-c). (n.d.). ResearchGate. Retrieved from [Link]

  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. (2018). PubMed. Retrieved from [Link]

  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides. (2007). PubMed. Retrieved from [Link]

  • Substituent Effects on the N–H Bond Dissociation Enthalpies, Ionization Energies, Acidities, and Radical Scavenging Behavior of Phenothiazine and Phenoxazine Derivatives. (2020). Lirias. Retrieved from [Link]

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2020). MDPI. Retrieved from [Link]

  • Antioxidant activity of benzamide series. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PubMed. Retrieved from [Link]

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (2020). National Institutes of Health. Retrieved from [Link]

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2016). National Institutes of Health. Retrieved from [Link]

  • QSAR Studies of Flavonoids Derivatives for Antioxidant and Antimicrobial Activity. (2019). ResearchGate. Retrieved from [Link]

  • A review on in vivo and in vitro methods used for screening antioxidant activity. (2014). Journal of Medical Pharmaceutical and Allied Sciences. Retrieved from [Link]

  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2024). National Institutes of Health. Retrieved from [Link]

  • Review on in vivo and in vitro methods evaluation of antioxidant activity. (2014). National Institutes of Health. Retrieved from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). National Institutes of Health. Retrieved from [Link]

  • selected benzamide derivatives. (n.d.). Science.gov. Retrieved from [Link]

  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. (2023). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging N-Methoxybenzamide in Copper-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Methoxybenzamides in Modern Synthesis

In the landscape of synthetic chemistry, the development of robust and versatile cross-coupling methodologies is paramount for the efficient construction of complex molecular architectures. Among the myriad of functional groups employed, amides have traditionally been considered robust, yet relatively inert, synthons. However, the strategic modification of the amide moiety can unlock novel reactivity patterns. N-methoxybenzamides have emerged as particularly versatile coupling partners in transition metal-catalyzed reactions. Their unique electronic properties and the lability of the N-O bond under specific catalytic conditions render them valuable precursors for the formation of carbon-heteroatom bonds.

This guide provides an in-depth exploration of the application of N-methoxybenzamides in copper-catalyzed cross-coupling reactions, with a primary focus on the well-established C-O bond formation. As copper catalysis offers a more sustainable and economical alternative to palladium- and other noble metal-based systems, understanding the nuances of this chemistry is of significant interest to the drug development community for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the broader implications for synthetic strategy.

Part 1: The Cornerstone Application - Copper-Catalyzed C-O Cross-Coupling with Arylboronic Acids

The most extensively documented and reliable application of N-methoxybenzamides in copper catalysis is their cross-coupling with arylboronic acids to selectively form C-O bonds, yielding valuable aryl N-methoxy arylimidates. This transformation provides a novel and efficient route to these structures, which can serve as versatile intermediates in organic synthesis.[1]

Causality Behind Experimental Choices: Why This System Works

The success of this reaction hinges on the unique interplay between the N-methoxyamide, the copper catalyst, and the arylboronic acid. The N-methoxy group serves a dual purpose: it activates the amide functionality and acts as a directing group, influencing the regioselectivity of the coupling. The choice of an inexpensive and readily available copper salt, such as copper(I) iodide (CuI), makes this protocol highly attractive for both academic and industrial laboratories.[1] The reaction typically requires a base to facilitate deprotonation and a high-boiling solvent to drive the reaction to completion.

Plausible Mechanistic Pathway

While the precise mechanism is a subject of ongoing research, a plausible catalytic cycle has been proposed based on experimental evidence and established principles of copper catalysis.[1]

Copper-Catalyzed C-O Cross-Coupling cluster_0 Catalytic Cycle cluster_1 Reactants Cu(I) Cu(I) Aryl-Cu(II) Aryl-Cu(II) Cu(I)->Aryl-Cu(II)  Oxidation & Transmetalation  with ArB(OH)₂ Cu(II)_Complex_D Cu(II) Complex D Aryl-Cu(II)->Cu(II)_Complex_D  Ligand Exchange  with N-methoxybenzamide Cu(III)_Complex_E Cu(III) Complex E Cu(II)_Complex_D->Cu(III)_Complex_E  Oxidation Cu(III)_Complex_E->Cu(I)  Regeneration of Cu(I) Product Aryl N-methoxy arylimidate Cu(III)_Complex_E->Product  Reductive Elimination This compound This compound This compound->Cu(II)_Complex_D Arylboronic_acid Arylboronic Acid Arylboronic_acid->Aryl-Cu(II)

Figure 1: Plausible catalytic cycle for the copper-catalyzed C-O cross-coupling of N-methoxybenzamides with arylboronic acids.

The proposed mechanism initiates with the oxidation of a Cu(I) species. This is followed by transmetalation with the arylboronic acid to form an aryl-Cu(II) intermediate. Subsequently, the N-methoxy amide coordinates to the copper center, and under basic conditions, a Cu(II) complex is formed. Oxidation to a Cu(III) species, followed by reductive elimination, yields the desired aryl N-methoxy arylimidate product and regenerates the active Cu(I) catalyst.[1]

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the copper-catalyzed C-O cross-coupling of N-methoxybenzamides with arylboronic acids.[1]

Materials:

  • N-methoxy amide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Copper(I) iodide (CuI) (20 mol%)

  • Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O) (2.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.1 M)

  • Sealed reaction tube

  • Magnetic stirrer and heating block

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry sealed reaction tube equipped with a magnetic stir bar, add the N-methoxy amide (0.2 mmol, 1.0 equiv), arylboronic acid (0.3 mmol, 1.5 equiv), CuI (7.6 mg, 0.04 mmol, 20 mol%), and Na₃PO₄·12H₂O (152 mg, 0.4 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,2-dichloroethane (2.0 mL) to the reaction tube.

  • Reaction Execution: Seal the tube and place it in a preheated heating block at 130 °C. Stir the reaction mixture vigorously for 24 hours. The reaction is typically run under an air atmosphere.[1]

  • Work-up and Purification: After 24 hours, allow the reaction mixture to cool to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, concentrate the mixture in vacuo. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure aryl N-methoxy arylimidate.

Data Presentation: Substrate Scope and Yields

The versatility of this protocol has been demonstrated with a range of substituted N-methoxy amides and arylboronic acids. The following table summarizes representative yields for this transformation.[1]

EntryN-Methoxy Amide SubstituentArylboronic Acid SubstituentYield (%)
1H4-Methyl70
24-Methoxy4-Methyl65
34-Fluoro4-Methyl69
44-Chloro4-Methyl62
5H4-tert-Butyl68
6H4-Methoxy63
7H2-Naphthyl40

Data synthesized from reference[1].

Part 2: Expanding the Horizon - Related Copper-Catalyzed Transformations

While the C-O coupling with arylboronic acids is the most prominent example, the reactivity of N-methoxy amides and related compounds in copper-catalyzed systems suggests potential for other valuable transformations.

Contextualizing C-N Bond Formation

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann and Goldberg reactions, are foundational in organic synthesis.[1] While specific protocols for the direct copper-catalyzed coupling of N-methoxybenzamides with amines are not as extensively reported, the related O-protected hydroxamic acids have been successfully employed as amide sources in C-N cross-coupling reactions with arylboronic acids, often promoted by stoichiometric copper.[1] This suggests that under appropriate conditions, N-methoxybenzamides could potentially serve as precursors for C-N bond formation.

Furthermore, an iron-catalyzed synthesis of N-aryl amides from N-methoxy amides and arylboronic acids has been developed, highlighting the potential of N-methoxy amides to participate in C-N coupling reactions under different transition metal catalysis. In this iron-catalyzed system, the N-methoxy amide is proposed to convert to a methyloxonio amide intermediate prior to C-N bond construction.[1]

Reaction_Pathways cluster_Cu Copper Catalysis cluster_Fe Iron Catalysis cluster_Potential Potential Copper-Catalyzed Reactions This compound This compound C-O_Coupling C-O Coupling (with Arylboronic Acids) This compound->C-O_Coupling  Well-established C-N_Coupling_Fe C-N Coupling (with Arylboronic Acids) This compound->C-N_Coupling_Fe  Demonstrated C-N_Coupling_Cu C-N Coupling (with Amines) This compound->C-N_Coupling_Cu  Exploratory C-S_Coupling_Cu C-S Coupling (with Thiols) This compound->C-S_Coupling_Cu  Exploratory

Figure 2: Established and potential reaction pathways for N-methoxybenzamides in transition metal-catalyzed cross-coupling reactions.

Future Directions: Exploring C-S and Other Couplings

The electrophilic nature of the activated N-methoxy amide intermediate in the presence of a copper catalyst suggests that other nucleophiles beyond boronic acids could potentially participate in cross-coupling reactions. The development of protocols for the copper-catalyzed C-N coupling with various amines and C-S coupling with thiols would significantly broaden the synthetic utility of N-methoxybenzamides. Researchers are encouraged to explore these possibilities by screening different copper sources, ligands, bases, and solvents.

Part 3: Implications for Drug Discovery and Development

The ability to efficiently construct C-O and potentially C-N bonds using copper catalysis has significant implications for the pharmaceutical industry. These bonds are prevalent in a vast array of biologically active molecules and approved drugs. The use of an inexpensive and earth-abundant metal like copper aligns with the growing emphasis on sustainable and cost-effective synthetic routes in drug development.

The functional group tolerance observed in the C-O coupling protocol is particularly noteworthy. The ability to perform these reactions on substrates bearing various substituents without the need for protecting groups streamlines synthetic sequences, saving time and resources. This is a critical consideration in the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies during lead optimization.

Workflow for Integrating this compound Chemistry into Drug Discovery

Drug_Discovery_Workflow Start Identify Target Scaffold with C-O or C-N Linkage Design Retrosynthetic Analysis: Disconnect via this compound Start->Design Synthesize Synthesize this compound and Coupling Partner Design->Synthesize Couple Copper-Catalyzed Cross-Coupling Synthesize->Couple Diversify Generate Analog Library by Varying Both Coupling Partners Couple->Diversify Screen Biological Screening and SAR Studies Diversify->Screen Optimize Lead Optimization Screen->Optimize End Candidate Selection Optimize->End

Figure 3: A logical workflow illustrating the integration of copper-catalyzed this compound cross-coupling into a drug discovery program.

Conclusion and Authoritative Grounding

N-methoxybenzamides have proven to be valuable and versatile coupling partners in copper-catalyzed cross-coupling reactions, most notably in the selective formation of C-O bonds with arylboronic acids. The protocols presented herein are robust, reproducible, and utilize inexpensive and readily available materials, making them highly applicable to both academic and industrial research. The mechanistic insights provided offer a foundation for further exploration and optimization of these reactions. While the full scope of this compound reactivity in copper catalysis is still being uncovered, the established C-O coupling methodology already provides a powerful tool for the synthesis of complex molecules relevant to drug discovery and development. The continued investigation into related C-N and C-S couplings promises to further expand the synthetic chemist's toolkit, enabling the efficient and sustainable construction of a diverse range of chemical entities.

References

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules. [Link]

  • N-methoxy amides scope in copper-catalyzed C-O cross-coupling. ResearchGate. [Link]

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI. [Link]

Sources

N-Methoxy-N-methylamides (Weinreb Amides) as Superior Reagents for High-Fidelity Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenge of Over-addition in Ketone Synthesis

The synthesis of ketones is a fundamental transformation in organic chemistry, critical for the production of pharmaceuticals, fragrances, and advanced materials.[1] A persistent challenge in this field has been the over-addition of highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) to carboxylic acid derivatives like esters or acid chlorides.[2] This side reaction, which yields tertiary alcohols instead of the desired ketone, often occurs even with careful control of stoichiometry.[2][3]

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the use of N-methoxy-N-methylamides, now widely known as Weinreb-Nahm amides or simply Weinreb amides.[3] This class of reagents provides a robust and highly selective method for ketone synthesis, effectively preventing over-addition and demonstrating broad functional group tolerance.[1][4] The reliability of this method has established it as a staple in modern organic synthesis, widely employed in the construction of complex natural products.[3][4]

The Mechanistic Cornerstone: A Stable Chelated Intermediate

The remarkable selectivity of the Weinreb ketone synthesis is attributed to the formation of a stable tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[1] Weinreb and Nahm first proposed that the methoxy group on the nitrogen atom chelates the metal cation (Li⁺ or MgX⁺), forming a stable five-membered ring.[2][3] This chelated intermediate is stable at low reaction temperatures and does not readily collapse to form the ketone.[2][4] Only upon aqueous acidic workup is the intermediate hydrolyzed to release the final ketone product, by which time any excess organometallic reagent has been quenched.[4] This mechanistic feature is the key to preventing the second nucleophilic addition that plagues other methods.[3][5]

Diagram 1: Proposed Mechanism of the Weinreb Ketone Synthesis This diagram illustrates the nucleophilic addition of an organometallic reagent to a Weinreb amide and the subsequent formation of the stable, chelated tetrahedral intermediate.

Caption: Reaction mechanism of Weinreb ketone synthesis.

Application Protocols: Preparation and Use of Weinreb Amides

The overall process can be viewed as a two-stage sequence: first, the preparation of the Weinreb amide from a suitable carboxylic acid derivative, and second, the reaction of the amide with an organometallic reagent to furnish the ketone.[3]

Weinreb amides can be prepared from a variety of starting materials, including carboxylic acids, acid chlorides, and esters.[6][7] The most common precursor is the commercially available N,O-dimethylhydroxylamine hydrochloride.[1]

Protocol 1: From an Acid Chloride

This is one of the most direct and widely used methods.[3]

  • Reagents & Setup:

    • Acid Chloride (1.0 equiv)

    • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

    • Pyridine or Triethylamine (2.2-3.0 equiv)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Procedure: a. Suspend N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM at 0 °C (ice bath). b. Add the base (e.g., pyridine) dropwise to the suspension and stir for 15-30 minutes. c. Slowly add a solution of the acid chloride in anhydrous DCM to the reaction mixture at 0 °C. d. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS. e. Upon completion, quench the reaction with water or dilute HCl. f. Extract the aqueous layer with DCM. g. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. h. Concentrate the solution in vacuo and purify the resulting Weinreb amide by column chromatography.

Protocol 2: From a Carboxylic Acid using a Coupling Reagent

Direct conversion from carboxylic acids is often preferred to avoid handling sensitive acid chlorides.[3][6]

  • Reagents & Setup:

    • Carboxylic Acid (1.0 equiv)

    • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

    • Coupling agent (e.g., HATU, HOBt/EDC, or T3P) (1.1-1.2 equiv)

    • Base (e.g., DIPEA or N-methylmorpholine) (3.0 equiv)

    • Anhydrous DMF or DCM.

  • Procedure: a. Dissolve the carboxylic acid in anhydrous DMF. b. Add the coupling agent, N,O-dimethylhydroxylamine hydrochloride, and the base. c. Stir the mixture at room temperature for 4-12 hours until the reaction is complete. d. Perform an aqueous workup as described in Protocol 1. e. Purify the product by column chromatography.

Diagram 2: General Workflow for Weinreb Ketone Synthesis This flowchart outlines the two main stages of the synthesis, from the starting carboxylic acid derivative to the final purified ketone.

Workflow cluster_prep Part 1: Weinreb Amide Preparation cluster_ketone Part 2: Ketone Synthesis start Carboxylic Acid Derivative (Acid Chloride, Ester, etc.) prep_step Amide Formation start->prep_step reagent1 N,O-Dimethylhydroxylamine HCl + Base reagent1->prep_step workup1 Aqueous Workup & Purification prep_step->workup1 weinreb_amide Purified Weinreb Amide workup1->weinreb_amide ketone_step Nucleophilic Addition (Low Temperature, e.g., -78°C to 0°C) weinreb_amide->ketone_step Reactant reagent2 Organometallic Reagent (Grignard or Organolithium) reagent2->ketone_step workup2 Acidic Quench (H₃O⁺) & Purification ketone_step->workup2 final_ketone Final Ketone Product workup2->final_ketone

Sources

Application Note & Protocol: Iron-Catalyzed N-S Coupling with N-Methoxy Amides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the iron-catalyzed N-S coupling of N-methoxy amides with sulfoxides. This emerging methodology offers an efficient and environmentally benign route to N-acyl sulfoximines, privileged scaffolds in medicinal chemistry. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the rationale behind key experimental parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage sustainable catalytic methods in their synthetic endeavors.

Introduction: The Imperative for Sustainable Catalysis in N-S Bond Formation

The construction of nitrogen-sulfur (N-S) bonds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. The resulting structural motifs, such as sulfoximines, are present in numerous bioactive molecules and clinical drug candidates. Traditionally, the synthesis of these compounds has often relied on stoichiometric reagents or precious metal catalysts, which present challenges related to cost, toxicity, and environmental impact.

Iron, as the most abundant transition metal, offers a compelling alternative.[1] Its low cost, ready availability, and significantly lower toxicity compared to precious metals like palladium or rhodium make it an attractive catalyst for developing sustainable synthetic methodologies.[2][3] Recent advancements have demonstrated the utility of simple iron salts in catalyzing a variety of cross-coupling reactions, including the formation of C-N and C-S bonds.[4][5][6][7]

This application note focuses on a recently developed iron-catalyzed N-S coupling reaction utilizing N-methoxy amides as versatile coupling partners.[8][9] N-methoxy amides, also known as Weinreb amides, are valued for their stability and unique reactivity, which in this context, facilitates the formation of a key iron-nitrenoid intermediate.[8][10] This protocol circumvents the need for pre-functionalized starting materials, operating under aerobic conditions and offering excellent functional group tolerance.[8][11]

Mechanistic Insights: The "Why" Behind the Reaction

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The iron-catalyzed N-S coupling of N-methoxy amides with sulfoxides is proposed to proceed through the following key steps, as illustrated in the catalytic cycle below.[8][9]

Proposed Catalytic Cycle

Iron_Catalyzed_NS_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product A Fe(III) Catalyst B Coordination with N-Methoxy Amide A->B N-Methoxy Amide C Deprotonation (Intermediate A) B->C Base (Et3N) D Formation of Fe-Nitrenoid Complex B C->D - MeOH E Nucleophilic Attack by Sulfoxide D->E Sulfoxide F Formation of Intermediate C E->F G Product Release & Catalyst Regeneration F->G G->A N-Acyl Sulfoximine Prod N-Acyl Sulfoximine G->Prod React1 N-Methoxy Amide React1->B React2 Sulfoxide React2->E Experimental_Workflow start Start reagents Combine Reactants: N-methoxy amide (0.2 mmol) Sulfoxide THF FeCl3 (10 mol%) Et3N (0.4 mmol) start->reagents reaction Seal tube and stir at 90 °C in air for 12 h reagents->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Dilute with DCM Wash with water (3x) monitoring->workup Upon completion drying Dry organic phase with Na2SO4 workup->drying filtration Filter drying->filtration concentration Concentrate under reduced pressure filtration->concentration purification Purify by column chromatography concentration->purification product Obtain N-Acyl Sulfoximine purification->product end End product->end

Sources

Application Notes and Protocols: The Strategic Use of N-Methoxybenzamides in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Weinreb Amide as a Cornerstone for Heterocyclic Chemistry

Heterocyclic compounds form the structural backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Their synthesis often requires precise, multi-step strategies to build complex, functionalized ring systems. Within the synthetic chemist's toolkit, N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as exceptionally versatile and reliable intermediates.[1] The archetypal N-methoxy-N-methylbenzamide, and its derivatives, offer a distinct advantage over more reactive acylating agents like acid chlorides or esters.

The core utility of the Weinreb amide lies in its controlled reaction with potent organometallic nucleophiles (e.g., Grignard or organolithium reagents). The reaction proceeds through a stable, five-membered chelated tetrahedral intermediate, which prevents the common problem of over-addition.[2][3] This intermediate remains intact until acidic workup, at which point it cleanly collapses to furnish a ketone. This remarkable stability and predictability allow for the precise introduction of acyl groups, transforming the Weinreb amide into a reliable precursor for ketones—a central functional group in a multitude of cyclization strategies.[4]

This guide details several field-proven applications of N-methoxybenzamides in the synthesis of diverse and medicinally relevant heterocyclic systems, providing both the strategic context and detailed experimental protocols for researchers in organic synthesis and drug development.

Application 1: Chemodivergent Synthesis of Isoquinolones and Isocoumarins via Rh(III)-Catalyzed C-H Activation

A powerful modern application of N-methoxybenzamides is their use as directing groups in transition metal-catalyzed C-H activation and annulation reactions. A notable example is the rhodium(III)-catalyzed reaction with sulfoxonium ylides, which can be selectively steered to produce either 3-substituted isoquinolones or 3-substituted isocoumarins from the exact same starting materials.[5][6] This chemodivergence is controlled by the choice of an acidic additive, showcasing a sophisticated level of reaction control.[5]

Scientific Rationale: The N-methoxyamide group acts as an efficient directing group, facilitating the ortho-C–H activation of the benzamide ring by the rhodium catalyst. The sulfoxonium ylide serves as a carbene precursor. The key to the divergence lies in the final cyclization step. In the presence of pivalic acid (PivOH), the reaction favors an intramolecular O-acylation pathway, leading to isocoumarins. Conversely, when a Lewis acid like zinc triflate (Zn(OTf)₂) is used, an intramolecular N-acylation is promoted, yielding isoquinolones.[5][7]

Experimental Protocols

Protocol 1A: Synthesis of 3-Phenylisocoumarin (Isocoumarin Pathway)

  • To a pressure tube, add N-methoxybenzamide (0.2 mmol, 1.0 equiv.), benzoyl-stabilized sulfoxonium ylide (0.4 mmol, 2.0 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 2.5 mol%), CsOAc (76 mg, 0.4 mmol, 2.0 equiv.), and PivOH (10.2 mg, 0.1 mmol, 0.5 equiv.).

  • Add 1,2-dichloroethane (DCE) (4 mL).

  • Seal the tube under a nitrogen atmosphere.

  • Stir the reaction mixture vigorously at 100 °C for 18 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to yield the desired isocoumarin product.[8]

Protocol 1B: Synthesis of 2-Methoxy-3-phenylisoquinolin-1(2H)-one (Isoquinolone Pathway)

  • To a pressure tube, add this compound (0.2 mmol, 1.0 equiv.), benzoyl-stabilized sulfoxonium ylide (0.4 mmol, 2.0 equiv.), ₂ (8.3 mg, 5 mol%), and Zn(OTf)₂ (36.4 mg, 0.1 mmol, 50 mol%).

  • Add 1,2-dichloroethane (DCE) (4 mL).

  • Seal the tube under a nitrogen atmosphere.

  • Stir the reaction mixture vigorously at 100 °C for 15 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to yield the desired isoquinolone product.[8]

Data Summary
EntryStarting AmideYlideAdditiveProduct TypeYield (%)Reference
1This compoundBenzoylPivOHIsocoumarin90[5]
2This compoundBenzoylZn(OTf)₂Isoquinolone81[5][8]
34-Methyl-N-methoxybenzamideBenzoylPivOHIsocoumarin85[8]
44-Chloro-N-methoxybenzamideBenzoylZn(OTf)₂Isoquinolone76[8]
Proposed Catalytic Cycle

Rh_Catalyzed_Annulation cluster_main Catalytic Cycle cluster_divergence Chemodivergent Cyclization Start Cp*Rh(III) I Rhodacycle Intermediate I Start->I C-H Activation (this compound) II Rh(III) Alkyl Species II I->II + Sulfoxonium Ylide III Rh Carbene Species III II->III α-elimination of DMSO IV Rhodacycle Intermediate IV III->IV Migratory Insertion V Acylmethylated Intermediate V IV->V Protonolysis V->Start + Catalyst Regeneration V_copy Acylmethylated Intermediate V V->V_copy Isoquinolone Isoquinolone V_copy->Isoquinolone Zn(OTf)₂ (N-attack) Isocoumarin Isocoumarin V_copy->Isocoumarin PivOH (O-attack)

Figure 1: Proposed mechanism for Rh(III)-catalyzed chemodivergent annulation.

Application 2: Quinoline Synthesis via a Weinreb Ketone/Friedländer Annulation Strategy

The classic Friedländer synthesis is a robust method for constructing the quinoline core, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[9][10] The reliability of the Weinreb amide reaction provides an ideal entry point to this synthesis by enabling the clean formation of the required 2-aminoaryl ketone precursor, which can be challenging to prepare otherwise.

Scientific Rationale: This strategy is a two-part process. First, an appropriately substituted N-methoxy-N-methylbenzamide (e.g., with an ortho-nitro group) is reacted with an organometallic reagent to form the corresponding ketone. The nitro group is then reduced to the critical amine functionality. In the second stage, this 2-aminoaryl ketone undergoes an acid- or base-catalyzed condensation and subsequent cyclodehydration with a methylene-containing carbonyl compound (e.g., acetone, ethyl acetoacetate) to form the final quinoline ring system.[11][12]

Experimental Protocols

Protocol 2A: Synthesis of 1-(2-aminophenyl)ethan-1-one (Precursor Synthesis)

  • Weinreb Amide Formation: To a solution of 2-nitrobenzoyl chloride (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) followed by the slow addition of pyridine (2.2 equiv.). Allow the reaction to warm to room temperature and stir for 4 hours. Perform an aqueous workup to isolate the N-methoxy-N-methyl-2-nitrobenzamide.

  • Ketone Synthesis: Dissolve the Weinreb amide (1.0 equiv.) in dry tetrahydrofuran (THF) and cool to 0 °C. Add methylmagnesium bromide (1.2 equiv., 3.0 M solution in ether) dropwise. Stir at 0 °C for 1 hour. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography to yield 1-(2-nitrophenyl)ethan-1-one.

  • Nitro Group Reduction: Dissolve the nitroketone (1.0 equiv.) in ethanol. Add iron powder (4.0 equiv.) and ammonium chloride (1.0 equiv.) in water. Heat the mixture to reflux for 3 hours. Filter the hot solution through celite, concentrate the filtrate, and purify to obtain 1-(2-aminophenyl)ethan-1-one.

Protocol 2B: Synthesis of 2,4-Dimethylquinoline (Friedländer Annulation)

  • In a round-bottom flask, combine 1-(2-aminophenyl)ethan-1-one (1.0 equiv.) and acetone (5.0 equiv.).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 equiv.).

  • Heat the mixture to reflux in toluene for 12 hours, using a Dean-Stark apparatus to remove water.

  • After cooling, neutralize the reaction mixture, extract with an organic solvent, and concentrate.

  • Purify the crude product by column chromatography to yield 2,4-dimethylquinoline.[13]

Workflow Diagram

Quinoline_Synthesis_Workflow Start 2-Nitrobenzoyl Chloride Step1 Amidation with MeONHMe·HCl Start->Step1 WeinrebAmide N-Methoxy-N-methyl- 2-nitrobenzamide Step1->WeinrebAmide Step2 Grignard Reaction (e.g., MeMgBr) WeinrebAmide->Step2 NitroKetone 1-(2-Nitrophenyl)ethan-1-one Step2->NitroKetone Step3 Nitro Reduction (e.g., Fe/NH₄Cl) NitroKetone->Step3 AminoKetone 1-(2-Aminophenyl)ethan-1-one Step3->AminoKetone Step4 Friedländer Annulation (+ Acetone, H⁺) AminoKetone->Step4 Quinoline 2,4-Dimethylquinoline Step4->Quinoline

Figure 2: Workflow for quinoline synthesis using a Weinreb amide precursor.

Application 3: Pyridine Synthesis via a Weinreb-Derived Ethynylketone

The Bohlmann-Rahtz synthesis is a versatile method for preparing substituted pyridines from the condensation of an enamine with an ethynylketone.[14][15] The required ethynylketone can be accessed with high precision and functional group tolerance by reacting an N-methoxy-N-methylbenzamide with a lithium acetylide reagent.

Scientific Rationale: This approach leverages the Weinreb amide's controlled reactivity to cleanly synthesize a key building block for a subsequent cyclization. The reaction of the this compound with a lithium acetylide stops cleanly at the ketone stage, providing the ethynylketone. This intermediate then undergoes a Michael addition with an enamine (e.g., ethyl 3-aminocrotonate). The resulting aminodiene intermediate, upon heating and often with acid catalysis, undergoes E/Z isomerization followed by cyclodehydration to furnish the aromatic pyridine ring.[16][17]

Experimental Protocols

Protocol 3A: Synthesis of 1-Phenylprop-2-yn-1-one (Ethynylketone Precursor)

  • Dissolve ethynyltrimethylsilane (1.2 equiv.) in dry THF and cool to -78 °C.

  • Add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise and stir for 30 minutes.

  • Add a solution of N-methoxy-N-methylbenzamide (1.0 equiv.) in dry THF dropwise.

  • Allow the reaction to warm to 0 °C and stir for 1 hour.

  • Quench with saturated aqueous NaHCO₃, extract with ether, and dry the organic layers.

  • The crude TMS-protected ketone is then deprotected using a mild fluoride source (e.g., TBAF) or potassium carbonate in methanol to yield 1-phenylprop-2-yn-1-one after purification.

Protocol 3B: Synthesis of Ethyl 2,6-dimethyl-4-phenylnicotinate (Bohlmann-Rahtz Cyclization)

  • In a suitable solvent such as ethanol, combine 1-phenylprop-2-yn-1-one (1.0 equiv.) and ethyl 3-aminocrotonate (1.1 equiv.).

  • Add a catalytic amount of acetic acid (0.2 equiv.).

  • Heat the mixture to reflux (approx. 80 °C) for 24 hours.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford the substituted pyridine product.[17]

Reaction Scheme

Pyridine_Synthesis cluster_step1 Step 1: Ethynylketone Synthesis cluster_step2 Step 2: Bohlmann-Rahtz Synthesis Weinreb N-Methoxy-N- methylbenzamide Plus1 + Acetylide Lithium Acetylide Arrow1 -> Ynone Ethynylketone Ynone2 Ethynylketone Ynone->Ynone2 Plus2 + Enamine Enamine Arrow2 -> Pyridine Substituted Pyridine

Figure 3: Two-stage strategy for pyridine synthesis from a Weinreb amide.

Application 4: Synthesis of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a valuable heterocycle in medicinal chemistry, often used as a bioisostere for ester and amide groups. A common route to this scaffold involves the cyclization of an O-acyl amidoxime, which can be derived from a benzamide precursor.

Scientific Rationale: Starting with a substituted benzamide, the synthesis proceeds through an intermediate that facilitates cyclization. For example, 4-methoxybenzamide can be reacted with N,N-dimethylacetamide dimethyl acetal to form a reactive acylamidine intermediate. This intermediate is then treated with hydroxylamine, which attacks the electrophilic carbon, leading to a cyclization and dehydration cascade that forms the stable 1,2,4-oxadiazole ring.[18][19]

Experimental Protocol: Synthesis of 5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole
  • Heat a solution of 4-methoxybenzamide (1.0 equiv., 6.7 mmol) in N,N-dimethylacetamide dimethyl acetal (15 mL) at 120 °C for 2.5 hours under a nitrogen atmosphere.

  • Remove the solvent under reduced pressure to obtain the crude acylamidine intermediate.

  • To the intermediate, add a solution of hydroxylamine hydrochloride (1.4 equiv., 9.4 mmol) in 1 M aqueous sodium hydroxide (9.1 mL).

  • Stir the resulting mixture vigorously at room temperature for 2 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography or recrystallization to yield the 3-methyl-1,2,4-oxadiazole derivative.

Application 5: Acyl-Functionalization of Heterocycles via Palladium-Catalyzed Carbonylation

Beyond building heterocyclic rings from the ground up, the N-methoxyamide functionality can be strategically installed onto existing heterocyclic scaffolds to serve as a handle for further elaboration. This is powerfully demonstrated by the palladium-catalyzed aminocarbonylation of heterocyclic triflates.

Scientific Rationale: Heterocyclic triflates, which can be readily prepared from the corresponding lactams, lactones, or thiolactones, are excellent substrates for palladium-catalyzed cross-coupling reactions. In the presence of a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Xantphos), carbon monoxide, and N,O-dimethylhydroxylamine, the triflate is efficiently converted into the corresponding N-methoxy-N-methylamide.[20][21] This newly installed Weinreb amide can then be subjected to standard conditions (e.g., reaction with a Grignard reagent) to introduce a ketone side-chain onto the heterocycle, a transformation that is often difficult to achieve directly.[22]

Experimental Protocol: Synthesis of a Heterocyclic Weinreb Amide
  • To a reaction vessel, add the heterocyclic triflate (1.0 equiv.), Pd(OAc)₂ (2 mol%), and Xantphos (2 mol%).

  • Add sodium carbonate (3.0 equiv.) and N,O-dimethylhydroxylamine hydrochloride (1.0 equiv.).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Purge the vessel with carbon monoxide gas and maintain a static atmosphere of CO (e.g., with a balloon).

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify by flash column chromatography to yield the heterocyclic Weinreb amide.[20]

Conceptual Workflow

Heterocycle_Func_Workflow Het_OH Heterocyclic Precursor (e.g., Lactam) Step1 Triflation (Tf₂O, base) Het_OH->Step1 Het_OTf Heterocyclic Triflate Step1->Het_OTf Step2 Pd-catalyzed Aminocarbonylation (+ CO, MeONHMe) Het_OTf->Step2 Het_Weinreb Heterocyclic Weinreb Amide Step2->Het_Weinreb Step3 Acylation (+ R-MgX) Het_Weinreb->Step3 Het_Ketone Acylated Heterocycle Step3->Het_Ketone

Sources

Application Notes & Protocols: A Guide to N-methoxybenzamide Derivatives for Antitumor Activity Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-methoxybenzamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of numerous derivatives with potent antitumor activities. These compounds exert their effects through diverse and highly specific mechanisms of action, making them a compelling subject for cancer research and drug development. Their therapeutic potential stems from their ability to modulate key signaling pathways and cellular processes that are frequently dysregulated in cancer, such as cell proliferation, survival, and epigenetic regulation.

This guide provides a comprehensive overview of this compound derivatives, detailing their primary mechanisms of antitumor action. It offers field-proven, step-by-step protocols for the synthesis, in vitro evaluation, and preliminary in vivo assessment of these compounds. The methodologies are designed to be robust and self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of oncology therapeutics.

Part 1: Mechanisms of Antitumor Activity

This compound derivatives have been shown to target several critical pathways and proteins implicated in tumorigenesis. Understanding these mechanisms is fundamental to designing effective experimental studies and interpreting results.

Inhibition of the Hedgehog (Hh) Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development but is aberrantly reactivated in various cancers, including basal cell carcinoma and medulloblastoma, where it drives tumor growth and survival[1]. A key protein in this pathway is Smoothened (Smo), a G protein-coupled receptor. Certain 2-methoxybenzamide derivatives have been engineered as potent Smo antagonists[1][2].

Mechanism: In the "off" state, the receptor Patched (PTCH) inhibits Smo. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), this inhibition is lifted, allowing Smo to translocate to the primary cilium. This initiates a downstream signaling cascade culminating in the activation of Gli transcription factors, which then enter the nucleus and turn on target genes responsible for cell proliferation and survival[1][2]. This compound-based inhibitors bind to the Smo receptor, preventing its activation and translocation, thereby shutting down the entire pathway even in the presence of Hh ligands[1].

Hedgehog_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH Smo Smo PTCH->Smo SUFU_Gli SUFU-Gli Complex (Inactive) Smo->SUFU_Gli Inhibits SUFU Gli_act Gli (Active) SUFU_Gli->Gli_act Releases TargetGenes Target Genes Gli_act->TargetGenes Activates Transcription Proliferation Tumor Growth & Proliferation TargetGenes->Proliferation SHH SHH Ligand SHH->PTCH Binds Inhibitor This compound Derivative Inhibitor->Smo Blocks

Caption: Inhibition of the Hedgehog signaling pathway by an this compound derivative.

Histone Deacetylase (HDAC) Inhibition

Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of cancer. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression[3]. HDAC inhibitors (HDACis) cause hyperacetylation of histones, relaxing chromatin structure and allowing the expression of tumor suppressor genes[3][4]. N-hydroxybenzamide derivatives, a closely related class, are known to be potent HDACis[5][6].

Mechanism: The N-hydroxybenzamide moiety is crucial for activity as it acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of HDAC enzymes, thereby inhibiting their function[5][6]. This leads to the accumulation of acetylated histones and non-histone proteins (like p53), resulting in various antitumor effects, including cell cycle arrest, differentiation, and apoptosis[3][7].

Induction of Cell Cycle Arrest and Apoptosis

A primary goal of cancer therapy is to halt uncontrolled cell proliferation and induce programmed cell death (apoptosis). Many this compound derivatives have been shown to arrest the cell cycle, typically at the G2/M phase, and subsequently trigger apoptosis[8][9][10].

Mechanism of Cell Cycle Arrest: Treatment with these derivatives can modulate the expression of key cell cycle regulatory proteins. For instance, they may increase the expression of p53 and the cyclin-dependent kinase inhibitor p21, which prevents cells from progressing through the cell cycle[10]. Arrest at the G2/M phase is often associated with the disruption of microtubule dynamics or the activation of DNA damage checkpoints[9][11].

Mechanism of Apoptosis: Apoptosis is induced via the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. N-substituted benzamides can induce the release of cytochrome c from the mitochondria into the cytosol, which activates caspase-9 and the downstream executioner caspase-3[8]. They can also upregulate the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards cell death[10][12].

Apoptosis_Pathway cluster_Mitochondria Mitochondrial (Intrinsic) Pathway Derivative This compound Derivative Bcl2 Bcl-2 Derivative->Bcl2 Inhibits Bax Bax Derivative->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pore CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Part 2: Application Protocols

This section provides detailed protocols for the synthesis and evaluation of this compound derivatives. An overarching experimental workflow is presented below.

Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS, FTIR) purification->characterization mtt Antiproliferative (MTT Assay) characterization->mtt flow Cell Cycle & Apoptosis (Flow Cytometry) mtt->flow western Mechanism of Action (Western Blot) flow->western xenograft Xenograft Model Efficacy Study western->xenograft toxicity Preliminary Toxicity Assessment xenograft->toxicity

Caption: General experimental workflow for antitumor studies of this compound derivatives.

Protocol 2.1: Synthesis of a Representative 2-Methoxybenzamide Derivative

This protocol is adapted from a method used to synthesize Hedgehog signaling inhibitors and involves a multi-step condensation and amidation process[1][2].

Rationale: This synthetic route is versatile and allows for the modular construction of complex derivatives. The use of HATU as a coupling agent is a common and efficient method for forming amide bonds with minimal side reactions.

Materials:

  • Substituted benzoic acid

  • Thionyl chloride (SOCl₂)

  • Methyl 4-amino-2-methoxybenzoate

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Procedure:

  • Step 1: Acyl Chloride Formation. Reflux the substituted benzoic acid in excess SOCl₂ for 3 hours. Remove the excess SOCl₂ under reduced pressure to obtain the crude acyl chloride.

  • Step 2: Formation of Intermediate Ester. Dissolve the acyl chloride in DMF. Add methyl 4-amino-2-methoxybenzoate and TEA. Stir the mixture at room temperature overnight. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to obtain the intermediate ester.

  • Step 3: Hydrolysis. Hydrolyze the ester by stirring with NaOH in an aqueous alcohol solution at 40°C for 5 hours. Acidify the reaction mixture to precipitate the carboxylic acid intermediate.

  • Step 4: Final Amidation. Dissolve the carboxylic acid intermediate, 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline, HATU, and DIPEA in DCM. Stir the reaction at room temperature for 24 hours[2].

  • Purification and Characterization. After completion, wash the reaction mixture with water and brine. Dry the organic layer, concentrate it, and purify the final compound using silica gel column chromatography. Confirm the structure and purity of the final this compound derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation[13][14][15].

Rationale: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effect.

Materials:

  • Human cancer cell lines (e.g., Daoy for Hh pathway[1], A549 for lung cancer[16], SKBR3 for breast cancer[13])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding. Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment. Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Negative Control: Treat cells with medium containing the same final concentration of DMSO used for the test compounds (e.g., 0.1%).

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin or Vismodegib[1]).

  • Incubation. Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition. Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

  • Formazan Solubilization. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis. Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2.3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to determine the DNA content of cells and thereby analyze their distribution in different phases of the cell cycle[9][10][17].

Rationale: Cells in G2 and M phases have twice the DNA content of cells in the G0/G1 phase. Cells in the S phase have an intermediate amount of DNA. By quantifying the DNA content, one can determine if a compound induces arrest at a specific phase of the cell cycle.

Materials:

  • Cancer cells and treatment compounds

  • PBS and Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment. Seed cells in 6-well plates and treat with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a DMSO-treated control.

  • Cell Harvesting. Collect both adherent and floating cells. Wash with PBS and centrifuge.

  • Fixation. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining. Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing RNase A. Incubate for 30 minutes at 37°C to degrade RNA.

  • Add 500 µL of PI staining solution and incubate for 15 minutes in the dark.

  • Flow Cytometry. Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest[17].

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The table below presents representative data for various this compound derivatives, compiled from the literature.

Compound Type Target Cancer Cell Line IC₅₀ / GI₅₀ (µM) Reference
2-methoxybenzamide (cpd 21)Smoothened (Hh Pathway)Daoy (Medulloblastoma)0.03 (Gli-luc)[1]
2-amino-N-methoxybenzamide (5h)EGFRNSCLC0.071[16]
Nimesulide Derivative (L1)HSP27SKBR3 (Breast)1.57[13][18]
Nimesulide Derivative (L1)SKOV3 (Ovarian)2.63[13][18]
Nimesulide Derivative (L1)H292 (Lung)8.87[13][18]
4-Methylbenzamide (cpd 7)Protein Kinases (PDGFR)HL-60 (Leukemia)1.42[19]
N-hydroxybenzamide (cpd 12a)HDAC8Jurkat (T-cell Leukemia)Potent (nM range)[6]
Resveratrol Analog (MPDB)ATM/ATR PathwayHeLa (Cervical)Induces G2/M Arrest[9]

References

  • Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. Available at: [Link]

  • Jaragh-Alhadad, L. A., & Ali, M. S. (2022). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity. Saudi Pharmaceutical Journal. Available at: [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. Available at: [Link]

  • Jaragh-Alhadad, L. A., & Ali, M. S. (2022). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer. Semantic Scholar. Available at: [Link]

  • Yang, L. M., et al. (2002). Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Anonymous. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science. Available at: [Link]

  • Liberg, D., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer. Available at: [Link]

  • Jo, H., et al. (2019). Resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide induces G2/M phase cell cycle arrest and apoptosis in HeLa human cervical cancer cells. Food and Chemical Toxicology. Available at: [Link]

  • Liu, A., et al. (2008). Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. Drug Discoveries & Therapeutics. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Available at: [Link]

  • Xu, Y., et al. (2018). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2018). Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Xu, H. B., et al. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available at: [Link]

  • Esteves, T., et al. (2023). Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. Molecules. Available at: [Link]

  • Khan, I., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules. Available at: [Link]

  • Ververis, K., et al. (2013). Histone deacetylases and histone deacetylase inhibitors. YouTube. Available at: [Link]

  • Fathy, M., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer Research. Available at: [Link]

  • Sedić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Histone deacetylase inhibitor. Wikipedia. Available at: [Link]

  • Sharma, S., et al. (2021). Histone Deacetylase Inhibitors: A Prospect in Drug Discovery. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A. I., et al. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances. Available at: [Link]

  • Szaefer, H., et al. (2020). Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer. Available at: [Link]

  • Eder, J. P., et al. (1992). Modulation of the cell cycle-dependent cytotoxicity of adriamycin and 4-hydroperoxycyclophosphamide by novobiocin, an inhibitor of mammalian topoisomerase II. Cancer Research. Available at: [Link]

  • Bertolini, F., et al. (2015). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Drug Targets. Available at: [Link]

  • Stolfi, C., et al. (2014). 2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression. Molecular Cancer. Available at: [Link]

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Application Notes and Protocols: Employing N-Methoxybenzamide in the Synthesis of p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of p38 MAP Kinase in Inflammatory Diseases and the Rationale for Targeted Inhibition

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial intracellular cascades that govern a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][2] Among these, the p38 MAPK pathway is a central regulator of the inflammatory response.[1][2] It is activated by a wide array of environmental stresses and inflammatory cytokines, such as TNF-α and IL-1β.[1] Upon activation, the p38 MAPK signaling cascade, which consists of a core of three sequentially acting protein kinases, triggers the production of pro-inflammatory cytokines, leading to the amplification of the inflammatory response.[3][4]

The aberrant activation of the p38 MAPK pathway is implicated in the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Consequently, the development of small-molecule inhibitors that specifically target p38 MAP kinase has been a major focus of drug discovery efforts.[1] These inhibitors can modulate the inflammatory response by blocking the downstream signaling events, thereby offering a promising therapeutic strategy for a range of debilitating conditions.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of N-methoxybenzamide and related N-methoxy-N-methylamides (Weinreb amides) in the synthesis of potent and selective p38 MAP kinase inhibitors. The focus is on the practical aspects of the synthesis, underpinned by a clear explanation of the chemical principles and experimental choices.

The p38 MAP Kinase Signaling Pathway

A comprehensive understanding of the p38 MAPK signaling pathway is essential for the rational design and development of its inhibitors. The following diagram illustrates the key components and flow of this critical intracellular signaling cascade.

p38_pathway extracellular Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., MEKK, MLK) receptor->mapkkk Activation mkk3_6 MKK3/6 mapkkk->mkk3_6 Phosphorylation p38 p38 MAPK (α, β, γ, δ) mkk3_6->p38 Phosphorylation substrates Downstream Substrates (e.g., MAPKAPK-2, Transcription Factors) p38->substrates Phosphorylation response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response

Figure 1: The p38 MAP Kinase Signaling Cascade. This diagram illustrates the sequential activation of kinases, culminating in the phosphorylation of downstream substrates that mediate the cellular response.

N-Methoxy-N-methylamides (Weinreb Amides): A Chemist's Tool for Precise Ketone Synthesis

A common structural motif in many p38 MAP kinase inhibitors is an aryl ketone. The synthesis of such ketones often presents a challenge in organic chemistry due to the propensity of organometallic reagents to over-add to carboxylic acid derivatives, leading to the formation of tertiary alcohols as byproducts. N-methoxy-N-methylamides, also known as Weinreb amides, provide an elegant solution to this problem.

The key to the Weinreb amide's utility lies in its ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent (e.g., a Grignard or organolithium reagent). This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This two-step process effectively prevents the second addition of the organometallic reagent, thus affording the desired ketone in high yield and purity.

Application in the Synthesis of Benzophenone-Based p38 MAP Kinase Inhibitors

A notable class of p38 MAP kinase inhibitors features a benzophenone core. The synthesis of these inhibitors serves as an excellent example of the practical application of Weinreb amide chemistry. While the full experimental details for the synthesis of the specific benzophenone intermediate are not publicly available, a general and reliable protocol based on established methods can be outlined.

General Protocol for the Synthesis of a Benzophenone Intermediate via a Weinreb Amide

This protocol is divided into two main stages: the formation of the N-methoxy-N-methylbenzamide (Weinreb amide) from a corresponding benzoic acid, and the subsequent reaction with an organometallic reagent to yield the benzophenone.

Part 1: Synthesis of N-methoxy-N-methyl-3-bromobenzamide (A Representative Weinreb Amide)

This protocol describes the synthesis of a representative Weinreb amide from 3-bromobenzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromobenzoic Acid201.0210.0 g49.7 mmol
N,O-Dimethylhydroxylamine hydrochloride97.545.34 g54.7 mmol
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)380.2320.8 g54.7 mmol
N,N-Diisopropylethylamine (DIPEA)129.2412.8 g (17.3 mL)99.4 mmol
Dichloromethane (DCM)-200 mL-

Step-by-Step Protocol:

  • To a stirred solution of 3-bromobenzoic acid (10.0 g, 49.7 mmol) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (5.34 g, 54.7 mmol).

  • Add N,N-diisopropylethylamine (17.3 mL, 99.4 mmol) to the suspension.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (20.8 g, 54.7 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of 1 M HCl (100 mL).

  • Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-methoxy-N-methyl-3-bromobenzamide.

Part 2: Synthesis of (3-Amino-5-bromophenyl)(3-fluorophenyl)methanone (A Benzophenone Intermediate)

This part of the protocol describes the conversion of the Weinreb amide to the target benzophenone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-methoxy-N-methyl-3-bromobenzamide245.0710.0 g40.8 mmol
3-Fluorophenylmagnesium bromide (1 M in THF)-45 mL45.0 mmol
Anhydrous Tetrahydrofuran (THF)-150 mL-
1 M Hydrochloric Acid (HCl)-100 mL-

Step-by-Step Protocol:

  • Dissolve N-methoxy-N-methyl-3-bromobenzamide (10.0 g, 40.8 mmol) in anhydrous tetrahydrofuran (150 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 3-fluorophenylmagnesium bromide (45 mL of a 1 M solution in THF, 45.0 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (100 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (3-amino-5-bromophenyl)(3-fluorophenyl)methanone.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis of a p38 MAP kinase inhibitor utilizing a Weinreb amide intermediate.

workflow start Starting Material (e.g., Substituted Benzoic Acid) weinreb_formation Weinreb Amide Formation (N,O-Dimethylhydroxylamine, Coupling Agent) start->weinreb_formation weinreb_amide N-Methoxy-N-methylbenzamide (Weinreb Amide) weinreb_formation->weinreb_amide grignard Grignard Reaction (Arylmagnesium Bromide) weinreb_amide->grignard benzophenone Benzophenone Intermediate grignard->benzophenone coupling Further Synthetic Steps (e.g., Amide Coupling, Cross-Coupling) benzophenone->coupling final_product p38 MAP Kinase Inhibitor coupling->final_product purification Purification & Analysis (Chromatography, NMR, MS) final_product->purification

Figure 2: General synthetic workflow for p38 MAP kinase inhibitors via a Weinreb amide intermediate.

Quantitative Data: Potency of a Representative Benzophenone-Based p38 Inhibitor

The benzophenone core, synthesized through the Weinreb amide approach, is a key component of potent p38 MAP kinase inhibitors. The following table presents the inhibitory activity of a representative compound from this class.

Compound IDp38α MAPK Inhibitory Activity (IC₅₀)Cellular Anti-inflammatory Activity (THP-1 cells)Reference
10g 0.027 µMSignificant[1]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely utilized chemical transformations. The success of each step can be validated through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and determine the appropriate time for workup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

By employing these analytical methods at each stage, researchers can ensure the integrity of their synthetic route and the quality of the resulting p38 MAP kinase inhibitors.

Conclusion

The use of this compound and other Weinreb amides represents a robust and reliable strategy for the synthesis of aryl ketone-containing p38 MAP kinase inhibitors. This approach effectively overcomes the challenge of over-addition by organometallic reagents, enabling the efficient and controlled construction of key benzophenone intermediates. The protocols and workflows detailed in these application notes provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to synthesize and evaluate novel inhibitors of this critical inflammatory pathway.

References

  • Heo, J., Shin, H., Lee, J., Kim, T., Inn, K. S., & Kim, N. J. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-3698. [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Kostenko, S., & Moens, U. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. International Journal of Molecular Sciences, 21(13), 4697. [Link]

Sources

N-methoxybenzamide for High-Fidelity Hedgehog Signaling Pathway Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Hedgehog (Hh) signaling pathway is a pivotal regulator of cellular processes during embryonic development and its aberrant reactivation in adults is a known driver of various malignancies, including basal cell carcinoma and medulloblastoma.[1][2][3] This makes the pathway, and specifically the transmembrane protein Smoothened (Smo), a critical target for anticancer drug development.[2][3][4] This document provides a comprehensive technical guide for researchers on the use of N-methoxybenzamide derivatives, a potent class of Smoothened antagonists, for the quantitative assessment of Hedgehog pathway inhibition.[2][3][5] We present an integrated, self-validating workflow that combines a primary functional screen using a Gli-luciferase reporter assay with secondary validation through qPCR of Hh target genes and cell viability assessment. The protocols are designed to deliver robust, reproducible, and high-fidelity data suitable for drug discovery and mechanistic studies.

Introduction: Targeting the Hedgehog Pathway

First identified for its role in fruit fly embryonic patterning, the Hedgehog (Hh) signaling pathway is a highly conserved system crucial for cell differentiation and proliferation.[6][7] In mature tissues, the pathway is mostly quiescent. However, its erroneous activation can lead to uncontrolled cell growth and tumorigenesis.[2][5]

The signaling cascade is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to the 12-pass transmembrane receptor Patched (PTCH).[6][8] This binding event relieves PTCH's inhibition of Smoothened (Smo), a 7-pass transmembrane protein with homology to G protein-coupled receptors.[2][9] The activation of Smo triggers a complex intracellular cascade that culminates in the activation and nuclear translocation of the Gli family of zinc-finger transcription factors.[2][3] Once in the nucleus, Gli proteins activate the transcription of Hh target genes, including PTCH1 and GLI1 itself, which drive cell proliferation and survival.[10][11][12]

Given its central role, Smo has become the most "druggable" node in the pathway for therapeutic intervention.[7][13] this compound derivatives have emerged as a promising class of small-molecule inhibitors that act as potent Smo antagonists.[2][3][14] They function by directly binding to Smo, preventing its ciliary translocation and subsequent downstream signal propagation, thereby silencing the pathway's oncogenic output.[2][3]

The Mechanism: How this compound Inhibits Hedgehog Signaling

Understanding the pathway's "ON" and "OFF" states is critical to appreciating the inhibitor's mechanism.

  • "OFF" State (No Hh Ligand): PTCH is localized to the primary cilium, a microtubule-based organelle that acts as a signaling hub. Here, PTCH actively inhibits Smo, preventing its entry into the cilium.[2] In the cytoplasm, the Gli transcription factors are part of a large protein complex that includes Suppressor of Fused (SuFu). This complex promotes the proteolytic cleavage of Gli proteins into their repressor forms (Gli-R), which translocate to the nucleus to keep Hh target genes silenced.[6][9]

  • "ON" State (Hh Ligand Present): The binding of a Hh ligand to PTCH causes the PTCH-ligand complex to be internalized and degraded. This relieves the inhibition on Smo, which can then translocate into the primary cilium.[2][3] Ciliary Smo initiates a signaling cascade that disrupts the Gli-SuFu complex, leading to the release of full-length, active Gli proteins (Gli-A). These Gli-A forms enter the nucleus and activate the transcription of target genes responsible for cell growth and proliferation.[2][9]

  • Inhibition by this compound: this compound derivatives function as direct Smo antagonists.[2][14] They bind to Smo and lock it in an inactive conformation, effectively preventing its translocation to the primary cilium even in the presence of an Hh ligand or in cancer cells with inactivating PTCH mutations.[2][3] This blockade halts the entire downstream signaling cascade, preventing Gli activator formation and keeping target genes switched off.

Hedgehog Signaling Pathway cluster_OFF OFF State cluster_ON ON State cluster_INHIBITED Inhibited State PTCH_off PTCH Smo_off Smoothened PTCH_off->Smo_off Inhibits Gli_complex_off Gli-SuFu Complex Gli_R Gli Repressor (Gli-R) Gli_complex_off->Gli_R Proteolytic Cleavage TargetGenes_off Target Genes OFF Gli_R->TargetGenes_off Represses Nucleus_off Nucleus Shh Hedgehog Ligand (e.g., Shh) PTCH_on PTCH Shh->PTCH_on Inhibits PTCH Smo_on Smoothened (Active) PTCH_on->Smo_on Inhibition Relieved Gli_complex_on Gli-SuFu Complex Smo_on->Gli_complex_on Inhibits Cleavage Gli_A Gli Activator (Gli-A) Gli_complex_on->Gli_A Release TargetGenes_on Target Genes ON (PTCH1, GLI1) Gli_A->TargetGenes_on Activates Nucleus_on Nucleus Inhibitor This compound Smo_inhibited Smoothened (Inactive) Inhibitor->Smo_inhibited Antagonizes Downstream_blocked Downstream Signaling Blocked Smo_inhibited->Downstream_blocked

Caption: The Hedgehog signaling pathway in its "OFF," "ON," and this compound-inhibited states.

Experimental Protocols: A Validated Workflow

To accurately quantify the inhibitory potential of this compound, we recommend a three-pronged approach. This workflow ensures that the primary screening data is robust and validated by orthogonal methods, providing a high degree of confidence in the results.

Experimental Workflow start Start: Treat Cells with This compound primary Primary Assay: Gli-Luciferase Reporter start->primary secondary1 Secondary Validation 1: qPCR for Target Genes (GLI1, PTCH1) start->secondary1 secondary2 Secondary Validation 2: Cell Viability Assay (e.g., MTT) start->secondary2 data1 Data: Calculate IC50 (Potency) primary->data1 Measures functional pathway output data2 Data: Confirm Downregulation of mRNA secondary1->data2 Measures direct transcriptional effect data3 Data: Calculate GI50 (Cytotoxicity vs. Specificity) secondary2->data3 Distinguishes specific inhibition from toxicity conclusion Conclusion: Validated Hh Pathway Inhibition Profile data1->conclusion data2->conclusion data3->conclusion

Caption: A self-validating workflow for assessing Hedgehog pathway inhibitors.

Primary Assay: Gli-Responsive Luciferase Reporter Assay

This assay provides a direct and quantitative readout of the transcriptional activity of the Gli proteins, serving as a robust method for determining the potency (IC50) of inhibitors.[15][16][17]

Principle: This assay uses a cell line (e.g., NIH-3T3) engineered to express a firefly luciferase reporter gene under the control of a promoter containing multiple Gli-binding sites.[15] When the Hh pathway is activated, Gli transcription factors bind to these sites and drive luciferase expression. The resulting luminescence, measured with a luminometer, is directly proportional to pathway activity. A co-transfected Renilla luciferase plasmid with a constitutive promoter is used to normalize for cell number and transfection efficiency.[15]

Materials:

  • Shh-LIGHT2 cells (NIH-3T3 cells stably expressing Gli-luciferase and Renilla reporters) or NIH-3T3 cells for transient transfection.

  • Plasmids: 8xGli-Firefly Luciferase, pRL-SV40-Renilla Luciferase (for transient transfection).

  • DMEM with 10% Calf Serum (CS) and 0.5% CS.

  • Hedgehog Pathway Agonist: SAG (Smoothened Agonist) or Shh-conditioned medium.[18][19]

  • This compound derivative stock solution (e.g., 10 mM in DMSO).

  • 96-well white, clear-bottom plates.

  • Dual-Luciferase® Reporter Assay System (or equivalent).

  • Luminometer.

Protocol:

  • Cell Seeding: Seed Shh-LIGHT2 cells at a density of 25,000 cells/well in 100 µL of DMEM + 10% CS in a 96-well plate.[15] Incubate overnight at 37°C, 5% CO2, until cells are confluent.

  • Serum Starvation: Carefully aspirate the growth medium and replace it with 80 µL of low-serum medium (DMEM + 0.5% CS). Incubate for 4-6 hours. This step enhances cellular responsiveness to Hh pathway stimulation.

  • Compound and Agonist Addition:

    • Prepare a serial dilution of your this compound compound in the low-serum medium.

    • To appropriate wells, add 10 µL of the compound dilutions. Add 10 µL of medium with DMSO for control wells.

    • Immediately add 10 µL of Hh pathway agonist (e.g., SAG to a final concentration of 100 nM) to all wells except for the "unstimulated" controls. The final volume should be 100 µL.

  • Incubation: Incubate the plate for 30-48 hours at 37°C, 5% CO2.[18]

  • Lysis and Luciferase Measurement:

    • Equilibrate the plate to room temperature.

    • Remove the medium and add 25 µL of 1X Passive Lysis Buffer to each well.

    • Incubate for 15 minutes on an orbital shaker to ensure complete lysis.

    • Following the Dual-Luciferase kit manufacturer's instructions, add the luciferase substrates sequentially and measure both Firefly and Renilla luminescence using a plate luminometer.[18]

Data Analysis:

  • Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.

  • Subtract the background signal (unstimulated cells) from all stimulated wells.

  • Plot the normalized luminescence against the log concentration of this compound.

  • Use a non-linear regression (four-parameter variable slope) model to fit the dose-response curve and determine the IC50 value.

Secondary Validation 1: qPCR of Hh Target Genes

Principle: A true Hh pathway inhibitor will decrease the transcription of downstream target genes. Measuring the mRNA levels of GLI1 and PTCH1 via qPCR provides direct evidence of target engagement and downstream functional consequences.[10][12]

Protocol:

  • Cell Culture and Treatment: Seed an appropriate cell line (e.g., Daoy medulloblastoma cells, which have a constitutively active Hh pathway, or agonist-stimulated NIH-3T3 cells) in a 6-well plate.

  • Treat cells with the this compound compound at concentrations around its IC50 value (e.g., 0.1x, 1x, and 10x IC50) for 24 hours. Include a vehicle (DMSO) control.

  • RNA Isolation: Harvest the cells and isolate total RNA using a standard kit (e.g., RNeasy Kit). Quantify RNA and assess its purity.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers for GLI1, PTCH1, and a stable housekeeping gene (e.g., GAPDH or ACTB).

    • Run the qPCR plate on a real-time PCR instrument.

Data Analysis:

  • Calculate the cycle threshold (Ct) values for each gene.

  • Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression for treated samples compared to the vehicle control, after normalizing to the housekeeping gene.

  • A significant, dose-dependent decrease in GLI1 and PTCH1 mRNA levels validates the findings from the luciferase assay.[20]

Secondary Validation 2: Cell Viability Assay

Principle: It is crucial to determine if the reduction in Hh signaling is due to specific pathway inhibition or simply a result of general cytotoxicity. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[21]

Protocol:

  • Cell Seeding: Seed Hh-dependent cancer cells (e.g., Daoy) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound compound for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.

Data Analysis:

  • Plot the percentage of cell viability against the log concentration of the compound.

  • Use non-linear regression to calculate the GI50 (concentration for 50% growth inhibition).

  • Interpretation: If the GI50 is significantly higher than the IC50 from the reporter assay, it suggests the compound's primary effect at lower concentrations is specific Hh pathway inhibition rather than broad cytotoxicity.

Data Interpretation and Expected Results

A successful study will yield a cohesive dataset across the three assays.

ParameterAssayExpected Result with this compoundInterpretation
Potency Gli-Luciferase AssayDose-dependent decrease in luminescence; IC50 in the nM to low µM range.[2][3]The compound is a potent inhibitor of Hh-driven transcription.
Target Engagement qPCRDose-dependent decrease in GLI1 and PTCH1 mRNA levels.Confirms the inhibitor blocks the pathway upstream of target gene transcription.
Specificity Cell Viability AssayGI50 > IC50 (ideally by a factor of 10 or more).The compound is a specific Hh pathway inhibitor at its effective concentrations and not just a general cytotoxic agent.

Table 1: Representative IC50 Values for 2-Methoxybenzamide Derivatives from Literature

Compound ID (from source)Cell LineAssay TypeReported IC50 (µM)Source
Compound 17 NIH-3T3Gli-Luciferase0.12[2]
Compound 21 NIH-3T3Gli-Luciferase0.03[2][3][5]
Compound 16 NIH-3T3Gli-Luciferase0.08[2]
Compound 14 NIH-3T3Gli-Luciferase0.05[2]

References

  • Liu, S., Dontu, G., & Wicha, M. S. (2005). Mammary stem cells, self-renewal pathways, and carcinogenesis. Breast Cancer Research, 7(3), 86–95. Figure F2 available at: [Link]

  • Beach, M. J. (n.d.). Simplified diagram of the hedgehog signaling pathway. ResearchGate. Retrieved from [Link]

  • Bio-protocol. (n.d.). Hedgehog (Hh) Reporter Activity Assay. Retrieved from [Link]

  • CBRC. (n.d.). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Retrieved from [Link]

  • Pandolfi, S., & Stecca, B. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology. Retrieved from [Link]

  • Pandolfi, S., & Stecca, B. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology, 1322, 71–79. Retrieved from [Link]

  • ResearchGate. (n.d.). The diagrammatic representation of human hedgehog signaling pathway. Retrieved from [Link]

  • Ingham, P. W. (2009). The Hedgehog Signaling Pathway: Where Did It Come From? PLoS Biology, 7(6), e1000146. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11, 25189-25195. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell Viability Assay. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Retrieved from [Link]

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  • Benci, A., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. Retrieved from [Link]

  • Alhadad, J. A., et al. (2023). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity. Future Journal of Pharmaceutical Sciences, 9(1), 27. Retrieved from [Link]

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  • ResearchGate. (n.d.). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Retrieved from [Link]

  • ResearchGate. (n.d.). qPCR validation of RNA-seq result. Quantitative PCR for (A) gli1, (B) ptch1... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides. Retrieved from [Link]

  • ResearchGate. (n.d.). qRT-PCR analysis of GLI1, PTCH1 and c-MYC. The expression of Hh-related... Retrieved from [Link]

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  • Li, X., et al. (2012). Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. Bioorganic & Medicinal Chemistry Letters, 22(22), 6971-6975. Retrieved from [Link]

  • Srivastava, T., et al. (2010). Regulation of sonic hedgehog-GLI1 downstream target genes PTCH1, Cyclin D2, Plakoglobin, PAX6 and NKX2.2 and their epigenetic status in medulloblastoma and astrocytoma. Journal of Neuro-Oncology, 100(2), 187-199. Retrieved from [Link]

  • Kumar, A., et al. (2023). Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1083–1090. Retrieved from [Link]

  • Canettieri, G., et al. (2010). Identification of novel GLI1 target genes and regulatory circuits in human cancer cells. Journal of Cellular and Molecular Medicine, 14(6B), 1595-1608. Retrieved from [Link]

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  • Foley, D. J., et al. (2012). Macrocyclic Hedgehog Pathway Inhibitors: Optimization of Cellular Activity and Mode of Action Studies. ACS Medicinal Chemistry Letters, 3(11), 905–910. Retrieved from [Link]

  • MDPI. (2020). A Potent Antagonist of Smoothened in Hedgehog Signaling for Epilepsy. International Journal of Molecular Sciences, 21(17), 6333. Retrieved from [Link]

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Synthesis of N-acyl sulfoximines from N-methoxy amides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Modern Approach to N-Acyl Sulfoximine Synthesis: Rhodium-Catalyzed Coupling of N-Methoxy Amides and Sulfoxides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of N-Acyl Sulfoximines in Drug Discovery

The sulfoximine functional group, a unique sulfur(VI) motif, has rapidly emerged from a "lab oddity" to a cornerstone in modern medicinal chemistry.[1] Its distinct three-dimensional structure, metabolic stability, and capacity for hydrogen bonding have made it an invaluable pharmacophore.[2] Several sulfoximine-containing compounds have entered clinical trials, particularly as kinase inhibitors for cancer therapy, such as roniciclib and BAY 1143572.[3] This success has spurred significant interest in developing robust and versatile synthetic methods to access this privileged scaffold.[1][4]

N-acylated sulfoximines, in particular, serve as crucial intermediates and bioactive molecules themselves. The acyl group provides a handle for further functionalization and can modulate the compound's physicochemical properties.[5] Traditional synthetic routes often require harsh conditions or pre-functionalized, hazardous reagents.[6][7] This guide details a contemporary, efficient, and operationally simple protocol for the synthesis of N-acyl sulfoximines via a rhodium-catalyzed imination of sulfoxides using N-methoxy amides as versatile acylnitrene precursors.

Mechanistic Rationale: The Rhodium-Catalyzed Nitrene Transfer

The core of this transformation is a rhodium-catalyzed nitrene transfer from the N-methoxy amide to a sulfoxide. This process avoids the use of potentially explosive reagents like azides or O-(mesitylenesulfonyl)hydroxylamine (MSH).[6][7] The reaction is believed to proceed through a catalytic cycle involving a rhodium nitrenoid intermediate.

Causality Behind Experimental Choices:

  • Catalyst: Dirhodium(II) tetraacetate, [Rh₂(OAc)₄], is an effective catalyst for this transformation. It is air-stable and readily available, making it a practical choice for routine synthesis.[6] Its dimeric structure with bridging acetate ligands provides open coordination sites essential for catalysis.

  • Nitrene Precursor: N-methoxy amides (Weinreb amides) are excellent precursors for acylnitrenes. The N-O bond is sufficiently labile to cleave upon interaction with the rhodium catalyst, and the methoxy group acts as a clean leaving group.

  • Oxidant: An oxidant, such as iodobenzene diacetate [PhI(OAc)₂], is often included. While the primary role of the N-methoxy amide is to deliver the acylnitrene, the oxidant can facilitate the turnover of the rhodium catalyst and ensure an efficient catalytic cycle.[7]

  • Solvent: A non-coordinating, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to prevent interference with the catalytic species.

The proposed catalytic cycle is depicted below:

Catalytic Cycle A [Rh₂(OAc)₄] B Rh(II) Complex A->B + N-Methoxy Amide - AcOH C Rh(II)-Acylnitrene Intermediate B->C + Oxidant - MeO⁻, Oxidant⁻ I1 C->I1 D Product Complex E N-Acyl Sulfoximine D->E Product Release I2 D->I2 F Sulfoxide (R₂SO) F->I1 G N-Methoxy Amide (R'CONHOMe) G->B I1->D + Sulfoxide I2->A - Product

Caption: Proposed catalytic cycle for rhodium-catalyzed N-acyl sulfoximine synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of an N-acyl sulfoximine from a representative sulfoxide and N-methoxy amide.

3.1. Materials and Reagents

  • Substrates: Aryl or alkyl sulfoxide (1.0 equiv), N-methoxy amide (1.2-1.5 equiv)

  • Catalyst: Dirhodium(II) tetraacetate [Rh₂(OAc)₄] (2-5 mol%)

  • Oxidant: Phenyliodine(III) diacetate [PhI(OAc)₂] (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Other: Magnesium sulfate (MgSO₄), silica gel for chromatography, appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture).

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

3.3. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the sulfoxide (e.g., 1.0 mmol, 1.0 equiv), the N-methoxy amide (e.g., 1.2 mmol, 1.2 equiv), and magnesium sulfate (e.g., 200 mg, as a drying agent).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Solvent Addition: Add anhydrous solvent (e.g., DCM, 5 mL) via syringe.

  • Reagent Addition: Add the catalyst, [Rh₂(OAc)₄] (e.g., 0.02 mmol, 2 mol%), and the oxidant, PhI(OAc)₂ (e.g., 1.1 mmol, 1.1 equiv), to the stirring suspension. Rationale: Adding the catalyst and oxidant last ensures the reaction begins under controlled, inert conditions.

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 40 °C for DCE).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfoxide is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove solid residues, washing the pad with additional DCM.

    • Wash the combined filtrate with a saturated aqueous solution of sodium thiosulfate (to quench any remaining oxidant) followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl sulfoximine.

Experimental Workflow Setup 1. Reaction Setup (Flask, Substrates, MgSO₄) Inert 2. Inert Atmosphere (Purge with N₂/Ar) Setup->Inert Solvent 3. Add Anhydrous Solvent (DCM or DCE) Inert->Solvent Reagents 4. Add Catalyst & Oxidant ([Rh₂(OAc)₄], PhI(OAc)₂) Solvent->Reagents React 5. Reaction (Stir at RT or 40°C) Reagents->React Monitor 6. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 7. Aqueous Work-up (Quench, Wash, Dry) Monitor->Workup Complete Purify 8. Purification (Flash Chromatography) Workup->Purify Product Pure N-Acyl Sulfoximine Purify->Product

Caption: General experimental workflow for N-acyl sulfoximine synthesis.

Representative Data and Substrate Scope

The rhodium-catalyzed imination is tolerant of a wide range of functional groups on both the sulfoxide and the N-methoxy amide, affording the corresponding N-acyl sulfoximines in good yields.

EntrySulfoxide (R¹-S(O)-R²)Acyl Group (R³CO-)Typical Yield (%)
1Diphenyl sulfoxideBenzoyl85
2Methyl phenyl sulfoxideAcetyl78
3Dibenzyl sulfoxidePivaloyl82
4Thiophene sulfoxide4-Chlorobenzoyl75
5Dibutyl sulfoxideIsobutyryl70

Note: Yields are representative and may vary based on specific substrates and reaction optimization.

Scope and Limitations:

  • Sulfoxides: Both diaryl, dialkyl, and aryl-alkyl sulfoxides are generally well-tolerated. Electron-rich sulfoxides tend to react more readily.

  • N-Methoxy Amides: A wide variety of aliphatic and aromatic N-methoxy amides can be employed, allowing for diverse N-acyl groups to be installed.

  • Functional Group Tolerance: The mild reaction conditions allow for the presence of various functional groups, including halides, esters, and ethers.[8] However, substrates with highly nucleophilic groups (e.g., free amines or thiols) may interfere with the catalyst and should be protected.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Insufficient reaction time or temperature.1. Use fresh or properly stored [Rh₂(OAc)₄]. 2. Ensure all solvents and reagents are anhydrous. 3. Increase reaction time and/or temperature (e.g., switch from RT to 40°C).
Formation of Side Products 1. Over-oxidation or side reactions with the oxidant. 2. Catalyst decomposition.1. Use the minimum effective amount of oxidant (e.g., 1.1 equiv). 2. Ensure a strictly inert atmosphere; consider a slower addition of reagents.
Difficult Purification Product co-elutes with starting material or byproducts.Adjust the polarity of the chromatography eluent; consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.

Conclusion

The rhodium-catalyzed coupling of N-methoxy amides with sulfoxides represents a significant advancement in the synthesis of N-acyl sulfoximines. This method is characterized by its operational simplicity, mild conditions, and broad substrate scope, making it a highly valuable tool for researchers in organic synthesis and medicinal chemistry. By providing reliable access to these important motifs, this protocol facilitates the exploration of sulfoximines in the ongoing quest for novel therapeutics.[1][3]

References

  • Bolm, C., et al. (2014). Rhodium(III)-catalyzed selective ortho-olefinations of N-acyl and N-aroyl sulfoximines by C-H bond activation. Chemistry, 20(17), 4896-900. Available at: [Link]

  • Miao, J., et al. (2014). Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides. Chemical Communications. Available at: [Link]

  • Cheng, Y., et al. (2017). Rhodium(III)-Catalyzed Ortho Halogenations of N-Acylsulfoximines and Synthetic Applications toward Functionalized Sulfoximine Derivatives. Organic Letters, 19(3), 726-729. Available at: [Link]

  • Tivativan, P., et al. (2019). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. PubMed Central. Available at: [Link]

  • Lücking, U. (2021). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. Available at: [Link]

  • Bissaro, M., et al. (2020). Synthesis and Transformations of NH-Sulfoximines. PubMed Central. Available at: [Link]

  • Ball, M., et al. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI. Available at: [Link]

  • Zhang, Z., et al. (2023). Rhodium-Catalyzed Enantioselective N-Allylation of Sulfoximines. Organic Letters. Available at: [Link]

  • Qiu, P., et al. (2022). Visible-Light-Induced N-Acylation of Sulfoximines. ResearchGate. Available at: [Link]

  • Bolm, C. & Okamura, H. (2004). Direct Rh-catalyzed synthesis of NH-sulfoximines from sulfoxides. ResearchGate. Available at: [Link]

  • Cheng, Y., et al. (2017). Rhodium(III)-Catalyzed Ortho Halogenations of N-Acylsulfoximines and Synthetic Applications toward Functionalized Sulfoximine Derivatives. American Elements. Available at: [Link]

  • Cheng, Y., et al. (2017). Rhodium(III)-Catalyzed Ortho Halogenations of N-Acylsulfoximines and Synthetic Applications toward Functionalized Sulfoximine Derivatives. Organic Letters. Available at: [Link]

  • Isomura, Y., et al. (2019). Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Chemical Communications. Available at: [Link]

  • Richards, N., et al. (2021). Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines. ResearchGate. Available at: [Link]

  • Baranwal, S., & Kandasamy, J. (2020). Synthesis of carbonylative n-acylation of sulfoximine. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2023). Rhodium-Catalyzed Enantioselective N-Allylation of Sulfoximines. Organic Letters. Available at: [Link]

  • Zhang, Z., et al. (2023). Rhodium-Catalyzed Enantioselective N-Allylation of Sulfoximines. PubMed. Available at: [Link]

  • Liu, J. T., et al. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. ResearchGate. Available at: [Link]

  • Bolm, C., & Okamura, H. (2004). Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines. Semantic Scholar. Available at: [Link]

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A Modern Approach to Isoquinolone Synthesis: Rhodium-Catalyzed Annulation of N-Methoxybenzamides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Isoquinolones from N-Methoxybenzamides

Abstract: Isoquinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a detailed protocol for the synthesis of isoquinolones via a rhodium-catalyzed C-H activation and annulation of N-methoxybenzamides with alkynes. This method offers a highly efficient and regioselective route to a diverse range of substituted isoquinolones, overcoming many limitations of classical synthetic approaches. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting.

Introduction: The Significance of Isoquinolones and Synthetic Strategy

The 1(2H)-isoquinolone core is a prominent structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Consequently, the development of efficient and versatile methods for their synthesis is of paramount importance to the drug discovery and development community.

Traditionally, isoquinolone synthesis has relied on methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. While foundational, these methods often suffer from harsh reaction conditions, limited substrate scope, and the need for pre-functionalized starting materials.

The advent of transition-metal-catalyzed C-H activation has revolutionized the synthesis of such heterocyclic systems. This guide focuses on a powerful strategy employing a rhodium(III) catalyst to direct the C-H functionalization of readily available N-methoxybenzamides and their subsequent annulation with alkynes. The N-methoxyamide directing group is crucial, as it chelates to the metal center, positioning it for selective ortho-C-H activation and subsequent catalytic turnover. This approach is characterized by its high atom economy, broad functional group tolerance, and excellent regioselectivity.

Reaction Mechanism: Understanding the Catalytic Cycle

The generally accepted mechanism for the Rh(III)-catalyzed synthesis of isoquinolones from N-methoxybenzamides proceeds through a series of well-defined steps. Understanding this catalytic cycle is critical for rational troubleshooting and optimization.

reaction_mechanism A Rh(III) Catalyst Precursor [CpRh(OAc)2]2 B Active Rh(III) Catalyst [CpRh(OAc)2] A->B Dimer Cleavage C N-Methoxybenzamide Complex B->C Ligand Exchange (this compound) D Rhodacycle Intermediate (Concerted Metalation-Deprotonation) C->D C-H Activation E Alkyne Coordination D->E Alkyne Substrate F Migratory Insertion E->F Coordination G Seven-Membered Rhodacycle F->G Carbometalation H Reductive Elimination G->H C-N Bond Formation I Isoquinolone Product H->I Product Release J Regenerated Catalyst H->J Catalyst Regeneration J->C Re-entry into Cycle

Figure 1: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of isoquinolones.

Mechanistic Steps:

  • Catalyst Activation: The dimeric rhodium precursor, [Cp*Rh(OAc)2]2, dissociates to form the active monomeric catalyst.

  • Directing Group Coordination: The this compound substrate coordinates to the rhodium center through the nitrogen and oxygen atoms of the N-methoxyamide group.

  • C-H Activation/Metalation: This is often the rate-determining step. The coordinated directing group positions the catalyst to selectively activate an ortho C-H bond of the benzamide ring, forming a five-membered rhodacycle intermediate. This step typically proceeds via a concerted metalation-deprotonation (CMD) pathway.

  • Alkyne Coordination & Insertion: The alkyne substrate coordinates to the rhodium center. This is followed by migratory insertion of the alkyne into the Rh-C bond, expanding the rhodacycle to a seven-membered ring.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, which releases the isoquinolone product. This step regenerates the active Rh(III) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be performed using standard Schlenk techniques or in a glovebox, as the catalyst can be sensitive to air and moisture.

Materials and Reagents:

  • Substrates: this compound derivative, alkyne derivative

  • Catalyst: [CpRh(OAc)2]2 or [CpRhCl2]2

  • Solvent: Dichloroethane (DCE) or Tert-amyl alcohol

  • Additive/Base: CsOAc (Caesium acetate) or KOAc (Potassium acetate)

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware: Schlenk flask, condenser, magnetic stirrer, etc.

  • Purification: Silica gel for column chromatography, appropriate solvents (e.g., hexanes, ethyl acetate).

Detailed Procedure:

  • Reaction Setup:

    • To a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the alkyne (1.2-2.0 equiv.), the rhodium catalyst (typically 1-5 mol%), and the acetate additive (e.g., CsOAc, 2.0 equiv.).

    • Scientist's Note: The choice of acetate additive is crucial. It often acts as a base in the C-H activation step and can also facilitate catalyst turnover. CsOAc is generally found to be highly effective.

  • Solvent Addition and Degassing:

    • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous solvent (e.g., DCE) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

    • Scientist's Note: The choice of solvent can significantly impact the reaction outcome. DCE is a common choice, but other solvents like tert-amyl alcohol have also been reported to be effective, sometimes favoring different selectivities.

  • Reaction Execution:

    • Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically 80-120 °C).

    • Stir the reaction mixture vigorously for the specified time (usually 12-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for LC-MS or GC-MS analysis.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the mixture through a pad of celite to remove any insoluble inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isoquinolone.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Presentation: Substrate Scope and Yields

The following table summarizes representative examples of isoquinolone synthesis using this protocol, showcasing its versatility.

EntryThis compound (R¹)Alkyne (R²/R³)Product Yield (%)
1HPhenyl / Phenyl95
24-MePhenyl / Phenyl92
34-CF₃Phenyl / Phenyl85
44-ClPhenyl / Phenyl88
5Hn-Butyl / n-Butyl78
6HPhenyl / Me90 (major regioisomer)

Reaction Conditions: this compound (0.5 mmol), alkyne (0.6 mmol), [Cp*RhCl2]2 (2.5 mol%), CsOAc (1.0 mmol), DCE (2.0 mL), 100 °C, 12 h.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvent- Use fresh catalyst and anhydrous, degassed solvent.- Increase the reaction temperature in increments of 10 °C.- Ensure the purity of starting materials.
Formation of Side Products - Alkyne self-coupling- Decomposition of starting material- Adjust the stoichiometry of the alkyne (try closer to 1.2 equiv.).- Lower the reaction temperature.- Screen different solvents or additives.
Poor Regioselectivity (with unsymmetrical alkynes) - Steric and electronic effects of the alkyne substituents- For terminal alkynes, the larger substituent typically directs to the C4 position of the isoquinolone.- For internal unsymmetrical alkynes, a mixture of regioisomers is common. The selectivity may be improved by modifying the directing group or the catalyst's ancillary ligands.

Conclusion

The rhodium-catalyzed annulation of N-methoxybenzamides with alkynes represents a state-of-the-art methodology for the synthesis of isoquinolones. Its operational simplicity, broad substrate scope, and high efficiency make it a valuable tool for researchers in both academic and industrial settings. By understanding the underlying mechanism and paying close attention to experimental parameters, this protocol can be reliably implemented for the synthesis of a wide array of complex isoquinolone derivatives.

References

  • Prajapati, S. M., et al. (2015). Recent advances in the synthesis of isoquinolones and related N-heterocycles. RSC Advances, 5(86), 70355-70381. [Link]

  • Kaur, N. (2020). A comprehensive review on the synthesis of isoquinolone and its derivatives. Synthetic Communications, 50(18), 2715-2744. [Link]

  • Song, G., et al. (2015). Rh(III)-Catalyzed C–H Activation and Annulation of N-Methoxybenzamides with Allenes: Synthesis of 2,3-Disubstituted 1(2H)-Isoquinolones. Organic Letters, 17(21), 5444-5447. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-methoxybenzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our approach moves beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Introduction: Understanding this compound Synthesis

This compound is a valuable intermediate in organic synthesis, notably utilized in transition metal-catalyzed C-H activation reactions to form complex molecular scaffolds like chiral dihydroisoquinolones.[1][2] Its synthesis is most commonly achieved by the acylation of O-methylhydroxylamine with a benzoyl derivative. While structurally similar to the widely-known N-methoxy-N-methylamides (Weinreb amides), this compound lacks the N-methyl group, which can subtly influence its stability and reactivity.[3][4]

The most prevalent synthetic route is the Schotten-Baumann reaction, which involves reacting benzoyl chloride with methoxyamine (often from its hydrochloride salt) in the presence of a base.[5][6][7] Understanding the nuances of this reaction is key to optimizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most common method is the Schotten-Baumann reaction, which acylates methoxyamine hydrochloride with benzoyl chloride.[6][7] This reaction is favored for its use of readily available starting materials and generally high yields. A biphasic system, typically using an organic solvent like dichloromethane (DCM) and an aqueous solution of a base, is often employed to facilitate the reaction and subsequent workup.[7][8]

Q2: Why is a base essential for the reaction? What are the best options?

A base is critical for two primary reasons. First, the starting material is often methoxyamine hydrochloride (CH₃ONH₂·HCl). The base deprotonates the amine, liberating the free methoxyamine, which is the active nucleophile. Second, the reaction between the amine and benzoyl chloride produces one equivalent of hydrochloric acid (HCl).[9][10] This acid will protonate any unreacted amine, rendering it non-nucleophilic and halting the reaction. The added base neutralizes this byproduct, driving the reaction to completion.[9][10]

Base Solvent System Advantages Considerations
Pyridine Anhydrous organic (DCM, THF)Acts as both base and catalyst.[3]Can be difficult to remove during workup.
Aqueous NaOH / K₂CO₃ Biphasic (DCM/Water, 2-MeTHF/Water)[8]Inexpensive, powerful base. Easy workup via phase separation.[7]Vigorous stirring is essential. Risk of hydrolyzing benzoyl chloride if not controlled.[11]
Triethylamine (TEA) / DIPEA Anhydrous organic (DCM, THF)Organic soluble, easier to remove than pyridine.Can form insoluble ammonium salts that may complicate stirring.

Q3: How do I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Spot the reaction mixture against a co-spot of your starting materials (benzoyl chloride and methoxyamine). The reaction is complete when the limiting reagent spot (usually benzoyl chloride) has disappeared and a new, more polar spot corresponding to the this compound product is prominent.

Q4: What are the expected spectroscopic data for pure this compound?

Verifying the structure and purity of the final product is crucial. The following are typical characterization data.

Analysis Expected Results
¹H NMR (CDCl₃, 400 MHz)δ ~8.6 (br s, 1H, NH), δ 7.8-7.4 (m, 5H, Ar-H), δ 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 101 MHz)δ ~167 (C=O), δ ~133-127 (Ar-C), δ ~64 (OCH₃)
IR (NaCl, cm⁻¹)~3300-3200 (N-H stretch), ~1640 (C=O amide I), ~1540 (N-H bend amide II)[12]
Mass Spec (ESI+)m/z 152.07 [M+H]⁺, 174.05 [M+Na]⁺ for C₈H₉NO₂[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The following decision tree provides a high-level overview for diagnosing low-yield experiments.

troubleshooting_low_yield start Low or No Product Yield Observed check_reagents 1. Verify Starting Materials start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Analyze Workup & Purification start->check_workup reagent_quality Are reagents old or improperly stored? (e.g., Benzoyl chloride hydrolyzed?) check_reagents->reagent_quality Quality reagent_stoich Is stoichiometry correct? (Base equivalents, etc.) check_reagents->reagent_stoich Stoichiometry base_issue Was the base strong enough or fully dissolved? (e.g., K₂CO₃ in biphasic system) check_conditions->base_issue Base mixing_issue Was stirring efficient? (Crucial for biphasic reactions) check_conditions->mixing_issue Mixing temp_issue Was temperature controlled? (Addition of benzoyl chloride often exothermic) check_conditions->temp_issue Temperature hydrolysis_issue Did product loss occur during aqueous wash? (Amides can have some water solubility) check_workup->hydrolysis_issue Extraction purification_issue Was the correct chromatography eluent used? check_workup->purification_issue Purification

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Problem: My yield is very low, or the reaction did not proceed.

  • Possible Cause 1: Inactive Reagents. Benzoyl chloride is highly sensitive to moisture and can hydrolyze to benzoic acid, which is unreactive under these conditions.[11] Methoxyamine hydrochloride can also degrade over time.

    • Solution: Use freshly opened or distilled benzoyl chloride. Verify the quality of your methoxyamine hydrochloride. Ensure all glassware is oven-dried before use.

  • Possible Cause 2: Insufficient Base. As discussed, at least two equivalents of base are needed when starting from methoxyamine hydrochloride: one to liberate the free amine and one to neutralize the HCl byproduct.[10]

    • Solution: Re-calculate your stoichiometry. For heterogeneous bases like K₂CO₃ in a biphasic system, ensure the base is finely powdered and that stirring is vigorous enough to ensure efficient reaction at the phase interface.[8]

  • Possible Cause 3: Hydrolysis of Benzoyl Chloride. If using an aqueous base, adding the benzoyl chloride too quickly to a poorly stirred mixture can favor its reaction with water/hydroxide over the amine.[11]

    • Solution: Add the benzoyl chloride dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) with very efficient stirring.

Problem: My TLC shows multiple spots, and the final product is impure.

  • Possible Cause 1: Unreacted Starting Material. The reaction may not have gone to completion.

    • Solution: Allow the reaction to stir for a longer duration. Gently warming the reaction (e.g., to 40 °C) can sometimes help, but monitor for decomposition.

  • Possible Cause 2: Formation of Benzoic Acid. This arises from the hydrolysis of benzoyl chloride.

    • Solution: During workup, a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) will extract the acidic benzoic acid into the aqueous layer, separating it from your neutral amide product in the organic phase.[14]

  • Possible Cause 3: Dimerization or Side Reactions. While less common for this compound, side reactions can occur, especially at elevated temperatures.

    • Solution: Maintain a low reaction temperature during the addition of the acyl chloride. Careful purification by column chromatography is the most effective way to remove side products.

Problem: My product is an oil and is difficult to purify.

  • Background: this compound is often reported as a low-melting solid or an oil.[8] Achieving crystallization can be difficult.

    • Solution 1: Column Chromatography. This is the most reliable method for purification. Use a silica gel column and a gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity.[14][15]

    • Solution 2: Trituration. If the oil is reasonably pure after an aqueous workup, you can attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent (like hexane or diethyl ether), and scratch the inside of the flask with a glass rod at the solvent-oil interface. Cooling the mixture in an ice bath can aid this process.[15]

Experimental Protocols

The following workflow diagram illustrates the key stages of a typical Schotten-Baumann synthesis.

synthesis_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep_amine Dissolve Methoxyamine HCl and Base in Aqueous Phase combine Combine phases in flask and cool to 0°C prep_amine->combine prep_acyl Dissolve Benzoyl Chloride in Organic Solvent (DCM) add_acyl Add Benzoyl Chloride solution dropwise with vigorous stirring prep_acyl->add_acyl combine->add_acyl react Stir at RT until completion (Monitor by TLC) add_acyl->react separate Transfer to Separatory Funnel Separate Organic Layer react->separate wash Wash with 1M HCl, sat. NaHCO₃, and Brine separate->wash dry Dry organic layer (Na₂SO₄), filter, and concentrate wash->dry purify Purify crude product via Silica Gel Chromatography dry->purify

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Technical Support Center: Troubleshooting N-Methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Low Yields in Weinreb Amide Coupling Reactions

Welcome to the technical support center for N-methoxybenzamide, or Weinreb amide, synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in these critical coupling reactions. Weinreb amides are prized intermediates in organic synthesis due to their ability to react cleanly with organometallic reagents to form ketones without the common side-product of over-addition.[1][2] However, achieving high yields in their formation can be challenging.

This resource, structured in a question-and-answer format, provides in-depth, field-proven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Weinreb amide coupling reaction is giving a very low yield or isn't working at all. Where should I start my investigation?

Low or no yield is a common but solvable problem. The issue almost always lies in one of three areas: the quality of the starting materials, the choice of reaction conditions (reagents and parameters), or the workup procedure. A systematic approach is key to identifying the root cause.

Start by critically evaluating the quality and handling of your reagents. Then, reconsider your choice of coupling agent and base in the context of your specific substrates. Finally, ensure your reaction conditions are optimized and that you are not losing product during workup and purification.[3]

Below is a troubleshooting flowchart to guide your investigation.

G start Low Yield in Weinreb Amide Synthesis sub_materials 1. Assess Starting Materials start->sub_materials sub_conditions 2. Evaluate Reaction Conditions start->sub_conditions sub_workup 3. Review Workup & Purification start->sub_workup q_acid Is Carboxylic Acid Pure & Dry? sub_materials->q_acid q_amine Is N,O-Dimethylhydroxylamine HCl Salt High Quality? sub_materials->q_amine q_solvent Are Solvents Anhydrous? sub_materials->q_solvent q_reagent Is the Coupling Reagent Appropriate? sub_conditions->q_reagent q_base Is the Base Correct? sub_conditions->q_base q_params Are Temp. & Time Optimized? sub_conditions->q_params q_extraction Are Aqueous Washes Causing Loss? sub_workup->q_extraction q_chromatography Is Chromatography Optimized? sub_workup->q_chromatography

Caption: A troubleshooting flowchart for low-yield Weinreb amide synthesis.

Q2: How do I choose the most effective coupling reagent for my specific carboxylic acid and what are the common pitfalls?

The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, potential for racemization, and cost.[4] The primary role of the coupling reagent is to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[5]

Here's a comparison of commonly used coupling reagents:

Coupling ReagentClassMechanism & Key FeaturesCommon Pitfalls & Solutions
EDC (or DCC)CarbodiimideForms a reactive O-acylisourea intermediate.[5][6] Often used with additives like HOBt or HOAt to increase efficiency and suppress racemization.[7] The urea byproduct of EDC is water-soluble, simplifying purification.[6]Pitfall: The O-acylisourea can rearrange into an unreactive N-acylurea byproduct, consuming starting material.[6][8][9] Solution: Use an additive (e.g., HOBt) which rapidly intercepts the intermediate to form a more stable active ester.[6] Run the reaction at 0 °C.
HATU (or HBTU)Uronium/Aminium SaltForms a highly reactive OAt-active ester, leading to faster reaction rates and often higher yields, especially for hindered substrates.[4][10][11] Generally considered more efficient than carbodiimides.[12]Pitfall: Can be more expensive. Using a large excess can lead to side reactions where HATU modifies the amine or other nucleophilic groups on your substrate.[13][14] Solution: Use stoichiometric amounts (1.0-1.1 equivalents). Avoid excess reagent unless necessary for particularly difficult couplings.
PyBOP Phosphonium SaltSimilar in reactivity to uronium salts. Activates the carboxylic acid effectively.Pitfall: Generates carcinogenic HMPA as a byproduct. Solution: Prefer uronium salts like HATU or COMU, which have a better safety profile.
COMU Uronium SaltA modern reagent with high efficiency, often superior to HATU.[15] Its byproducts are very water-soluble, making for a "green" and easy workup.[15][16]Pitfall: Higher cost. Solution: Reserve for challenging or late-stage couplings where yield is paramount.

Expert Recommendation: For most applications, HATU offers a robust balance of reactivity and reliability. For routine, scalable syntheses where cost is a factor, EDC/HOBt is a viable option. For particularly challenging, sterically hindered couplings, consider using COMU .[15][17]

Q3: I'm observing significant side products. What are they and how can I minimize them?

Side product formation is a primary cause of yield loss. Understanding the mechanism of your coupling reaction is key to diagnosing and preventing these issues.

G RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) RCOOH->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate DesiredProduct Desired Weinreb Amide ActivatedIntermediate->DesiredProduct + Amine SideProduct1 Side Product (N-Acylurea) ActivatedIntermediate->SideProduct1 Rearrangement (Carbodiimides) SideProduct2 Side Product (Base Acylation) ActivatedIntermediate->SideProduct2 + Nucleophilic Base (e.g., TEA) Amine N,O-Dimethylhydroxylamine (MeO(Me)NH) Amine->DesiredProduct Base Base (e.g., DIEA) Base->ActivatedIntermediate Deprotonates Acid

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Side reaction products in N-methoxybenzamide synthesis and mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methoxybenzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important chemical transformation. Here, we will delve into the common side reactions encountered during the synthesis of this compound, also known as a Weinreb amide, and provide field-proven troubleshooting strategies and mitigation protocols. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm synthesizing this compound from benzoyl chloride and N,O-dimethylhydroxylamine hydrochloride, but my yield is consistently low. What are the likely side reactions?

A1: Low yields in this reaction are often attributable to several competing side reactions. The primary culprits include:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[1][2] This reaction produces benzoic acid, which will not react with N,O-dimethylhydroxylamine under these conditions, thereby reducing the overall yield of the desired product.[1]

  • Formation of Benzoic Anhydride: If any benzoic acid is present (due to hydrolysis or as an impurity in the starting material), it can react with benzoyl chloride to form benzoic anhydride. This anhydride is less reactive than benzoyl chloride and may not efficiently form the desired amide.

  • Reaction with the Tertiary Amine Base: The tertiary amine base (e.g., triethylamine or pyridine) used to neutralize the HCl generated during the reaction can, in some cases, act as a nucleophile and react with benzoyl chloride. This is generally a minor pathway but can contribute to yield loss.

To address these issues, ensure all glassware is rigorously dried, use anhydrous solvents, and handle benzoyl chloride under an inert atmosphere (e.g., nitrogen or argon).

Q2: During the workup of my this compound synthesis, I'm observing an unexpected byproduct that is difficult to separate. What could it be?

A2: A common and often troublesome byproduct is the formation of a tertiary amine.[3][4] This can occur if the this compound product is subjected to certain reductive conditions or if there are impurities in the starting materials or reagents that can facilitate reduction.

Another possibility, particularly if the reaction is run at elevated temperatures or for extended periods, is the decomposition of the this compound itself. While generally stable, Weinreb amides can undergo thermal decomposition, leading to a variety of byproducts.[5]

Q3: My subsequent reaction using the this compound (a Grignard addition) is giving me a significant amount of the tertiary alcohol over-addition product. I thought Weinreb amides were supposed to prevent this?

A3: The stability of the tetrahedral intermediate, which prevents over-addition, is a key feature of the Weinreb amide.[6][7][8] However, this stability is not absolute and can be compromised under certain conditions:

  • High Reaction Temperatures: The chelated intermediate is most stable at low temperatures.[6] Allowing the reaction to warm prematurely can lead to its collapse and subsequent over-addition.

  • Excessively Strong Nucleophiles: Highly reactive Grignard or organolithium reagents can sometimes overcome the stability of the intermediate, especially if used in large excess.

  • Impurities: The presence of unreacted benzoyl chloride or other highly electrophilic species in your this compound can lead to the formation of the ketone in situ, which then readily undergoes over-addition.

It is crucial to perform the Grignard reaction at low temperatures (e.g., -78 °C to 0 °C) and to ensure the high purity of your this compound.[9]

Mitigation Strategies & Detailed Protocols

Mitigating Hydrolysis of Benzoyl Chloride

The most effective way to prevent the hydrolysis of benzoyl chloride is to maintain strictly anhydrous conditions throughout the reaction.

Protocol 1: Anhydrous Synthesis of this compound

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).

  • Reagent and Solvent Preparation: Use freshly opened or distilled anhydrous solvents. Ensure N,O-dimethylhydroxylamine hydrochloride is thoroughly dried under vacuum.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon).

  • Reagent Addition: Dissolve N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF) in the reaction flask.[10] Cool the solution to 0 °C in an ice bath.

  • Benzoyl Chloride Addition: Add benzoyl chloride (1.0 equivalent) dropwise to the cooled solution with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

Visualizing the Primary Synthesis and a Key Side Reaction

The following diagram illustrates the desired reaction pathway for this compound synthesis and the competing hydrolysis of benzoyl chloride.

benzoyl_chloride Benzoyl Chloride nmethoxybenzamide This compound (Desired Product) benzoyl_chloride->nmethoxybenzamide + benzoic_acid Benzoic Acid (Side Product) benzoyl_chloride->benzoic_acid + dimethylhydroxylamine N,O-Dimethylhydroxylamine (from hydrochloride salt + base) dimethylhydroxylamine->nmethoxybenzamide water Water (Moisture) water->benzoic_acid Hydrolysis hcl HCl benzoic_acid->hcl + caption Desired Synthesis vs. Hydrolysis Side Reaction

Caption: Desired Synthesis vs. Hydrolysis Side Reaction

Purification Strategies to Remove Byproducts

If side products are formed, effective purification is critical. Column chromatography is a highly effective method for separating this compound from common impurities.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).[12]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[12]

Data Summary: Impact of Reaction Conditions on Yield

The following table provides illustrative data on how reaction conditions can impact the yield of this compound. Actual results may vary depending on the specific scale and reagents used.

ConditionBaseSolventTemperature (°C)Typical Yield (%)Primary Side Product
AnhydrousTriethylamineDichloromethane0 to RT85-95Minimal
Non-AnhydrousTriethylamineDichloromethane0 to RT50-70Benzoic Acid
AnhydrousPyridineTHF0 to RT80-90Minimal
AnhydrousTriethylamineDichloromethane5070-80Decomposition Products
Visualizing the Mitigation Workflow

This diagram outlines the logical workflow for mitigating side reactions and purifying this compound.

start Start: Crude This compound Synthesis check_purity Analyze Purity (TLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure column_chromatography Purify by Column Chromatography is_pure->column_chromatography No pure_product Pure this compound is_pure->pure_product Yes column_chromatography->check_purity reassess_conditions Re-evaluate Synthesis Conditions (Anhydrous, Temperature Control) column_chromatography->reassess_conditions

Caption: Purification and Optimization Workflow

By understanding the potential side reactions and implementing these mitigation and purification strategies, you can significantly improve the yield and purity of your this compound synthesis, leading to more reliable and reproducible results in your subsequent research and development activities.

References

  • Movassaghi, M., & Hill, M. D. (2006). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. Wikipedia. [Link]

  • Chen, G., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry, 86(7), 5485-5491. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). A Comprehensive Look at Benzoyl Chloride (CAS 98-88-4) and its Chemical Reactivity. [Link]

  • Sisko, J., et al. (2000). Weinreb amides. Current Opinion in Drug Discovery & Development, 3(6), 754-63. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6). [Link]

  • Amfine. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. [Link]

  • Glover, S. A., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(10), 3829-3837. [Link]

  • Wikipedia. (2023). Benzoyl chloride. Wikipedia. [Link]

  • Blacklock, T. J., et al. (1990). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Tetrahedron Letters, 31(32), 4541-4544. [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. [Link]

  • Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?[Link]

  • Khalid, M. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

  • YouTube. (2019). synthesis of tertiary amines. [Link]

  • DergiPark. (n.d.). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(38), 3815-3818. [Link]

  • ResearchGate. (n.d.). Sundaram MAURYA. [Link]

  • ACS Omega. (2024). Selective N S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. [Link]

  • National Institutes of Health. (n.d.). Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methoxy-N-methylbenzamide: A Versatile Reagent in Organic Synthesis and Pharmaceutical Intermediates. [Link]

  • ChemSynthesis. (n.d.). This compound. [Link]

  • National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • ACS Publications. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Link]

  • MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. [Link]

  • Organic Chemistry Portal. (n.d.). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]

  • Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. [Link]

  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • Journal of the American Chemical Society. (2025). Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation. [Link]

  • ChemSynthesis. (n.d.). N,N-diethyl-4-methoxybenzamide. [Link]

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Technical Support Center: Purification of Crude N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is intrinsically linked to your synthetic route. The most common synthesis involves the reaction of benzoyl chloride with methoxyamine hydrochloride in the presence of a base.[1]

  • Unreacted Starting Materials: Residual benzoyl chloride and methoxyamine are common.

  • Byproducts of Synthesis: Benzoic acid can form from the hydrolysis of benzoyl chloride. Side reactions may also lead to the formation of other amide or ester impurities.[2]

  • Reagents: Excess base (e.g., triethylamine, pyridine) used in the reaction will be present.[3]

Q2: My crude product is an oil, but this compound is a solid. What should I do?

A2: Oiling out is a common issue, often caused by the presence of impurities that depress the melting point or inhibit crystallization.[4] The first step is to attempt to remove highly soluble impurities. A preliminary acid-base wash can be effective. If that fails, column chromatography is a reliable method to separate the desired product from the impurities causing the oiling.[4]

Q3: Is this compound stable to standard purification techniques?

A3: N-substituted benzamides can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.[4] While generally stable, it is advisable to use mild conditions. For instance, when performing an acid-base extraction, use a weak base like sodium bicarbonate instead of sodium hydroxide to remove acidic impurities.[5]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques provides the most comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting non-volatile impurities.[][7]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with distinct proton or carbon signals.[]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities, often coupled with LC (LC-MS) or GC (GC-MS).[7]

Section 2: Troubleshooting Guides

This section provides in-depth, scenario-based troubleshooting for specific purification challenges.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds, but success is highly dependent on solvent selection and execution.[8][9]

Problem 1: Low or No Crystal Formation Upon Cooling
  • Causality: This issue often arises from an inappropriate solvent choice, using an excessive volume of solvent, or the presence of impurities that inhibit crystal nucleation.[4] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9]

  • Troubleshooting Steps:

    • Verify Solvent Choice: Test the solubility of your crude product in a variety of solvents to find an optimal one. For benzamides, common solvents include ethanol, or mixed solvent systems like ethyl acetate/hexanes.[4][9]

    • Reduce Solvent Volume: If the product remains dissolved even at low temperatures, you have likely used too much solvent.[4] Reheat the solution and evaporate some of the solvent to increase the concentration.

    • Induce Crystallization: If the solution appears supersaturated, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.[10]

    • Pre-Purification: High impurity loads can interfere with crystallization.[11] Consider a preliminary purification step like an acid-base wash or a quick filtration through a silica plug to remove gross impurities.

Problem 2: Product "Oils Out" Instead of Crystallizing
  • Causality: The formation of an oil indicates that the melting point of your crude product is lower than the temperature of the solution. This is typically due to a high concentration of impurities.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling encourages oil formation.[11]

    • Solvent System Modification: If using a single solvent, try a binary solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.[12]

    • Chromatographic Purification: If oiling persists, column chromatography is the most effective method to separate the product from the impurities causing the issue.[4]

Column Chromatography Challenges

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[13] For this compound, silica gel is a common stationary phase.[14][15]

Problem 1: Poor Separation of this compound from an Impurity
  • Causality: This often results from an inappropriate mobile phase (eluent) polarity. If the eluent is too polar, all compounds will elute quickly with little separation. If it is not polar enough, the compounds will remain adsorbed to the silica.

  • Troubleshooting Steps:

    • Optimize Eluent System via TLC: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good system will show clear separation of the product spot from impurity spots, with the product having an Rf value of approximately 0.2-0.3.[16] For moderately polar amides, mixtures of hexanes and ethyl acetate are a good starting point.[13][17]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run.[16] This can help to first elute non-polar impurities and then the more polar product.

    • Change the Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase like alumina.

Problem 2: Product Streaking or Tailing on the Column
  • Causality: Tailing on silica gel columns can occur if the compound is acidic or if it interacts too strongly with the acidic nature of the silica gel. This leads to poor peak shape and inefficient separation.

  • Troubleshooting Steps:

    • Add a Modifier to the Eluent: Adding a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent can neutralize the acidic sites on the silica gel, leading to better peak shape.[11]

    • Deactivate the Silica Gel: Before running the column, you can flush the packed silica gel with a solvent system containing triethylamine to deactivate it.[16]

    • Dry Loading: If the crude product has poor solubility in the eluent, it can be "dry loaded." Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting free-flowing powder onto the top of the column.[16]

Acid-Base Extraction Issues

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic and basic compounds from neutral ones based on their solubility differences in aqueous and organic phases.[18][19]

Problem 1: Low Recovery of this compound After Extraction
  • Causality: this compound is a neutral amide and should remain in the organic layer during washes with aqueous acid or base.[5] Low recovery could be due to emulsion formation, or unintended hydrolysis if conditions are too harsh.

  • Troubleshooting Steps:

    • Break Emulsions: Emulsions can form at the interface of the organic and aqueous layers, trapping the product. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.

    • Use Mild Reagents: To remove acidic impurities like benzoic acid, use a weak base such as saturated sodium bicarbonate solution.[20] To remove basic impurities like triethylamine, use a dilute acid like 1M HCl.[5] This minimizes the risk of hydrolyzing the amide product.

    • Sufficient Extraction: Ensure you are performing multiple extractions (e.g., 3x) with the aqueous solution to effectively remove the acidic or basic impurities.

Section 3: Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for recrystallization. The ideal solvent should be determined experimentally.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid completely dissolves.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[13]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum.[13]

Protocol 2: Column Chromatography of this compound

This protocol provides a general guideline for purification by silica gel chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly.[15]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or another suitable solvent and load it onto the top of the silica gel bed. Alternatively, use the dry loading technique.[16]

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.[13]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify those containing the pure product.[15]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[13]

Section 4: Visualizations

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil? is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base_wash Perform Acid-Base Wash is_oily->acid_base_wash Yes success Successful? recrystallization->success column_chrom Perform Column Chromatography pure_product Pure Product column_chrom->pure_product is_solid_after_wash is_solid_after_wash acid_base_wash->is_solid_after_wash Did it solidify? success->column_chrom No success->pure_product Yes is_solid_after_wash->recrystallization Yes is_solid_after_wash->column_chrom No

Caption: Decision tree for selecting a purification method.

Workflow for Troubleshooting Recrystallization

Recrystallization_Troubleshooting cluster_no_crystals Troubleshoot: No Crystals cluster_oiling Troubleshoot: Oiling Out start Start Recrystallization dissolve Dissolve crude in min. hot solvent start->dissolve cool Cool solution slowly dissolve->cool check_crystals Crystals form? cool->check_crystals oiling_out Oiling out occurs? check_crystals->oiling_out Partially/Oils no_crystals No crystals form check_crystals->no_crystals No filter_dry Filter and Dry Crystals check_crystals->filter_dry Yes oils Oils form oiling_out->oils Yes oiling_out->filter_dry No reduce_solvent Reduce solvent volume no_crystals->reduce_solvent slower_cooling Cool even slower oils->slower_cooling induce Induce (scratch/seed) reduce_solvent->induce pre_purify Pre-purify (e.g., wash) induce->pre_purify change_solvent Change solvent system slower_cooling->change_solvent use_chrom Use Chromatography change_solvent->use_chrom

Caption: Workflow for troubleshooting recrystallization issues.

Section 5: Data Summary

Purification MethodPrincipleCommon Impurities RemovedKey Considerations
Recrystallization Differential solubility at varying temperatures[8]Insoluble impurities; impurities with different solubility profilesSolvent selection is critical; can lead to low yield if not optimized[4]
Column Chromatography Differential adsorption to a stationary phase[13]A wide range of impurities, including those with similar polarityEluent system must be optimized via TLC; can be time-consuming[16]
Acid-Base Extraction Differential solubility of ionized vs. neutral species[5][18]Acidic (e.g., benzoic acid) and basic (e.g., amine catalysts) impuritiesUse mild acids/bases to prevent product hydrolysis[4][5]

References

  • Acid–base extraction - Wikipedia.
  • Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide - Benchchem.
  • N-Methylbenzamide - Solubility of Things.
  • N-(4-methoxy-2-methyl-phenyl)benzamide synthesis - ChemicalBook.
  • Acid-base extraction - Bionity.
  • PRODUCT INFORMATION - Cayman Chemical.
  • Application Note & Protocol: Purification of 3,5-dimethoxy-N-(1-naphthyl)benzamide via Column Chromatography - Benchchem.
  • Acid and Base Extraction - Engineering Ideas Clinic - Confluence.
  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Comparative study of "N-(4-cyanophenyl)-4-methoxybenzamide" synthesis methods - Benchchem.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.
  • Electronic Supplementary Information Reductive Cleavage of NO Bond: Elemental Sulfur-Mediated Conversion of N-Alkoxyamides to Amides.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH.
  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents.
  • Analytical Services for Purity Determination - BOC Sciences.
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction.
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  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
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  • Effective purification strategies for crude N-(2-Methoxy-2-methylpropyl)formamide - Benchchem.
  • US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents.
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  • 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031 - PubChem - NIH.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews.
  • This compound | CAS#:2446-51-7 | Chemsrc.
  • This compound - C8H9NO2, density, melting point, boiling point, structural formula, synthesis.
  • Technical Guide: Solubility Profile of N,N'-bis(3-methoxyphenyl)oxamide in Organic Solvents - Benchchem.
  • Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification - Benchchem.
  • Application Notes and Protocols for the Purification of N-Isobutylbenzamide by Recrystallization - Benchchem.
  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC.
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  • Identification of Impurities and Improved the Synthesis of Lacosamide - Der Pharma Chemica.
  • Accessing new polymorphs and solvates through solvothermal recrystallization - PMC - NIH.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - MOST Wiedzy.
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  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC.

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Improving the efficiency of N-methoxybenzamide involved peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methoxybenzamide in Peptide Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the application of this compound in peptide synthesis. The use of this compound as a directing group has shown considerable promise, particularly in transition-metal-catalyzed C-H bond activation for creating unique peptide structures and conjugates.[1][2] However, like any specialized chemical methodology, its application can present unique challenges.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future experiments. We will cover common issues from low coupling efficiency to unexpected side products and purification hurdles, providing field-tested solutions and preventative strategies.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low or Incomplete Coupling Efficiency

Question: My coupling reaction is showing low yield. Mass spectrometry analysis indicates a significant amount of unreacted N-terminal amine on my peptide chain. What are the likely causes and how can I fix this?

Answer: Low coupling efficiency is one of the most common hurdles in peptide synthesis.[3] When using this compound-modified amino acids, the causes often trace back to suboptimal activation, steric hindrance, or peptide aggregation.

Potential Causes & Solutions:

  • Insufficient Carboxyl Group Activation: The formation of a peptide bond requires the conversion of the carboxylic acid into a more reactive intermediate.[4] If this activation is incomplete, the subsequent nucleophilic attack by the amine will be inefficient.

    • Solution: Re-evaluate your choice of coupling reagent. While standard carbodiimides like DCC or DIC can be effective, onium salts (uronium/phosphonium) such as HATU, HCTU, or PyBOP often provide superior results, especially for sterically hindered couplings.[5][6] These reagents form highly reactive intermediates that can significantly accelerate the reaction.[4] Additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analog, 6-Cl-HOBt, are strongly recommended when using carbodiimides to boost efficiency and suppress side reactions.[4]

  • Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic sequences, it can fold and form secondary structures or aggregate on the solid support.[7][8] This physically blocks the N-terminal amine, preventing the incoming activated amino acid from reaching it.

    • Solution:

      • Solvent Choice: Switch from the standard N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has superior solvating properties for growing peptide chains.[3] Adding chaotropic salts or using a "magic mixture" containing ethylene carbonate can also disrupt hydrogen bonding and break up aggregates.[7]

      • Temperature: Gently heating the reaction vessel (e.g., to 40-60°C) can often disrupt aggregation and improve reaction kinetics.[9][10] However, be aware that elevated temperatures can also increase the risk of racemization.[11]

  • Steric Hindrance: The this compound group itself, or bulky side chains near the coupling site, can sterically hinder the approach of the reacting molecules.

    • Solution: Increase the reaction time (e.g., from 2 hours to 4 hours or overnight) to allow the sterically hindered coupling to proceed to completion.[10] A "double coupling" strategy, where the coupling step is performed twice with fresh reagents before moving to the next deprotection step, can also be highly effective.[3]

Coupling Reagent ClassExamplesAdvantagesDisadvantagesBest For
Carbodiimides DCC, DIC, EDCCost-effective, widely available.[4]Slower reaction rates, requires additives (e.g., HOBt) to prevent racemization, can form N-acylurea byproduct.[12]Routine, non-hindered couplings.
Uronium/Aminium Salts HBTU, HATU, HCTUFast reaction rates, high efficiency, low racemization (especially HATU).[4][5]More expensive, can cause guanidinylation of the N-terminus if not pre-activated.[7]Difficult sequences, sterically hindered couplings, N-methyl amino acids.[4]
Phosphonium Salts PyBOP, PyAOPVery high reactivity, excellent for hindered couplings.Can be more difficult to remove byproducts during purification.Most challenging couplings where other reagents fail.
Issue 2: Unexpected Peaks in Mass Spectrometry Analysis

Question: My LC-MS shows my desired product, but also a significant peak at +57 Da or evidence of racemization. What is happening?

Answer: The appearance of unexpected masses or diastereomers points to side reactions occurring during the synthesis. Understanding the mechanism of these reactions is key to preventing them.

Potential Causes & Solutions:

  • Racemization: The chiral integrity of an amino acid can be compromised during the activation step, especially if the reaction conditions are too harsh or if certain amino acids (like His or Cys) are involved.[13][14] The mechanism often involves the formation of a planar oxazolone intermediate, which loses its stereochemistry.[15]

    • Solution: The most effective way to suppress racemization is by using an additive like HOBt or, even more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) or 1-hydroxy-7-azabenzotriazole (HOAt) with your coupling reagent.[4][15] These additives work by rapidly forming an active ester that is less prone to racemization than the intermediates formed by the coupling reagent alone. Also, avoid using excessive amounts of tertiary amine bases, as they can promote racemization.[15]

  • Guanidinylation of the N-terminus: This side reaction is specific to the use of uronium/aminium coupling reagents (HBTU, HATU, etc.). The reagent can react directly with the free N-terminal amine of the peptide chain, forming a stable guanidinium group (+57 Da for tetramethyl guanidinium) that terminates the chain.[7]

    • Solution: Employ a pre-activation protocol. Instead of adding the amino acid, coupling reagent, and base to the resin-bound peptide simultaneously, mix them together in solution for 1-5 minutes first. This allows the carboxylic acid to be fully activated before it comes into contact with the peptide, consuming the reactive form of the coupling reagent and preventing it from reacting with the N-terminus.

  • In a separate vessel, dissolve the this compound-protected amino acid (3 eq.) and the coupling reagent (e.g., HATU, 3 eq.) in DMF.

  • Add the non-nucleophilic base (e.g., DIEA, 6 eq.) to the solution.

  • Allow the mixture to pre-activate for at least 1 minute. The solution will often change color.

  • Add the activated mixture to the deprotected resin-bound peptide.

  • Allow the coupling reaction to proceed for the desired time (e.g., 2 hours).

Issue 3: Difficulty in Final Peptide Purification

Question: The crude purity of my peptide is low, and I am struggling to separate the target peptide from closely eluting impurities using RP-HPLC. What can I do?

Answer: Purification is often a significant bottleneck, especially if the synthesis efficiency is low.[16][17] The challenge lies in the structural similarity between the desired product and deletion or modified sequences.[18]

Potential Causes & Solutions:

  • Poor Crude Quality: The most effective way to simplify purification is to optimize the synthesis to maximize crude purity. Every issue addressed in the sections above (incomplete coupling, side reactions) directly contributes to a more complex purification.

    • Solution: Before scaling up, perform a small test cleavage and analyze the crude product.[10] If purity is low, revisit the synthesis protocol to address the specific side products being formed. A cleaner synthesis is always more efficient than a heroic purification.

  • Suboptimal HPLC Conditions: The standard C18 column with an acetonitrile/water/TFA mobile phase may not be suitable for all peptides, especially those with unusual hydrophobicity imparted by modifications like this compound.

    • Solution:

      • Change the Mobile Phase Modifier: If TFA is causing issues, try switching to a different ion-pairing agent like formic acid (FA).

      • Alter the Organic Solvent: Replacing acetonitrile with methanol or ethanol can change the elution profile and may resolve co-eluting peaks.[18]

      • Adjust the Gradient: A shallower gradient around the elution point of your target peptide will increase the resolution between it and nearby impurities.

  • Peptide Solubility: The final, cleaved peptide may have poor solubility in the HPLC mobile phase, leading to poor peak shape and recovery.[19]

    • Solution: Before injection, ensure the crude peptide is fully dissolved. This may require using a small amount of a stronger solvent like DMSO or neat formic acid before diluting with the initial mobile phase.[10]

Part 2: Visualization & Workflows

Diagram 1: General Peptide Synthesis Cycle

Peptide_Synthesis_Cycle Start Start: Resin with N-terminal Amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Pre-activation: This compound-AA + Coupling Reagent + Base Activation->Coupling Add activated mix Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle or Final Cleavage Wash2->Repeat End Elongated Peptide Chain Repeat->Deprotection Next AA Repeat->End Finalize

Caption: Standard solid-phase peptide synthesis (SPPS) cycle incorporating a pre-activation step.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Problem Problem Detected (e.g., Low Yield / Impurities) Check_Coupling Is unreacted starting material present? Problem->Check_Coupling Check_Mass Are there unexpected masses in MS? Problem->Check_Mass Sol_Coupling Low Coupling Efficiency Check_Coupling->Sol_Coupling Yes Sol_SideReaction Side Reaction Occurred Check_Mass->Sol_SideReaction Yes Act1 Use stronger coupling reagent (HATU) Sol_Coupling->Act1 Act2 Increase reaction time / Double couple Sol_Coupling->Act2 Act3 Change solvent (NMP) / Heat Sol_Coupling->Act3 Act4 Racemization: Add HOAt/Oxyma Sol_SideReaction->Act4 Act5 Guanidinylation: Use pre-activation protocol Sol_SideReaction->Act5 Act6 Other Adducts: Check protecting groups/scavengers Sol_SideReaction->Act6

Caption: A decision tree to diagnose and solve common peptide synthesis issues.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in peptide synthesis?

The N-methoxyamide group is a versatile directing group for transition-metal-catalyzed C-H bond functionalization.[1] This allows for the site-selective introduction of modifications (e.g., alkylation, arylation) directly onto the benzamide ring, enabling the synthesis of peptides with novel structures and properties that are inaccessible through standard methods.[2]

Q2: How does the this compound strategy compare to other backbone protection groups like Hmb or Dmb?

This compound serves a different primary purpose. Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) are used as temporary backbone protecting groups to disrupt interchain hydrogen bonding, which prevents aggregation and improves the synthesis of "difficult" sequences.[8][20] In contrast, this compound is typically a permanent part of the final molecule, incorporated as a directing group to enable further chemical modification of the side chain itself. Its role is functional rather than protective against aggregation.

Q3: Can this compound-containing amino acids be used in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?

Yes. The this compound group is generally stable to the mild basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., TFA).[21][22] Therefore, it can be readily incorporated into standard Fmoc-SPPS workflows.

Q4: Are there specific amino acids that are problematic to couple following an this compound-modified residue?

Coupling any amino acid can be challenging if the previous residue is sterically bulky. Following the incorporation of an this compound-modified residue, the subsequent coupling may experience steric hindrance. This is particularly true for coupling bulky amino acids like Val, Ile, or other heavily modified residues. In these cases, using a highly efficient coupling reagent like HATU or COMU, extending the reaction time, and gentle heating are recommended strategies.[4][10]

References

  • N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations. ResearchGate. [Link]

  • Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation. Journal of the American Chemical Society. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Bioscience. [Link]

  • Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Peptide Science. [Link]

  • Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. ResearchGate. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Semantic Scholar. [Link]

  • Common side reactions in peptide synthesis occurring on resin (a and b)... ResearchGate. [Link]

  • Recent Development of Peptide Coupling Reagents in Organic Synthesis. Semantic Scholar. [Link]

  • Advances in Therapeutic Peptides Separation and Purification. MDPI. [Link]

  • How to Optimize Peptide Synthesis? Acme Bioscience. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. Reddit. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC - NIH. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ResearchGate. [Link]

  • What are the biggest challenges of optimizing peptide purification workflows? YouTube. [Link]

  • Tips & Tricks. American Peptide Society. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Innova Bio. [Link]

  • What do you do when your peptide synthesis fails? Biotage. [Link]

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How to avoid hydrolysis of activated carboxylic acid in benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Hydrolysis of Activated Carboxylic Acids

Welcome to our dedicated technical resource for overcoming challenges in benzamide synthesis. As a Senior Application Scientist, I understand that the seemingly straightforward formation of an amide bond can be fraught with complications, chief among them being the undesired hydrolysis of the activated carboxylic acid intermediate. This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of my starting carboxylic acid in my final product mixture. What's the primary cause?

A1: The most common culprit for the reappearance of your starting carboxylic acid is the hydrolysis of your activated intermediate . Whether you are using a carbodiimide coupling agent to form an O-acylisourea intermediate, or an acyl chloride, both species are highly electrophilic.[1][2] While this reactivity is essential for the reaction with the amine, it also makes them highly susceptible to attack by water. If even trace amounts of water are present in your reaction, it can compete with your amine nucleophile, leading to the regeneration of the carboxylic acid and a reduction in your benzamide yield.[3][4]

Q2: What is an "activated" carboxylic acid, and why is it necessary?

A2: A direct reaction between a carboxylic acid and an amine is generally unfavorable under standard conditions. This is due to a competing acid-base reaction where the acidic carboxylic acid protonates the basic amine, forming a non-nucleophilic ammonium salt and a carboxylate anion.[5][6] To circumvent this, the carboxylic acid's hydroxyl group, which is a poor leaving group, must be converted into a better one. This process is called "activation." Common methods include:

  • Conversion to Acyl Chlorides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride replaces the -OH with a -Cl, a much better leaving group.[1][7]

  • Carbodiimide Coupling: Reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][5]

This activation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the amine.

Q3: I'm using EDC to couple my benzoic acid derivative with an amine in an aqueous buffer. The yield is very low. Why?

A3: While EDC is water-soluble and often used in bioconjugation, its reactivity and stability are highly pH-dependent. The active O-acylisourea intermediate is notoriously unstable in aqueous solutions and prone to hydrolysis.[2][8] At low pH (e.g., 3.5-4.5), EDC itself can become inactive by reacting with water to form the corresponding urea.[9][10] Conversely, while the coupling reaction can proceed at neutral or slightly basic pH, the rate of hydrolysis of the active ester also increases.[11][12] For aqueous EDC couplings, finding the optimal pH that balances carboxyl activation, amine nucleophilicity, and the rate of hydrolysis is a critical, and often narrow, window.

Troubleshooting Guide: Low Yield & Byproduct Formation
Issue 1: Hydrolysis of Acyl Chloride
  • Symptom: Low yield of benzamide, with benzoic acid isolated as the main byproduct. A strong smell of benzoyl chloride may persist after the reaction.[3]

  • Causality: Benzoyl chloride reacts readily with water. This can happen if solvents are not anhydrous, if reagents are wet, or if the reaction is exposed to atmospheric moisture.[3][13] The hydrochloric acid (HCl) generated as a byproduct can also protonate the amine, rendering it non-nucleophilic.[7][14]

  • Solutions & Protocol:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DCM, THF, DMF).[13][15] Ensure glassware is oven-dried or flame-dried before use.

    • Use a Base as an HCl Scavenger: The inclusion of a base is critical.[14][] An organic base like triethylamine (TEA) or pyridine is commonly used in aprotic solvents.[15] In a biphasic Schotten-Baumann reaction, an aqueous base like NaOH is used to neutralize the HCl.[1][3]

    • Control Temperature: The reaction is often exothermic. Add the acyl chloride slowly to a cooled solution of the amine and base (e.g., 0 °C) to control the reaction rate and minimize side reactions.[]

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 equiv.) and anhydrous dichloromethane (DCM).

  • Add a suitable non-nucleophilic base, such as triethylamine (1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly, add a solution of the benzoyl chloride (1.1 equiv.) in anhydrous DCM dropwise over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC until completion.

  • Upon completion, proceed with an appropriate aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.[17]

Issue 2: Hydrolysis and Side Reactions with Carbodiimide Coupling Agents (EDC/DCC)
  • Symptom: Low benzamide yield, accompanied by the starting carboxylic acid and a significant amount of an insoluble white precipitate (if using DCC) or a water-soluble urea (if using EDC).

  • Causality: The primary cause is the hydrolysis of the O-acylisourea intermediate.[2] A competing side reaction is the rearrangement of this intermediate into a stable N-acylurea, which is a common byproduct that terminates the desired reaction pathway.[18][19]

  • Solutions & Protocol:

    • Strict Anhydrous Conditions: As with acyl chlorides, use dry solvents and reagents. While EDC can be used in water, its efficiency is often much higher in anhydrous organic solvents like DCM or DMF.[1][20]

    • Use Additives to Suppress Side Reactions: The addition of 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is highly recommended.[19] These additives react with the O-acylisourea to form an active ester intermediate. This new intermediate is more stable towards hydrolysis and less prone to rearranging into the N-acylurea byproduct.[19]

    • Order of Addition: Add the carboxylic acid, amine, and additive (e.g., HOBt) together first, then add the carbodiimide (EDC or DCC) last. This ensures the amine is present to react with the activated species as soon as it is formed.

  • To a round-bottom flask, add the benzoic acid (1.0 equiv.), the amine (1.1 equiv.), and HOBt (1.2 equiv.).

  • Dissolve the components in an anhydrous polar aprotic solvent, such as DMF.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv.) portion-wise to the stirred solution.[17]

  • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.[17]

  • Monitor the reaction by TLC.

  • After completion, dilute with a solvent like ethyl acetate and perform an aqueous workup, washing sequentially with dilute acid (to remove excess amine) and dilute base (to remove unreacted carboxylic acid and HOBt).[13][17]

Visualizing the Competing Reactions

Understanding the reaction pathways is key to troubleshooting. The following diagrams illustrate the desired amidation pathway versus the undesired hydrolysis pathway.

Hydrolysis_Competition cluster_activation Activation RCOOH R-COOH (Carboxylic Acid) Activated R-CO-X (Activated Intermediate) RCOOH->Activated + Activator Activator Activating Agent (e.g., EDC, SOCl₂) Amide R-CONH-R' (Desired Amide) Activated->Amide + R'-NH₂ (Aminolysis) Hydrolysis_Product R-COOH (Hydrolysis) Activated->Hydrolysis_Product + H₂O (Hydrolysis) Amine R'-NH₂ (Amine) Water H₂O (Water)

Caption: Competing pathways for the activated carboxylic acid intermediate.

EDC_Mechanism RCOOH Carboxylic Acid O_acyl O-Acylisourea (Unstable Intermediate) RCOOH->O_acyl + EDC Water Water (Hydrolysis) EDC EDC O_acyl->RCOOH Hydrolysis Amide Amide (Product) O_acyl->Amide + Amine N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement Amine Amine Urea Urea Byproduct

Caption: Key reaction pathways in an EDC-mediated coupling.

Data Summary for Experimental Design

Choosing the right solvent is crucial for maintaining anhydrous conditions and ensuring reactants are fully dissolved.

SolventDielectric ConstantBoiling Point (°C)Anhydrous Grade AvailabilityNotes
Dichloromethane (DCM)9.139.6Readily AvailableGood for many coupling reactions; volatile.[1]
Tetrahydrofuran (THF)7.566Readily AvailableCan form peroxides; must be tested/stabilized.[1]
N,N-Dimethylformamide (DMF)36.7153Readily AvailableHigh boiling point, good solvating power for polar compounds.[13][21]
Acetonitrile37.581.6Readily AvailablePolar aprotic solvent, often used in peptide synthesis.[1]
Advanced Troubleshooting: Water Scavengers

For extremely moisture-sensitive reactions where even rigorously dried solvents may not be sufficient, the use of a water scavenger can be a powerful strategy. These are reagents added to the reaction mixture that react with trace water, removing it in situ.

  • Molecular Sieves: These are porous aluminosilicates that physically trap water molecules within their structure. Activated 3Å or 4Å molecular sieves are commonly used.

  • Chemical Scavengers: Reagents like orthoformates or chlorotrimethylsilane react chemically with water to form inert byproducts.[22][23] This approach should be used with caution to ensure the scavenger does not interfere with the primary reaction.

References
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • BenchChem. (2025). Technical Support Center: Optimization of Microwave Conditions for Benzamide Synthesis.
  • BOC Sciences. (2024).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Master Organic Chemistry. (2018).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
  • BenchChem. (2025). Troubleshooting common issues in benzamide synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ResearchGate. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?
  • Wikipedia. (n.d.). Carbodiimide.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Wu, L. F., Liu, Z., & Sutherland, J. D. (2020).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • MDPI. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • SpecialChem. (n.d.). Moisture Scavengers in Adhesives and Sealants: Overview and Benefits.
  • BenchChem. (2025). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
  • MDPI. (n.d.).
  • AFINITICA. (n.d.). Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds.
  • BenchChem. (2025).
  • QualiChem Water Treatment. (n.d.). Organic Oxygen Scavengers.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Bell Chem. (2014).
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • Science and Education Publishing. (n.d.).
  • ScienceDirect. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution.
  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Improved Benzamide Yield.
  • PubMed. (2019).
  • ResearchGate. (n.d.). (PDF)
  • Jack Westin. (n.d.). Synthesis of Amides - Organic Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • Chemguide. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions | Request PDF.
  • Quora. (2019).
  • ResearchGate. (2017). pH of the reaction of acid anhydrides with amine groups to form amide bonds?
  • Reddit. (2024).
  • ACS Publications. (n.d.). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine | Organic Letters.
  • NIH. (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
  • ResearchGate. (2025). (PDF)
  • Quora. (2018). Why does the alkaline hydrolysis of benzamide yield ammonia?

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N-methoxybenzamide stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in aqueous solutions. Our goal is to provide you with the technical insights and practical troubleshooting strategies needed to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work. The solutions provided are based on an understanding of the chemical properties of this compound and established analytical principles.

Issue 1: My freshly prepared this compound solution is cloudy or has visible precipitate.

  • Likely Cause: this compound has limited solubility in purely aqueous buffers.[1] The observed cloudiness is undissolved compound, which can lead to inaccurate concentration measurements and inconsistent experimental results.

  • Troubleshooting Protocol:

    • Solvent Selection: Do not dissolve this compound directly in an aqueous buffer. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]

    • Stock Solution Preparation: Prepare a concentrated stock solution in 100% DMSO. Ensure the solid is completely dissolved before proceeding.

    • Working Solution Preparation: Serially dilute the DMSO stock solution into your aqueous buffer of choice. For maximum solubility, it is recommended to dilute the DMSO stock with the buffer; for example, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.50 mg/mL for the related compound m-Methoxybenzamide.[1]

    • Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution and run a vehicle control in your experiments to account for any effects of the solvent.

Issue 2: I am observing a progressive loss of my compound's activity or a decrease in its peak area by HPLC over a few hours or days.

  • Likely Cause: The amide bond in this compound is susceptible to chemical degradation in aqueous solutions, primarily through hydrolysis.[2] This process cleaves the molecule into inactive or different species, reducing the concentration of the parent compound over time. The rate of this degradation is often dependent on the pH and temperature of the solution.

  • Investigative Workflow & Solution:

    • Confirm Degradation: Use an appropriate analytical method, such as HPLC, to monitor the peak area of this compound in your prepared solution over a time course (e.g., at T=0, 2, 4, 8, and 24 hours). A consistent decrease in the main peak, potentially with the appearance of new peaks, confirms instability.

    • Control pH: Amide hydrolysis is catalyzed by both acidic and basic conditions.[2][3][4][5] If your experimental conditions allow, prepare your solutions in a buffer with a neutral pH (6.5-7.5) to minimize the rate of hydrolysis.

    • Prepare Solutions Fresh: The most reliable practice is to prepare aqueous solutions of this compound fresh for each experiment and use them immediately. It is not recommended to store aqueous solutions for more than one day.[1]

    • Temperature Control: Store stock solutions and working solutions at 2-8°C when not in immediate use to slow the rate of degradation. Avoid repeated freeze-thaw cycles.

Issue 3: My HPLC/LC-MS analysis shows new, unidentified peaks appearing in my stability samples.

  • Likely Cause: These new peaks are very likely degradation products resulting from the breakdown of this compound. Identifying these products is key to understanding the degradation pathway and ensuring your analytical method is "stability-indicating."

  • Troubleshooting Steps:

    • Characterize Degradants: The primary degradation pathway is hydrolysis, which would yield benzoic acid and O-methylhydroxylamine .[2] Other potential pathways include oxidation of the methoxy group or aromatic ring.[2] Use LC-MS to obtain the mass of the new peaks and compare them to the expected masses of these potential degradants.

    • Implement a Stability-Indicating Method: A standard HPLC method may not be sufficient to resolve the parent peak from all potential degradation products. A stability-indicating analytical method is one that is validated to prove it can accurately measure the active ingredient without interference from any degradants, impurities, or excipients.[6][7]

    • Forced Degradation Study: To confirm the identity of the degradation peaks and validate your method, perform a forced degradation study. This involves intentionally stressing the compound under various conditions to generate the degradants.[2][6] This demonstrates that your method can effectively separate the parent compound from its breakdown products.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical pathway that causes this compound instability in aqueous solutions?

A1: The primary degradation pathway is the hydrolysis of the amide bond . This reaction can be catalyzed by either acid or base.[2][3][4]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This reaction is generally not reversible because the amine product becomes protonated in the acidic conditions, rendering it non-nucleophilic.[4]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers, which can be facilitated by water molecules, lead to the cleavage of the carbon-nitrogen bond.[3]

Q2: How significantly does pH impact the stability of this compound?

A2: The pH of the aqueous solution is a critical factor. Stability is generally lowest in strong acidic (pH < 3) and strong alkaline (pH > 9) conditions, where the rate of hydrolysis is significantly accelerated. The compound is typically most stable in the neutral to slightly acidic pH range. For any new formulation or buffer system, it is crucial to experimentally determine the pH-rate profile to identify the optimal pH for stability.

Q3: What are the recommended procedures for preparing and storing this compound solutions for experiments?

A3:

  • Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. When stored at -20°C or -80°C and protected from light, this stock solution is stable for an extended period.

  • Working Solution: Prepare working solutions by diluting the DMSO stock into your aqueous experimental buffer immediately before use.

  • Storage: Aqueous solutions should not be stored. The manufacturer of a similar compound, m-Methoxybenzamide, explicitly advises against storing aqueous solutions for more than one day.[1] If temporary storage is absolutely necessary, keep the solution at 2-8°C and protected from light for no more than a few hours.

Q4: How do I set up a forced degradation study to develop a stability-indicating HPLC method?

A4: A forced degradation (or stress testing) study involves subjecting the compound to harsh conditions to intentionally induce degradation.[2][6] This helps identify degradation products and proves the analytical method's specificity.[7] The table below outlines typical conditions.

Stress ConditionTypical Reagent / ConditionDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl2 to 24 hoursAmide Hydrolysis
Base Hydrolysis 0.1 M to 1 M NaOH1 to 12 hoursAmide Hydrolysis
Oxidation 3% to 30% H₂O₂4 to 48 hoursOxidation of methoxy group/aromatic ring
Thermal Stress 60°C to 80°C (in solution or as solid)24 to 72 hoursHydrolysis, other thermal decomposition
Photostability High-intensity UV and visible lightExpose per ICH Q1B guidelinesPhotolytic degradation (free-radical mechanisms)

The goal is to achieve 5-20% degradation of the active ingredient. Conditions should be adjusted as needed.

Visualizing Degradation Pathways & Workflows

To better understand the chemical processes and recommended experimental procedures, the following diagrams have been created.

Diagram 1: this compound Hydrolysis Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start This compound A_H2O + H₂O, H⁺ (catalyst) A_Start->A_H2O A_Intermediate Protonated Intermediate A_H2O->A_Intermediate A_Products Benzoic Acid + O-Methylhydroxylammonium A_Intermediate->A_Products B_Start This compound B_OH + OH⁻ B_Start->B_OH B_Intermediate Tetrahedral Intermediate B_OH->B_Intermediate B_Products Benzoate + O-Methylhydroxylamine B_Intermediate->B_Products

Caption: Chemical hydrolysis pathways of this compound under acidic and basic conditions.

Diagram 2: Recommended Solution Preparation Workflow Solid This compound (Solid) DMSO 100% DMSO Solid->DMSO Dissolve completely Stock Concentrated Stock Solution (Store at -20°C) DMSO->Stock Buffer Aqueous Buffer Stock->Buffer Dilute to final concentration Working Final Working Solution (Use Immediately) Buffer->Working Experiment Perform Experiment Working->Experiment

Caption: Workflow for the proper preparation of this compound aqueous solutions.

References
  • Theoretical analysis on alkaline hydrolysis mechanisms of N-(2-methoxyphenyl) benzamide. (2025). ResearchGate. Retrieved from [Link]

  • Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • mechanism of amide hydrolysis. (2019). YouTube. Retrieved from [Link]

  • N-Methoxy-N-methylbenzamide. PubChem, National Institutes of Health. Retrieved from [Link]

  • Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PubMed. Retrieved from [Link]

  • THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE. (1968). OSTI.GOV. Retrieved from [Link]

  • Stability indicating study by using different analytical techniques. (2022). International Journal for Scientific Research & Development. Retrieved from [Link]

  • Yadav, A., & Dubey, R. (2022). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from [Link]

  • N-Methoxy-N,4-dimethylbenzamide. PubChem, National Institutes of Health. Retrieved from [Link]

  • Soni, N. (2018). Stability Indicating Analytical Methods (SIAMS). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Gram-Scale N-Methoxybenzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in gram-scale N-methoxybenzamide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing these critical synthetic transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible scale-up process.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when scaling this compound reactions, providing quick and actionable advice.

Q1: What are the most common catalyst systems for C-H activation of N-methoxybenzamides on a gram scale?

A1: The most prevalent and well-documented catalyst systems for asymmetric C-H activation of N-methoxybenzamides, particularly with alkenes, are Ruthenium(II) complexes. Chiral η6-benzene ruthenium catalysts (BenRu) have demonstrated high efficacy and enantioselectivity in numerous examples.[1] Rhodium(III) catalysts are also employed for similar transformations, including reactions with quinones and sulfoxonium ylides.[2][3][4] While palladium catalysts are widely used in cross-coupling, for the specific C-H activation of N-methoxybenzamides, ruthenium and rhodium systems are often the catalysts of choice.

Q2: What is a typical starting catalyst loading for a gram-scale this compound C-H activation reaction?

A2: For gram-scale synthesis, a typical catalyst loading for Ru-catalyzed C-H activation reactions is in the range of 5 to 10 mol%.[1] It is often advisable to start with a slightly higher catalyst loading when scaling up from a small-scale reaction to ensure the reaction goes to completion, and then optimize downwards.

Q3: I am scaling up my reaction from 0.1 mmol to 5 mmol. Should I simply multiply all reagents by 50?

A3: While stoichiometric reagents and solvents can often be scaled linearly, catalyst loading may not follow the same rule. On a larger scale, factors like mixing efficiency and heat transfer can become limiting. It's prudent to start with a catalyst loading at the higher end of the typical range (e.g., 10 mol%) for the initial gram-scale run to ensure success, after which you can perform optimization studies to reduce the catalyst amount.

Q4: How do I handle air-sensitive catalysts on a larger scale?

A4: Proper handling of air-sensitive catalysts is crucial for reproducibility. On a gram scale, this involves the use of standard Schlenk techniques or a glovebox. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). The catalyst should be added under a positive pressure of inert gas. For detailed procedures, refer to the "Experimental Protocols" section below.

Q5: My reaction workup is complicated by residual ruthenium. How can I effectively remove it?

A5: Ruthenium residues can be challenging to remove. A common and effective method involves treating the crude reaction mixture with a scavenger such as triphenylphosphine oxide or dimethyl sulfoxide (DMSO), followed by filtration through a plug of silica gel.[5][6] Other methods include precipitation of the metal salts or using specialized polymeric scavenging reagents. For some catalyst systems, a simple aqueous extraction can be effective if the catalyst is appropriately modified.[7]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during gram-scale this compound reactions, with a focus on catalyst loading.

Issue 1: Low or Stalled Reaction Conversion

You observe that your reaction is not proceeding to completion, or has stalled after a certain period.

Troubleshooting Workflow for Low Conversion

start Low/Stalled Conversion catalyst_activity Check Catalyst Activity start->catalyst_activity catalyst_handling Review Catalyst Handling Protocol catalyst_activity->catalyst_handling Inactive? increase_loading Increase Catalyst Loading (e.g., to 10 mol%) catalyst_activity->increase_loading Active catalyst_purity Verify Catalyst Purity catalyst_handling->catalyst_purity reaction_conditions Optimize Reaction Conditions increase_loading->reaction_conditions Still Low Conversion solution Problem Resolved increase_loading->solution Conversion Improved temperature Increase Temperature reaction_conditions->temperature Suboptimal? reagent_purity Check Reagent Purity reaction_conditions->reagent_purity Optimal concentration Increase Concentration temperature->concentration purify_reagents Purify Starting Materials/Solvent reagent_purity->purify_reagents Impure? purify_reagents->solution

Caption: Troubleshooting workflow for low reaction conversion.

In-depth Analysis:

  • Inactive Catalyst: The most common culprit for low conversion is an inactive catalyst. This can be due to improper handling (exposure to air or moisture) or degradation over time. Always use freshly opened catalyst or store it under a strictly inert atmosphere.

  • Insufficient Catalyst Loading: On a gram scale, localized concentration gradients due to inefficient stirring can lead to areas with insufficient catalyst, slowing down the overall reaction rate. Increasing the catalyst loading can often overcome this. However, if the reaction is still sluggish at 10 mol% loading, other factors are likely at play.

  • Suboptimal Temperature: C-H activation reactions often have a significant activation energy barrier. If the reaction temperature is too low, the rate will be slow. Gradually increasing the temperature in 10 °C increments can be beneficial, but be mindful of potential side reactions or catalyst decomposition at excessively high temperatures.

  • Impure Reagents: Impurities in your this compound starting material, coupling partner, or solvent can act as catalyst poisons. For example, sulfur- or phosphorus-containing impurities can irreversibly bind to the metal center. If you suspect impurities, purify your reagents before use.

Issue 2: Poor Selectivity (e.g., low enantioselectivity or formation of byproducts)

You have obtained the desired product, but the selectivity is lower than expected.

Troubleshooting Workflow for Poor Selectivity

start Poor Selectivity catalyst_loading Evaluate Catalyst Loading start->catalyst_loading decrease_loading Decrease Catalyst Loading (e.g., to 2.5-5 mol%) catalyst_loading->decrease_loading Too High? ligand_effect Assess Ligand Integrity/Choice catalyst_loading->ligand_effect Optimal temperature Lower Reaction Temperature decrease_loading->temperature background_reaction Consider Background (Uncatalyzed) Reaction ligand_effect->background_reaction solution Selectivity Improved temperature->solution background_reaction->solution

Caption: Troubleshooting workflow for poor reaction selectivity.

In-depth Analysis:

  • High Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can sometimes have a detrimental effect on selectivity. At high concentrations, catalyst aggregation can occur, leading to the formation of less selective catalytic species. Furthermore, a high catalyst loading might accelerate side reactions. If you are observing byproducts, consider reducing the catalyst loading.

  • Ligand Degradation: In asymmetric catalysis, the chiral ligand is crucial for enantioselectivity. If the ligand degrades under the reaction conditions, a non-chiral or less selective catalyst can form, leading to a drop in enantiomeric excess (ee). Ensure the ligand is stable at the reaction temperature and that the reaction is performed under a strictly inert atmosphere to prevent oxidation of phosphine-based ligands.

  • Reaction Temperature: Enantioselectivity is often temperature-dependent. Generally, lower temperatures lead to higher ee values because the energy difference between the diastereomeric transition states is more pronounced. If your ee is low, try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Background Reaction: It is possible that a non-selective, uncatalyzed background reaction is occurring in parallel with your desired catalytic transformation, especially at higher temperatures. Running a control reaction without the catalyst can help determine if this is a significant issue.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for gram-scale this compound reactions, providing a baseline for your own experiments.

Table 1: Effect of Catalyst Loading on a Gram-Scale Asymmetric C-H Activation

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
5309495[1]
10488996[1]

Reaction conditions: this compound derivative (2.0 mmol), alkene (2.0 equiv), Ru-catalyst, NaOAc (2.0 equiv) in HFIP at 25 °C under N₂.[1]

Table 2: Comparison of Different Ru-Catalysts in Asymmetric C-H Activation

CatalystYield (%)Enantiomeric Excess (ee, %)Reference
Ru-1 (unsubstituted ligand)4632[1]
Ru-2 (substituted ligand)89-9191[1]
(S)-6c (optimized ligand)9095[1]

Reaction conditions: N-isoquinolinyl indole (0.05 mmol), alkene (2.0 equiv), [Ru] (5 mol %), and NaOAc (2.0 equiv) in HFIP (0.2 mL) at 25 °C under N₂ for 30 h.[1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a gram-scale this compound C-H activation reaction, emphasizing proper catalyst handling.

Protocol: Gram-Scale Ruthenium-Catalyzed Asymmetric C-H Activation

Materials:

  • This compound derivative (e.g., 5.0 mmol, 1.0 equiv)

  • Alkene (10.0 mmol, 2.0 equiv)

  • Chiral Ruthenium Catalyst (e.g., (S)-6d, 0.25 mmol, 5 mol%)

  • Sodium Acetate (NaOAc) (10.0 mmol, 2.0 equiv)

  • Hexafluoroisopropanol (HFIP), anhydrous and degassed

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard Schlenk line with a supply of high-purity argon or nitrogen

Procedure:

  • Vessel Preparation: Place a 100 mL Schlenk flask containing a magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow the flask to cool to room temperature under a stream of inert gas.

  • Reagent Addition (Solids): Under a positive pressure of inert gas, add the this compound derivative, sodium acetate, and the chiral ruthenium catalyst to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure a completely oxygen-free atmosphere.

  • Solvent and Liquid Reagent Addition: Add the anhydrous and degassed HFIP via syringe, followed by the alkene.

  • Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 25 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, LC-MS, or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Gram‐scale synthesis of N‐(4‐methoxybenzyl)benzamide. - ResearchGate. Available at: [Link]

  • Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation | Journal of the American Chemical Society. Available at: [Link]

  • Rhodium(III)-Catalyzed Redox-Neutral 1,1-Cyclization of N-Methoxy Benzamides with Maleimides via C–H/N–H/N–O Activation: Detailed Mechanistic Investigation | The Journal of Organic Chemistry. Available at: [Link]

  • A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions - Organic Chemistry Portal. Available at: [Link]

  • Removing Ru from metathesis reactions | Anderson's Process Solutions. Available at: [Link]

  • Rhodium(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C–H activation - Chemical Communications (RSC Publishing). Available at: [Link]

  • A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions - PubMed. Available at: [Link]

  • Ruthenium-catalyzed cascade C–H activation/annulation of N-alkoxybenzamides: reaction development and mechanistic insight - Chemical Science (RSC Publishing). Available at: [Link]

  • Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC - NIH. Available at: [Link]

  • A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Ruthenium catalyst with a planar-chiral arene ligand: synthesis, separation of enantiomers, and application in C-H activation of N-methoxy-benzamides | Catalysis | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Microwave‐Assisted Ruthenium(II)‐Catalyzed C−h/N−o - Amanote Research. Available at: [Link]

  • Gram scale synthesis of (E)‐N′‐(4‐methoxybenzylidene)benzohydrazide - ResearchGate. Available at: [Link]

  • Ruthenium-catalyzed cascade C–H activation/annulation of N-alkoxybenzamides: reaction development and mechanistic insight - OUCI. Available at: [Link]

  • Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation - PMC - PubMed Central. Available at: [Link]

  • The Development of High-Performance Platinum-Ruthenium Catalysts for the Methanol Oxidation Reaction: Gram-Scale Synthesis, Composition, Morphology, and Functional Characteristics - MDPI. Available at: [Link]

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  • A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step - PMC. Available at: [Link]

  • Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts - MDPI. Available at: [Link]

  • a) Gram‐scale preparation. b) Decagram‐scale preparation. c) Versatile... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alter - ChemRxiv. Available at: [Link]

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Monitoring N-methoxybenzamide reaction progress using TLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring N-methoxybenzamide reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for real-time reaction analysis. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Introduction to this compound Reactivity

N-methoxybenzamides, often referred to as Weinreb amides when N-methylated, are exceptionally versatile intermediates in organic synthesis.[1][2] Their utility stems from the ability of the N-methoxy-N-methylamide group to chelate to organometallic reagents, allowing for the controlled formation of ketones without the common side reaction of over-addition to form tertiary alcohols.[1] They are frequently employed in a variety of transformations, including C-H activation, annulation, and coupling reactions to generate complex molecular architectures.[3][4][5][6] Given their role in forming key intermediates, precise monitoring of reaction progress is paramount to ensure optimal yields and purity.

Part 1: Troubleshooting Guide for TLC Analysis

Thin-Layer Chromatography is a rapid, inexpensive, and indispensable tool for the qualitative monitoring of organic reactions.[7] It provides a quick snapshot of the consumption of starting materials and the formation of products.

Frequently Asked Questions (TLC)

Question 1: My TLC plate shows significant streaking for all spots (starting material, co-spot, and reaction mixture). What's causing this and how can I fix it?

Answer: Streaking on a TLC plate is a common issue that can obscure the separation of compounds, making it difficult to assess the reaction's progress.[8][9] The primary causes and their solutions are:

  • Sample Overloading: Applying too much sample to the TLC plate is the most frequent cause of streaking.[8][9] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.

    • Solution: Dilute your reaction mixture aliquot with a volatile solvent (e.g., ethyl acetate, dichloromethane) before spotting it on the TLC plate. Aim for a final concentration that results in clear, round spots after development.

  • Highly Polar Compounds: N-methoxybenzamides and their products, especially if they contain other polar functional groups, can interact very strongly with the silica gel stationary phase, resulting in elongated spots.

    • Solution: Modify your mobile phase. For acidic compounds, adding a small amount of acetic acid (0.1-2%) to the eluent can improve spot shape. For basic compounds, a small addition of triethylamine (0.1-2%) is often effective.[8]

  • High Boiling Point Solvents: If your reaction is conducted in a high-boiling point solvent like DMF, DMSO, or pyridine, residual solvent in the spotted sample can cause streaking.[10]

    • Solution: After spotting your sample on the TLC plate, place the plate under high vacuum for a few minutes to remove the residual high-boiling solvent before developing the plate.[10]

Question 2: My starting material and product have very similar Rf values, making it hard to determine if the reaction is complete. What are my options?

Answer: Poor separation between the starting material and product is a frequent challenge. Here’s how to address it:

  • Optimize the Mobile Phase: The polarity of the eluent is the most critical factor in achieving good separation.

    • If the spots are too high on the plate (high Rf), your solvent system is too polar. Decrease the proportion of the more polar solvent.[8]

    • If the spots are too low on the plate (low Rf), your solvent system is not polar enough. Increase the proportion of the more polar solvent.[8]

    • Experiment with different solvent systems. A common starting point for neutral organic molecules is a mixture of hexanes and ethyl acetate.[7] You can also try combinations like dichloromethane/methanol or toluene/acetone.

  • Utilize the Co-spot: The co-spot, where the starting material and reaction mixture are spotted in the same lane, is crucial in this scenario.[11][12] If the product and starting material are indeed different compounds, the co-spot will often appear elongated or as two overlapping spots (a "snowman" shape) if there is any separation. If the reaction is complete, the co-spot should look identical to the starting material spot, and the reaction lane will show only the product spot.[10][12]

  • Consider a Different Stationary Phase: If optimizing the mobile phase doesn't provide adequate separation, consider using a different type of TLC plate, such as alumina or reverse-phase (C18) silica gel.[8]

Question 3: I don't see any spots on my TLC plate after development, even under the UV lamp. What could be wrong?

Answer: Several factors could lead to the absence of visible spots on your TLC plate:

  • Non-UV Active Compounds: While the benzamide portion of this compound is UV active, your product might have undergone a transformation that significantly reduces its UV activity.

    • Solution: Use a visualization stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized. Anisaldehyde or ceric ammonium molybdate (CAM) stains are also broadly applicable.[10]

  • Sample is Too Dilute: The concentration of your compounds might be below the limit of detection.

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[8][9] Alternatively, take a larger aliquot from the reaction mixture and concentrate it before spotting.

  • Compound Evaporation: If your product is volatile, it may have evaporated from the TLC plate during development or drying.

    • Solution: This is less common with this compound derivatives but can occur with low molecular weight products. If suspected, minimize the time the plate is exposed to air and heat.

  • Incorrect Solvent Level in Developing Chamber: If the solvent level in the chamber is above the spotting line, your sample will dissolve into the solvent reservoir instead of eluting up the plate.[8][9]

    • Solution: Always ensure the spotting line is above the solvent level in the developing chamber.

Workflow for Monitoring a Reaction by TLC

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spot_sm Spot Starting Material (Lane 1) prep_chamber->spot_sm prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_sm spot_co Co-spot (SM + Rxn Mix, Lane 2) spot_sm->spot_co spot_rxn Spot Reaction Mixture (Lane 3) spot_co->spot_rxn develop Develop Plate spot_rxn->develop dry Dry Plate develop->dry visualize_uv Visualize under UV dry->visualize_uv visualize_stain Stain Plate visualize_uv->visualize_stain If no spots interpret Interpret Results visualize_uv->interpret visualize_stain->interpret

Caption: Workflow for monitoring a reaction using TLC.

Part 2: Troubleshooting Guide for LC-MS Analysis

LC-MS is a powerful technique that provides both separation (LC) and mass identification (MS), offering a more quantitative and definitive assessment of a reaction's progress.[13]

Frequently Asked Questions (LC-MS)

Question 1: I'm not seeing the expected mass for my product in the mass spectrum. What are the possible reasons?

Answer: The absence of the expected product mass is a common and concerning issue. Here's a systematic approach to troubleshooting:

  • Incorrect Mass Calculation: Double-check your calculation for the expected product mass. Remember to account for the mass of the proton ([M+H]⁺) in positive ion mode or the loss of a proton ([M-H]⁻) in negative ion mode. Also, consider other common adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Ionization Issues: Your product may not be ionizing efficiently under the current MS source conditions.

    • Solution: If you are using electrospray ionization (ESI), try switching the polarity (positive to negative or vice versa). N-methoxybenzamides and their derivatives generally ionize well in positive mode. Also, try adjusting the mobile phase composition. Adding a small amount of formic acid or ammonium formate can significantly improve ionization in positive mode.[14]

  • Reaction Has Not Worked: It is possible that the reaction has not proceeded as expected, and no product has been formed.

    • Solution: Carefully re-examine your TLC data. If the TLC also shows no new product spot, you may need to troubleshoot the reaction conditions themselves (e.g., temperature, reagents, catalyst).[15][16]

  • In-source Fragmentation: The product might be unstable under the MS conditions and fragmenting in the ion source before it can be detected as the parent ion.

    • Solution: Try "softening" the ionization conditions by reducing the fragmentor or capillary voltage in the MS source settings.

Question 2: My LC-MS data shows multiple peaks. How do I know which one is my product?

Answer: A complex chromatogram can be confusing. Here's how to identify your product peak:

  • Mass-to-Charge Ratio (m/z): This is the most definitive way to identify your product. Extract the ion chromatogram for the expected m/z of your product. If a peak appears at a specific retention time in this extracted chromatogram, it is highly likely your product.

  • Inject Standards: If available, inject pure samples of your starting material(s) to determine their retention times. This will help you distinguish them from the product peak.

  • Monitor the Reaction Over Time: Take aliquots from the reaction at different time points (e.g., t=0, t=1h, t=4h). The peak corresponding to your product should grow in intensity over time, while the starting material peak(s) should decrease.

Question 3: I'm observing significant carryover between injections, which is affecting my quantitative analysis. How can I prevent this?

Answer: Carryover, where a portion of a sample remains in the system and appears in subsequent injections, can be a major issue in LC-MS.[17]

  • Improve Needle Wash: The autosampler's needle wash is the first line of defense. Ensure you are using a strong wash solvent that can effectively dissolve your analytes. A mixture of acetonitrile, isopropanol, and water is often effective. You may need to increase the duration or volume of the needle wash.

  • Column Contamination: Your analytical column can be a source of carryover.

    • Solution: Implement a robust column wash at the end of each run. This typically involves a high percentage of a strong organic solvent (like acetonitrile or methanol) to flush out strongly retained compounds.

  • Check for System Contamination: Contamination can occur in various parts of the LC system, including tubing, valves, and the ion source.

    • Solution: A systematic cleaning of the LC flow path and the MS ion source may be necessary.

Typical LC-MS Parameters for this compound Analysis
ParameterTypical SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar organic molecules like N-methoxybenzamides.[14]
Mobile Phase A Water with 0.1% Formic AcidThe aqueous phase. Formic acid aids in protonation for positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic phase. Acetonitrile is a common strong solvent for reverse-phase LC.
Gradient 5% B to 95% B over 5-10 minutesA standard gradient to elute a range of compounds with varying polarities.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale LC-MS.
Ionization Mode ESI PositiveN-methoxybenzamides contain nitrogen atoms that are readily protonated.
Mass Range 100 - 1000 m/zA broad range to capture starting materials, products, and potential byproducts.
Experimental Protocol: Sample Preparation for LC-MS Analysis
  • Aliquoting: Using a micropipette, carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Quenching (if necessary): If the reaction is highly reactive, immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a small amount of saturated ammonium chloride solution for organometallic reactions).

  • Dilution: Dilute the aliquot significantly in a suitable solvent (e.g., acetonitrile or methanol). A typical dilution factor is 1:1000 or higher. This is crucial to avoid saturating the detector and contaminating the instrument.[18]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Injection: Transfer the filtered sample to an autosampler vial and place it in the LC-MS for analysis.

Troubleshooting Logic Flow

LCMS_Troubleshooting cluster_peak Peak Issues cluster_quant Quantitative Issues cluster_solutions_peak Solutions for Peak Issues cluster_solutions_quant Solutions for Quantitative Issues start LC-MS Analysis Issue no_product_peak No Product Peak Seen start->no_product_peak multiple_peaks Multiple/Unexpected Peaks start->multiple_peaks peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape carryover Carryover Observed start->carryover low_intensity Low Signal Intensity start->low_intensity sol_mass Check Mass Calculation & Adducts no_product_peak->sol_mass sol_ion Change Ionization Mode/ Source Parameters no_product_peak->sol_ion sol_reaction Re-evaluate Reaction (TLC/Conditions) no_product_peak->sol_reaction sol_extract Extract Ion Chromatogram multiple_peaks->sol_extract sol_standards Inject Standards multiple_peaks->sol_standards sol_time Monitor Over Time multiple_peaks->sol_time sol_mobile Adjust Mobile Phase pH peak_shape->sol_mobile sol_column Check Column Health peak_shape->sol_column sol_wash Improve Needle Wash carryover->sol_wash sol_gradient Add Column Wash to Gradient carryover->sol_gradient low_intensity->sol_ion sol_conc Increase Sample Concentration low_intensity->sol_conc sol_tune Tune MS Parameters low_intensity->sol_tune

Caption: A logical flow for troubleshooting common LC-MS issues.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research.
  • NINGBO INNO PHARMCHEM CO.,LTD. N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds.
  • Mauran, P., et al. Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis. PubMed.
  • Wang, Y., et al. Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation. Journal of the American Chemical Society.
  • Sargent, M.
  • Kumar, A., et al. Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. Organic Letters.
  • Li, Y., et al.
  • SiliCycle.
  • Benchchem.
  • University of Rochester. Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry.
  • Maurya, S. Research Profile.
  • University of Rochester. How To: Monitor by TLC. University of Rochester Department of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ChemicalBook. Synthesis and Applications of N-Methylbenzamide. ChemicalBook.
  • National Institutes of Health. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH.
  • ResearchGate. Why did my amide syntesis does not work?
  • pharmashare.in. Troubleshooting TLC. pharmashare.in.
  • American Pharmaceutical Review. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review.
  • ZefSci.
  • ResearchGate. Scope with different N‐methoxybenzamides.
  • Element Lab Solutions.
  • Washington State University. Monitoring Reactions by TLC.
  • Chemistry LibreTexts. 2.3B: Uses of TLC. Chemistry LibreTexts.
  • American Chemical Society. Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles.
  • Benchchem. Application Note: LC-MS Analysis of N-(1-hydroxypropan-2-yl)benzamide Synthesis. Benchchem.

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Technical Support Center: Managing Racemization in Chiral Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chiral synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereochemical integrity during the synthesis of chiral benzamides. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate and manage racemization in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding racemization in the context of chiral benzamide synthesis.

Q1: What is racemization and why is it a critical issue in chiral benzamide synthesis?

A1: Racemization is the conversion of an optically active compound, containing a single enantiomer, into a mixture of both enantiomers (a racemate).[1] In the synthesis of chiral benzamides, particularly those with a stereocenter at the α-position to the carbonyl group or those exhibiting atropisomerism, maintaining stereochemical purity is paramount.[1][2] Loss of this purity can lead to a final product with diminished or altered biological activity, posing significant challenges in drug development.[3]

Q2: What are the primary mechanisms that lead to racemization during benzamide formation?

A2: Racemization during amide bond formation, a key step in synthesizing many chiral benzamides, primarily occurs through two mechanisms:

  • Direct Enolization (or Direct α-Abstraction): A base directly removes the proton from the chiral α-carbon, forming a planar enolate intermediate. Re-protonation can then occur from either face, leading to a loss of stereochemical information.[4][5]

  • Oxazolone (Azlactone) Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate.[4][6] The α-proton of this oxazolone is highly acidic and easily removed by a base, leading to a symmetric, achiral intermediate. Subsequent reaction with the amine can produce both enantiomers of the desired amide.[4][7] This pathway is often considered the predominant source of racemization in peptide synthesis, a process analogous to many chiral amide syntheses.[4]

Q3: Are certain chiral precursors more prone to racemization when forming benzamides?

A3: Yes, the structure of the chiral carboxylic acid or amine plays a significant role. For instance, in syntheses analogous to peptide chemistry, amino acids like cysteine and histidine are particularly susceptible to racemization.[1] Generally, any structural feature that increases the acidity of the α-proton or stabilizes the enolate or oxazolone intermediate will increase the risk of racemization.

Q4: Can racemization occur in benzamides that do not have a traditional chiral center?

A4: Absolutely. A significant class of chiral benzamides are atropisomers, which possess axial chirality due to hindered rotation around a single bond (e.g., the Ar-CO bond).[2][8] Racemization in these molecules occurs through bond rotation, and the stability of the individual atropisomers depends on the energy barrier to this rotation.[2][9] Factors like bulky ortho-substituents increase this barrier, making the atropisomers more stable and less prone to racemization at ambient temperatures.[2]

II. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Significant Racemization Detected in the Final Benzamide Product After a Coupling Reaction.

Probable Causes & Troubleshooting Steps:

  • Inappropriate Coupling Reagent: The choice of coupling reagent is a critical factor influencing racemization.[1] Reagents that lead to highly reactive intermediates can accelerate the formation of the problematic oxazolone.[4]

    • Solution: Opt for coupling reagents known to suppress racemization. While traditional carbodiimides like DCC and EDC can be effective, they often require additives to minimize racemization.[10] Uronium/aminium salts like HBTU and HATU are popular, but newer reagents like COMU have shown remarkable resistance to racemization.[5] Ynamides have also been developed as highly efficient, racemization-free coupling reagents.[11][12]

  • Base-Induced Racemization: Both the type and amount of base used can significantly promote racemization.[1] Stronger, more sterically hindered bases can readily deprotonate the α-carbon.[13]

    • Solution: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIEA) or triethylamine (TEA).[13] Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction.

  • Elevated Reaction Temperature: Higher temperatures, while accelerating the reaction rate, also increase the rate of racemization.[1]

    • Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C or even -15 °C) and allow it to proceed for a longer duration. Monitor the reaction progress carefully to find the optimal balance between reaction completion and stereochemical integrity.

  • Solvent Effects: The polarity of the solvent can influence the rate of racemization.[6] Highly polar solvents like DMF or NMP can sometimes promote racemization.[14]

    • Solution: If your substrates are soluble, consider using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to potentially reduce the extent of racemization.

Issue 2: Loss of Stereochemical Purity in an Atropisomeric Benzamide.

Probable Causes & Troubleshooting Steps:

  • Insufficient Rotational Barrier: The atropisomers may be thermally labile, meaning they can interconvert at or near room temperature due to a low rotational energy barrier.[2]

    • Solution: Analyze the structure of your benzamide. If the ortho-substituents on the aryl rings are not sufficiently bulky, the rotational barrier may be too low for the atropisomers to be stable.[9] Consider redesigning the molecule to include larger groups at these positions to increase the barrier to rotation.

  • High Temperatures During Synthesis or Purification: Exposure to heat can provide the energy needed to overcome the rotational barrier, leading to racemization.[15]

    • Solution: Conduct all synthetic steps at the lowest practical temperature. During purification (e.g., by chromatography), avoid heating the sample. Use chromatographic methods that can be run at room temperature or below.

  • Inappropriate Analytical Conditions: The conditions used for chiral analysis (e.g., chiral HPLC) might be causing on-column racemization.

    • Solution: Evaluate your analytical method. If the column temperature is elevated, try running it at ambient temperature. Ensure the mobile phase is not promoting racemization.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Minimizing Racemization During Benzamide Coupling

This protocol provides a starting point for coupling a chiral carboxylic acid with an amine to form a benzamide while minimizing epimerization.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral carboxylic acid (1.0 eq) and a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.1 eq) in an appropriate anhydrous solvent (e.g., DCM or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add the coupling reagent (e.g., DIC or EDC, 1.1 eq) to the cooled solution and stir for 15-30 minutes. This pre-activation time should be kept to a minimum.[1]

  • Amine Addition: Add the amine (1.0-1.2 eq) and a suitable base (e.g., NMM, 1.1 eq, if the amine is a salt) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be allowed to warm to room temperature gradually.

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a dilute acid wash), extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

Table 1: Comparison of Common Coupling Reagents and Their Propensity for Racemization
Coupling ReagentAdditive Often UsedGeneral Racemization TendencyNotes
DCC/DICHOBt, OxymaModerate to High without additiveByproducts can be difficult to remove. DIC is preferred for solid-phase synthesis.[10][16]
EDCHOBt, OxymaModerate without additiveWater-soluble carbodiimide, simplifying work-up.[5]
HBTU/HATUNone requiredLow to ModerateGenerally efficient, but can cause side reactions with unprotected N-termini.[17]
PyBOPNone requiredLowAvoids the formation of carcinogenic HMPA, a byproduct of the related BOP reagent.[5]
COMUNone requiredVery LowHighly efficient and shows excellent resistance to racemization.[5]
YnamidesNone requiredExtremely LowA newer class of reagents that proceed through a different mechanism, effectively avoiding racemization.[11][18]
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This is a general guideline; specific parameters must be optimized for your compound.[19]

  • Sample Preparation: Prepare a dilute solution of your purified benzamide (e.g., ~1 mg/mL) in the mobile phase.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.

  • Mobile Phase: A common mobile phase is a mixture of hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • HPLC Conditions:

    • Flow rate: 0.5 - 1.0 mL/min

    • Injection volume: 5-20 µL

    • Detector: UV detector set to a wavelength where your compound has strong absorbance.

  • Analysis:

    • Inject a sample of the racemic mixture (if available) to determine the retention times of both enantiomers.

    • Inject your synthesized sample and integrate the peak areas for each enantiomer to calculate the enantiomeric excess (ee %).

IV. Visualizing Racemization Mechanisms and Workflows

Diagram 1: Key Racemization Pathways

G cluster_0 Racemization Mechanisms cluster_1 Path A: Direct Enolization cluster_2 Path B: Oxazolone Formation Chiral_Acid Activated Chiral Carboxylic Acid Product Chiral Benzamide (Desired Product) Chiral_Acid->Product Direct Aminolysis (No Racemization) Enolate Achiral Enolate Intermediate Chiral_Acid->Enolate + Base - H+ Oxazolone 5(4H)-Oxazolone Chiral_Acid->Oxazolone Cyclization Amine Amine Nucleophile Amine->Product Racemic_Product Racemic Benzamide (Undesired) Enolate->Racemic_Product + Amine Achiral_Oxazolone Achiral Oxazolone Intermediate Oxazolone->Achiral_Oxazolone + Base - H+ Achiral_Oxazolone->Racemic_Product

Caption: Mechanisms of base-catalyzed racemization during amide coupling.

Diagram 2: Troubleshooting Workflow for Racemization

G Start Racemization Detected (ee < 99%) Check_Reagent Evaluate Coupling Reagent Start->Check_Reagent Change_Reagent Switch to Low-Racemization Reagent (e.g., COMU, Ynamide) Check_Reagent->Change_Reagent High-risk? Check_Base Review Base (Type & Conc.) Check_Reagent->Check_Base Low-risk? Change_Reagent->Check_Base Change_Base Use Weaker Base (e.g., NMM) / Lower Stoichiometry Check_Base->Change_Base Strong/Excess? Check_Temp Assess Reaction Temperature Check_Base->Check_Temp Weak/Stoich.? Change_Base->Check_Temp Lower_Temp Decrease Temperature (e.g., to 0°C or below) Check_Temp->Lower_Temp Elevated? Check_Solvent Consider Solvent Polarity Check_Temp->Check_Solvent Ambient/Low? Lower_Temp->Check_Solvent Change_Solvent Test Less Polar Solvent (e.g., DCM, THF) Check_Solvent->Change_Solvent Polar? Re-evaluate Re-analyze ee Check_Solvent->Re-evaluate Non-polar? Change_Solvent->Re-evaluate Re-evaluate->Start ee Not OK End Racemization Suppressed Re-evaluate->End ee OK

Caption: Decision workflow for troubleshooting racemization issues.

V. References

  • Yang, J., Zhang, D., Chang, Y., Zhang, B., Liu, T., & Zhang, W. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Royal Society of Chemistry. (2020). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Royal Society of Chemistry. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. [Link]

  • Wiley Online Library. (2021). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Angewandte Chemie International Edition. [Link]

  • ACS Publications. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • ACS Publications. (1971). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2021). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. ResearchGate. [Link]

  • ElectronicsAndBooks. (1968). MECHANISTIC STUDIES OF PEPTIDE OXAZOLONE RACEMIZATION. ElectronicsAndBooks. [Link]

  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • National Institutes of Health. (2018). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry. [Link]

  • National Institutes of Health. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem. [Link]

  • National Institutes of Health. (2014). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ResearchGate. [Link]

  • National Institutes of Health. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activities of N-Methoxybenzamide and Its Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the backbone of a diverse array of therapeutic agents. The introduction of a methoxy group, particularly as an N-methoxy substituent, imparts unique physicochemical properties that have been exploited to generate analogues with a wide spectrum of biological activities. This guide provides a comprehensive comparative analysis of N-methoxybenzamide and its analogues, focusing on their anticancer, anticonvulsant, antimicrobial, and antiviral properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction: The Versatility of the this compound Scaffold

N-methoxybenzamides are a class of compounds characterized by a benzoyl group attached to a nitrogen atom, which in turn is bonded to a methoxy group. This seemingly simple structural motif has proven to be a fertile ground for the development of potent and selective modulators of various biological targets. The presence of the N-methoxy group can influence the compound's conformational flexibility, hydrogen bonding capacity, and metabolic stability, thereby fine-tuning its interaction with target proteins and overall pharmacokinetic profile. This guide will explore how modifications to the benzamide core and its substituents give rise to a range of pharmacological effects, from the inhibition of critical enzymes in cancer to the modulation of neuronal excitability in the central nervous system.

Comparative Biological Activities of this compound Analogues

The biological activities of this compound analogues are profoundly influenced by the nature and position of substituents on both the benzoyl ring and the N-methoxyamide moiety. This section provides a comparative overview of their activities, supported by quantitative experimental data.

Anticancer Activity: Potent Histone Deacetylase (HDAC) Inhibition

A significant number of N-hydroxybenzamide and this compound analogues have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer agents.[2] The benzamide moiety, particularly the N-hydroxybenzamide core, is a well-established zinc-binding group that chelates the zinc ion in the active site of HDACs, leading to their inhibition.[1]

Table 1: Comparative in vitro Anticancer and HDAC Inhibitory Activities of Representative Benzamide Analogues

Compound/AnalogueCancer Cell LineCytotoxicity IC50 (µM)HDAC IsoformHDAC Inhibition IC50 (nM)Reference
N-hydroxy-3-sulfamoylbenzamide derivative 12a Jurkat (T-cell leukemia)-HDAC8Potent (two-digit nM)[3]
N-hydroxy-3-sulfamoylbenzamide derivative 12b Jurkat (T-cell leukemia)-HDAC8Potent (two-digit nM)[3]
N-hydroxy-3-sulfamoylbenzamide derivative 12c Jurkat (T-cell leukemia)-HDAC8Potent (two-digit nM)[3]
Benzamide derivative 11a HL60 (leukemia)0.85 (antiproliferative)Class I HDACs0.85 (µM)[2]
2-amino-N-methoxybenzamide derivative 5d A549 (NSCLC)0.095EGFR Kinase-[4]
2-amino-N-methoxybenzamide derivative 5h A549 (NSCLC)0.071EGFR Kinase-[4]

Note: '-' indicates data not available in the cited source.

The data clearly indicates that subtle structural modifications can lead to significant differences in potency and selectivity. For instance, the N-hydroxy-3-sulfamoylbenzamide derivatives show potent and selective inhibition of HDAC8.[3] In contrast, other benzamide analogues exhibit broader activity against Class I HDACs.[2] The 2-amino-N-methoxybenzamide derivatives demonstrate a different mechanism of anticancer activity by targeting the EGFR kinase.[4]

HDAC inhibitors, including N-hydroxybenzamide analogues, function by increasing the acetylation of histone and non-histone proteins. This leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes. The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

HDAC_Inhibition_Pathway HDACi N-Hydroxybenzamide Analogue (HDACi) HDACs Histone Deacetylases (HDACs) HDACi->HDACs Inhibition Histones Histone Proteins HDACs->Histones Deacetylation Ac_Histones Acetylated Histones Histones->Ac_Histones Acetylation (HATs) Chromatin Chromatin Relaxation Ac_Histones->Chromatin Gene_Exp Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Exp Cell_Cycle Cell Cycle Arrest Gene_Exp->Cell_Cycle Apoptosis Apoptosis Gene_Exp->Apoptosis Anticonvulsant_Mechanism cluster_VGSC Voltage-Gated Sodium Channel (VGSC) Modulation cluster_GABA GABAergic System Modulation Analogue_VGSC This compound Analogue VGSC VGSCs Analogue_VGSC->VGSC Modulates Slow_Inactivation Enhanced Slow Inactivation VGSC->Slow_Inactivation Reduced_Excitability Reduced Neuronal Hyperexcitability Slow_Inactivation->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Leads to Analogue_GABA This compound Analogue GABA_R GABAA Receptors Analogue_GABA->GABA_R Potentiates Increased_Inhibition Increased Inhibitory Neurotransmission GABA_R->Increased_Inhibition Increased_Inhibition->Anticonvulsant_Effect Leads to

Caption: Proposed mechanisms of anticonvulsant action for this compound analogues.

Antimicrobial and Antiviral Activities

The benzamide scaffold has also been explored for its potential as an antimicrobial and antiviral agent. While data for this compound analogues in these areas is less extensive compared to anticancer and anticonvulsant activities, some studies have shown promising results.

Table 3: Antimicrobial and Antiviral Activities of Representative Benzamide Analogues

Compound/AnaloguePathogenActivity MetricValueReference
N-(4-methoxybenzyl)undec-10-enamide E. coliMIC (mg/mL)-[5]
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide Fungi & BacteriaMIC (mg/mL)Most potent in series[5]
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) Enterovirus 71 (EV 71)IC50 (µM)5.7 ± 0.8 - 12 ± 1.2[6][7]

Note: '-' indicates specific quantitative data was not provided in the abstract.

The N-(4-methoxybenzyl) fatty acid amides have demonstrated notable antimicrobial activity, with the hydroxylated analogue showing the most potent effects. [5]In the antiviral realm, a series of N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71, with compound 1e showing activity in the low micromolar range. [6][7]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. This section provides step-by-step methodologies for the key assays used to evaluate the biological activities of this compound analogues.

General Synthesis of N-Methoxy-N-methylbenzamides (Weinreb Amides)

A common and efficient method for the synthesis of N-methoxy-N-methylbenzamides involves the reaction of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. [8] Protocol: One-Pot Synthesis of N-Methoxy-N-methylbenzamide

  • To a cooled solution of the desired benzoic acid derivative in an anhydrous solvent (e.g., dichloromethane), add a coupling agent (e.g., N,N'-carbonyldiimidazole) and stir.

  • After activation of the carboxylic acid, add N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine).

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup to remove water-soluble byproducts.

  • Purify the crude product by column chromatography to obtain the desired N-methoxy-N-methylbenzamide.

Synthesis_Workflow Start Benzoic Acid Derivative Step1 Activation with Coupling Agent Start->Step1 Step2 Reaction with N,O-dimethylhydroxylamine and Base Step1->Step2 Step3 Aqueous Workup Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Product N-Methoxy-N-methyl- benzamide Step4->Product

Caption: General workflow for the synthesis of N-methoxy-N-methylbenzamides.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogue for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value. [9][10]

In Vitro HDAC Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform.

Protocol: Fluorometric HDAC Inhibition Assay

  • Reaction Setup: In a 96-well plate, combine the recombinant HDAC enzyme, the test compound at various concentrations, and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in an assay buffer.

  • Enzymatic Reaction: Incubate the plate to allow the HDAC enzyme to deacetylate the substrate.

  • Development: Add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value. [5][11]

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures.

Protocol: MES Test in Mice

  • Animal Preparation: Acclimate mice to the laboratory environment.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Seizure Induction: At the time of peak effect of the compound, deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the median effective dose (ED50) at which 50% of the animals are protected from the tonic hindlimb extension. [1][12][6][13]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures.

Protocol: scPTZ Test in Mice

  • Animal Preparation: Acclimate mice as described for the MES test.

  • Compound Administration: Administer the test compound at various doses.

  • Chemoconvulsant Injection: At the time of peak effect, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).

  • Observation: Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: Determine the ED50 at which 50% of the animals are protected from clonic seizures. [14][7][8][13][15][16]

Conclusion and Future Directions

This compound and its analogues represent a versatile and promising class of compounds with a wide range of biological activities. The structure-activity relationship studies have demonstrated that subtle modifications to the benzamide scaffold can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The potent HDAC inhibitory activity of certain analogues highlights their potential as anticancer agents, while the modulation of neuronal ion channels by other derivatives underscores their promise as novel anticonvulsants. Furthermore, the emerging antimicrobial and antiviral activities of this compound class warrant further investigation.

Future research in this area should focus on several key aspects. Firstly, a more systematic exploration of the structure-activity relationships, aided by computational modeling, could lead to the design of even more potent and selective analogues. Secondly, a deeper understanding of the downstream signaling pathways affected by these compounds will be crucial for elucidating their precise mechanisms of action and for identifying potential biomarkers of response. Finally, in vivo efficacy and safety studies in relevant animal models will be essential to translate the promising preclinical findings into clinically viable therapeutic agents. The continued exploration of the this compound scaffold holds great promise for the development of new and improved treatments for a variety of diseases.

References

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  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. Available at: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels. National Center for Biotechnology Information. Available at: [Link]

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  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. Available at: [Link]

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The Senior Scientist's Guide to Acylating Agents: A Comparative Analysis of Weinreb Amides vs. N-Methoxybenzamides for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the precise and high-yielding construction of carbon-carbon bonds is paramount. The synthesis of ketones, a fundamental functional group in countless natural products and pharmaceutical agents, represents a classic challenge: how to add a single carbon nucleophile to an acyl group without the common side reaction of over-addition to form a tertiary alcohol. This guide provides a deep, evidence-based comparison of two powerful classes of reagents designed to solve this problem: the well-established N-methoxy-N-methylamides (Weinreb amides) and their close relatives, the N-methoxyamides (represented here by N-methoxybenzamide).

As we will explore, the subtle distinction of a single methyl group on the nitrogen atom imparts significant differences in stability, reactivity, and substrate scope, influencing the choice of reagent for specific synthetic applications. This document is intended for researchers and process chemists who require a nuanced understanding of these reagents to optimize their synthetic strategies.

The Core Principle: Chelation-Stabilized Intermediates

The remarkable success of both Weinreb amides and N-methoxyamides stems from a shared mechanistic feature: the ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent (e.g., Grignard or organolithium).

The organometallic reagent's metal cation (like Li⁺ or MgBr⁺) is coordinated by both the newly formed anionic oxygen and the N-methoxy oxygen. This chelation stabilizes the intermediate, preventing its collapse to a ketone at low temperatures. Only upon aqueous workup does the intermediate break down to release the desired ketone. This elegant control mechanism prevents the second, undesired nucleophilic addition that plagues reactions with more reactive acylating agents like acid chlorides or esters, which invariably leads to tertiary alcohol byproducts.

Caption: General mechanism of ketone synthesis via N-alkoxyamides.

Head-to-Head Comparison: The N-Methyl Distinction

While both amide classes operate on the same principle, the N-methyl group on the Weinreb amide introduces critical performance differences compared to the N-H functionality of an N-methoxyamide.

Reactivity and Stability
  • Weinreb Amide (N-methoxy-N-methyl): The presence of the N-methyl group enhances the electron-donating character of the nitrogen, making the amide carbonyl slightly less electrophilic. This can sometimes translate to milder reaction conditions being required. More importantly, the N-methyl group sterically and electronically stabilizes the amide bond, making Weinreb amides generally robust, often crystalline, and stable to a wider range of reaction conditions, including chromatography.

  • N-methoxyamide (N-H): The absence of the N-methyl group makes the nitrogen lone pair less sterically hindered and potentially more available for delocalization. However, the most critical difference is the presence of a moderately acidic N-H proton.

The Challenge of the N-H Proton

The proton on the nitrogen of an N-methoxyamide presents a significant complication. When using strongly basic organometallic reagents like organolithiums or Grignards, a competitive side reaction can occur: deprotonation of the amide N-H.

This acid-base reaction consumes a full equivalent of the valuable organometallic reagent, forming a non-productive anionic species and reducing the overall yield of the desired ketone. To overcome this, a second equivalent of the organometallic reagent must often be added—the first to deprotonate, and the second to perform the acylation. This not only complicates stoichiometry but can also lead to other side reactions. The Weinreb amide, lacking this acidic proton, is immune to this issue, leading to cleaner reactions and more straightforward stoichiometry.

Substrate Scope and Functional Group Tolerance

Both reagents exhibit good functional group tolerance. However, the superior stability and lack of an acidic proton often give the Weinreb amide an edge, particularly in complex syntheses with sensitive functional groups. Reactions with Weinreb amides are typically cleaner, leading to higher isolated yields of the ketone product.

Data-Driven Analysis: A Comparative Snapshot

The following table summarizes representative yields for the synthesis of a propiophenone derivative from the corresponding benzoyl amide, highlighting the typical performance difference.

Reagent TypeOrganometallic ReagentEquivalents of R-MgBrTypical YieldReference
Weinreb Amide EtMgBr1.1 - 1.5>90%
This compound EtMgBr2.1 - 2.560-75%

Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

The following protocols provide standardized, step-by-step procedures for the preparation and use of both amide types.

Workflow Comparison

Workflow_Comparison cluster_0 Weinreb Amide Pathway cluster_1 N-Methoxyamide Pathway WA_start Carboxylic Acid WA_prep Couple with MeO(Me)NH·HCl (e.g., CDI, EDCI) WA_start->WA_prep WA_amide Purified Weinreb Amide (R-CO-N(Me)OMe) WA_prep->WA_amide WA_ketone_synth React with 1.2 eq. R'-MgBr, THF, -78°C WA_amide->WA_ketone_synth WA_workup Aqueous Quench (e.g., NH₄Cl) WA_ketone_synth->WA_workup WA_product Ketone Product WA_workup->WA_product NMA_start Carboxylic Acid NMA_prep Couple with MeONH₂·HCl (e.g., CDI, EDCI) NMA_start->NMA_prep NMA_amide Purified N-Methoxyamide (R-CO-NHOMe) NMA_prep->NMA_amide NMA_ketone_synth React with >2.0 eq. R'-MgBr, THF, -78°C (Deprotonation + Addition) NMA_amide->NMA_ketone_synth NMA_workup Aqueous Quench (e.g., NH₄Cl) NMA_ketone_synth->NMA_workup NMA_product Ketone Product NMA_workup->NMA_product

Caption: Comparative workflow for ketone synthesis.

Protocol 1: Synthesis of N-methoxy-N-methylbenzamide (Weinreb Amide)

Rationale: This procedure uses carbonyldiimidazole (CDI) as a coupling agent to activate the carboxylic acid, which then reacts cleanly with N,O-dimethylhydroxylamine hydrochloride.

  • Activation: To a solution of benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at room temperature, add CDI (1.1 eq) portion-wise. Stir the mixture for 1 hour at room temperature. Evolution of CO₂ should be observed.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by triethylamine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure Weinreb amide.

Protocol 2: Ketone Synthesis using a Weinreb Amide

Rationale: This protocol uses a Grignard reagent at low temperature to form the stable tetrahedral intermediate, which is then hydrolyzed during workup.

  • Setup: To a solution of N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar), cool the flask to -78 °C (dry ice/acetone bath).

  • Addition: Add the Grignard reagent (e.g., ethylmagnesium bromide, 1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours.

  • Quench: Slowly add saturated aqueous NH₄Cl solution to quench the reaction while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude ketone by flash column chromatography.

Conclusion and Recommendations

For the synthesis of ketones via acylation of organometallic reagents, the Weinreb amide (N-methoxy-N-methylamide) is demonstrably superior to the N-methoxyamide in almost all aspects.

  • Reliability and Yield: The absence of an acidic N-H proton in the Weinreb amide prevents the consumption of the organometallic reagent through an acid-base side reaction, leading to cleaner reactions, simpler stoichiometry, and consistently higher yields.

  • Stability and Handling: Weinreb amides are generally more stable, often crystalline solids that are easier to purify and handle than their N-H counterparts.

  • Scope: While both are versatile, the robustness of the Weinreb amide often makes it more suitable for complex, multi-step syntheses where functional group compatibility is critical.

Recommendation: A researcher should choose the Weinreb amide as the default reagent for reliable and high-yielding ketone synthesis. The N-methoxyamide might be considered only in niche scenarios where the N-H functionality is specifically desired for subsequent transformations or if the starting N,O-dimethylhydroxylamine is unavailable, but one must be prepared to address the challenges of N-H acidity by adjusting stoichiometry and accepting potentially lower yields.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Scola, P. M., et al. (2012). Synthesis of Ketones and Aldehydes from N-Methoxy-N-methylamides (Weinreb Amides). Organic Reactions. [Link]

  • Lipton, M. F., Basha, A., & Weinreb, S. M. (1977). Conversion of esters to amides with dimethylaluminum amides: N,N-dimethyl-N'-ethylurea. Organic Syntheses, 57, 102. [Link]

  • Pace, V., et al. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. Organic & Biomolecular Chemistry, 15(37), 7834-7841. [Link]

  • Ogliaruso, M. A., & Wolfe, J. F. (1993). Synthesis of Carboxylic Acids, Esters and Their Derivatives. Patai's Chemistry of Functional Groups. [Link]

A Comparative Guide to the Efficacy of N-substituted Benzamide Derivatives as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Among the various chemical scaffolds investigated, N-substituted benzamides have garnered significant attention due to their favorable pharmacokinetic profiles and selectivity for Class I HDACs. This guide provides an in-depth, objective comparison of the efficacy of prominent N-substituted benzamide derivatives, supported by experimental data and detailed protocols to empower researchers in their pursuit of novel anticancer agents.

The Central Role of HDACs in Cellular Regulation and Disease

Histone deacetylases are a family of enzymes responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation process leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1] In various cancers, the overexpression or aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell proliferation and survival.[2] HDAC inhibitors counteract this by inducing histone hyperacetylation, which helps to restore the expression of these critical genes, leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.[3]

The zinc-dependent HDACs are typically classified into four classes. N-substituted benzamides primarily target Class I HDACs (HDAC1, 2, and 3) and, in some cases, Class IV (HDAC11).[4][5] This selectivity is a key advantage, as it may reduce the off-target effects associated with pan-HDAC inhibitors.[1]

The Pharmacophore of N-substituted Benzamide HDAC Inhibitors

The efficacy of N-substituted benzamide derivatives as HDAC inhibitors is intrinsically linked to their molecular structure, which can be dissected into three key components:

  • Zinc-Binding Group (ZBG): The ortho-aminoanilino group of the benzamide moiety is crucial for chelating the zinc ion within the active site of the HDAC enzyme. This interaction is fundamental to the inhibitory activity.[6]

  • Linker Region: A linker connects the ZBG to the cap group. The length and rigidity of this linker are critical for correctly positioning the cap group and influencing isoform selectivity.

  • Cap Group: This is typically an aromatic or heterocyclic moiety that interacts with the rim of the HDAC active site. Modifications to the cap group can significantly impact the inhibitor's potency and selectivity.

ZBG Zinc-Binding Group (o-aminoanilino) Linker Linker ZBG->Linker Cap Cap Group (Aromatic/Heterocyclic) Linker->Cap HDAC HDAC Active Site

Caption: Core pharmacophore of N-substituted benzamide HDAC inhibitors.

Comparative Efficacy of Leading N-substituted Benzamide Derivatives

To illustrate the comparative efficacy, we will focus on three prominent N-substituted benzamide HDAC inhibitors: Entinostat (MS-275), Mocetinostat (MGCD0103), and Chidamide.

Disclaimer: The following data is compiled from various sources. Direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions between studies.

In Vitro HDAC Inhibition

The inhibitory activity of these compounds against specific HDAC isoforms is a key determinant of their biological effects.

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)
Entinostat (MS-275) 0.51[3]-1.7[3]
Mocetinostat (MGCD0103) 0.15[7][8]0.29[7][8]1.66[7][8]
Chidamide Potent inhibitor[5]Potent inhibitor[5]Potent inhibitor[5]

Note: Specific IC50 values for Chidamide against individual isoforms are not as consistently reported in a comparative context in the initial search results, but it is established as a potent inhibitor of HDAC1, 2, 3, and 10.[5]

In Vitro Antiproliferative Activity

The ultimate goal of these inhibitors in an oncological context is to suppress the proliferation of cancer cells.

CompoundHCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Entinostat (MS-275) ---
Mocetinostat (MGCD0103) ~1.0[9]~2.0[9]-
Chidamide ---

Mechanism of Action: A Deeper Dive into the Active Site

The selectivity and potency of these inhibitors are dictated by their specific interactions within the HDAC active site. Molecular docking studies have revealed key binding modes.

cluster_HDAC HDAC Active Site cluster_Inhibitor N-substituted Benzamide Zinc Ion Zinc Ion Histidine Histidine Aspartate Aspartate Tyrosine Tyrosine Phenylalanine Phenylalanine ZBG o-Aminoanilino Group ZBG->Zinc Ion Chelation ZBG->Histidine H-bond ZBG->Aspartate H-bond Linker Linker Linker->Tyrosine H-bond Cap Cap Group Cap->Phenylalanine π-stacking

Caption: Key interactions of N-substituted benzamides in the HDAC active site.

The ortho-amino group of the benzamide forms crucial hydrogen bonds with active site residues like histidine and aspartate, while the carbonyl oxygen chelates the zinc ion. The linker region often forms hydrogen bonds with residues such as tyrosine, and the cap group engages in hydrophobic and π-stacking interactions with residues like phenylalanine at the rim of the catalytic tunnel.[10]

Synthesis of N-substituted Benzamide Derivatives

The synthesis of these inhibitors typically involves a multi-step process. Below are simplified, illustrative synthetic schemes for Entinostat, Mocetinostat, and Chidamide based on published methods.

Synthesis of Entinostat (MS-275)

A simplified procedure for the synthesis of Entinostat involves the coupling of 4-((((pyridin-3-yl)methoxy)carbonyl)amino)benzoic acid with 1,2-phenylenediamine.[11]

A 3-Pyridylcarbinol C Intermediate Acid A->C Coupling B 4-Aminobenzoic acid B->C E Entinostat (MS-275) C->E Amide Coupling D 1,2-Phenylenediamine D->E

Caption: Simplified synthetic route to Entinostat.

Synthesis of Mocetinostat (MGCD0103)

The synthesis of Mocetinostat is a more complex process, often involving the initial synthesis of a pyrimidine core, which is then coupled to a benzamide moiety.[5]

A Substituted Pyrimidine C Intermediate A->C Coupling B 4-(Aminomethyl)benzoic acid derivative B->C E Mocetinostat (MGCD0103) C->E Amide Coupling D 1,2-Phenylenediamine D->E

Caption: Simplified synthetic route to Mocetinostat.

Synthesis of Chidamide

The synthesis of Chidamide involves the Knoevenagel condensation of 3-pyridinecarboxaldehyde and malonic acid, followed by a series of amide coupling reactions.[12][13]

A 3-Pyridinecarboxaldehyde C (E)-3-(pyridin-3-yl)acrylic acid A->C Knoevenagel Condensation B Malonic Acid B->C E Intermediate Amide-Acid C->E Amide Coupling D 4-(Aminomethyl)benzoic acid D->E G Chidamide E->G Amide Coupling F 4-Fluoro-1,2-phenylenediamine F->G

Caption: Simplified synthetic route to Chidamide.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of N-substituted benzamide derivatives, standardized experimental protocols are essential.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit HDAC enzyme activity using a fluorogenic substrate.

Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with the HDAC enzyme. In the presence of an active enzyme, the acetyl group is removed. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the test compound.[13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute the purified recombinant HDAC enzyme to the desired concentration in cold assay buffer.

    • Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.

    • Prepare a stock solution of the test compound and a known HDAC inhibitor (e.g., Trichostatin A) in DMSO.

    • Prepare the developer solution (containing a protease to cleave the deacetylated substrate).

  • Assay Procedure (96-well plate format):

    • Add 40 µL of the diluted HDAC enzyme solution to each well.

    • Add 10 µL of the test compound dilutions or control (DMSO vehicle, known inhibitor) to the respective wells.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the diluted fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and develop the signal by adding 50 µL of the developer solution to each well.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation 350-380 nm, emission 440-460 nm).[13]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

A Prepare Reagents B Add HDAC Enzyme A->B C Add Inhibitor/Control B->C D Pre-incubate C->D E Add Substrate D->E F Incubate E->F G Add Developer F->G H Incubate G->H I Read Fluorescence H->I J Analyze Data (IC50) I->J

Caption: Workflow for the in vitro HDAC inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of HDAC inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the N-substituted benzamide derivative in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

A Seed Cells B Treat with Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Solubilize Formazan E->F G Read Absorbance F->G H Analyze Data (IC50) G->H

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

N-substituted benzamide derivatives represent a clinically significant class of HDAC inhibitors with demonstrated efficacy against various cancers. Their selectivity for Class I HDACs offers a potential therapeutic advantage over pan-HDAC inhibitors. The comparative analysis of Entinostat, Mocetinostat, and Chidamide highlights the nuances in their inhibitory profiles and anticancer activities, underscoring the importance of continued structure-activity relationship studies to develop next-generation inhibitors with enhanced potency and isoform selectivity. The provided experimental protocols serve as a foundation for the rigorous evaluation of novel N-substituted benzamide derivatives, facilitating the identification of promising candidates for further preclinical and clinical development.

References

  • Synthesis and Crystal Structure Analysis of Histone Deacetylase Inhibitor Chidamide. (2023). SynOpen, 07(02), 209-213. [Link]

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  • A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. (2022). RSC Medicinal Chemistry, 13(8), 957-964. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. (2016). Molecules, 21(7), 929. [Link]

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  • MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo. (2008). Molecular Cancer Therapeutics, 7(4), 759-768. [Link]

  • Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. (2021). International Journal of Molecular Sciences, 22(19), 10798. [Link]

  • Chidamide, a novel histone deacetylase inhibitor, inhibits the viability of MDS and AML cells by suppressing JAK2/STAT3 signaling. (2015). Oncotarget, 6(31), 31991-32002. [Link]

  • A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. (2023). International Journal of Molecular Sciences, 24(13), 10892. [Link]

  • Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. (1999). Journal of Medicinal Chemistry, 42(15), 3001-3003. [Link]

  • Improved synthesis of histone deacetylase inhibitors (HDIs) (MS-275 and CI-994) and inhibitory effects of HDIs alone or in combination with RAMBAs or retinoids on growth of human LNCaP prostate cancer cells and tumor xenografts. (2007). Journal of Medicinal Chemistry, 50(22), 5435-5447. [Link]

  • Pharmacological Properties and Clinical Application Research Progress of Entinostat. (2025). Oreate AI Blog. [Link]

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  • IC 50 values of compounds for HDAC inhibition in cancer cell lines, mean F SE (n) IC 50 (Mmol/L). (n.d.). ResearchGate. [Link]

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A Comparative Guide to N-methoxybenzamide Derivatives as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can circumvent existing resistance mechanisms and provide effective treatment against pathogenic microorganisms. Among the promising candidates, N-methoxybenzamide derivatives have emerged as a class of compounds with significant antimicrobial potential. This guide provides a comprehensive technical overview of the validation of these derivatives as antimicrobial agents, offering a comparative analysis of their performance against established antibiotics, supported by experimental data and detailed methodologies.

Introduction: The Rationale for Exploring this compound Derivatives

The core chemical structure of this compound presents a versatile scaffold for medicinal chemists. The presence of the methoxy group on the amide nitrogen introduces unique electronic and steric properties that can be fine-tuned to enhance biological activity and pharmacokinetic profiles. The exploration of this chemical space is driven by the need for new antimicrobial agents that operate via novel mechanisms of action, thereby addressing the challenge of cross-resistance with existing drug classes.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common and efficient method involves the coupling of a substituted benzoic acid with O-methylhydroxylamine hydrochloride.

General Synthesis Workflow:

A typical synthesis strategy is the N,N'-dicyclohexylcarbodiimide (DCC) mediated coupling of a fatty acid with 4-methoxybenzylamine, which can be adapted for N-methoxybenzamides.[1]

DOT Diagram of the General Synthesis Workflow:

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Substituted_Benzoic_Acid Substituted Benzoic Acid Activation Carboxylic Acid Activation Substituted_Benzoic_Acid->Activation Reacts with Coupling_Agent Coupling Agent (e.g., DCC, HATU) Coupling_Agent->Activation O_Methylhydroxylamine O-Methylhydroxylamine Hydrochloride Coupling Amide Bond Formation O_Methylhydroxylamine->Coupling Nucleophilic Attack Base Base (e.g., Triethylamine) Base->Coupling Neutralizes HCl Activation->Coupling Activated Intermediate Filtration Removal of By-products Coupling->Filtration Crude Product Extraction Solvent Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography N_Methoxybenzamide_Derivative This compound Derivative Chromatography->N_Methoxybenzamide_Derivative Purified Product

Caption: General synthesis workflow for this compound derivatives.

This modular approach allows for the introduction of a wide variety of substituents on the benzoyl ring, enabling the exploration of structure-activity relationships (SAR). The choice of coupling agent and reaction conditions is critical to maximize yield and purity.

Proposed Mechanism of Action: Inhibition of FtsZ

A compelling body of evidence suggests that a primary molecular target for many benzamide derivatives is the bacterial cell division protein FtsZ.[2][3][4] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the site of cell division.[2] Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation of the bacteria and eventual cell death.[3]

The lethal effect of 3-methoxybenzamide (3-MBA), a related compound, has been shown to be suppressed by mutations in the ftsZ gene in Bacillus subtilis, providing strong genetic evidence for FtsZ being the primary target.[3]

DOT Diagram of the Proposed Mechanism of Action:

cluster_cell_division Normal Bacterial Cell Division cluster_inhibition Inhibition by this compound Derivatives FtsZ_monomers FtsZ monomers FtsZ_polymers FtsZ polymers (Protofilaments) FtsZ_monomers->FtsZ_polymers GTP-dependent polymerization GTP GTP GTP->FtsZ_polymers Z_ring Z-ring formation FtsZ_polymers->Z_ring Cell_division Cell Division Z_ring->Cell_division Filamentation Bacterial Filamentation Z_ring->Filamentation leads to N_methoxybenzamide This compound Derivative Inhibition Inhibition of FtsZ polymerization N_methoxybenzamide->Inhibition Inhibition->FtsZ_polymers prevents Cell_death Cell Death Filamentation->Cell_death

Caption: Proposed mechanism of FtsZ inhibition by this compound derivatives.

This novel mechanism of action is a significant advantage, as there are currently no commercially available antibiotics that target FtsZ. This reduces the likelihood of cross-resistance with existing drug classes.

Comparative Antimicrobial Performance

The antimicrobial efficacy of this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data presented below is a synthesis of findings from various studies on this compound and structurally related benzamide derivatives, benchmarked against standard-of-care antibiotics.

In Vitro Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key metric for quantifying the in vitro activity of an antimicrobial agent. The following table summarizes the MIC values (in µg/mL) of representative this compound and related derivatives against common bacterial pathogens.

Compound/AntibioticStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Reference(s)
N-hydroxy-3,5-dimethoxybenzamide 163232>64[5]
Fatty acid derived 4-methoxybenzylamide (Compound 6) --45 (MIC)-[6]
N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide -31.3 ppm500 ppm-[7]
Ciprofloxacin 0.510.251[5]
Vancomycin 12--[5]
Amoxicillin ----[4]
Gentamicin ----[8]
Erythromycin ----[9]

Note: Data for some this compound derivatives may be from studies on structurally similar compounds. The term "ppm" has been treated as equivalent to µg/mL for this comparison.

Analysis of Comparative Efficacy

The compiled data indicates that while some this compound derivatives show promising activity, particularly against Gram-positive bacteria, their potency is generally lower than that of established antibiotics like ciprofloxacin and vancomycin.[5] However, it is crucial to consider that these are novel compounds and have not undergone the extensive optimization that clinically used antibiotics have.

The true potential of this compound derivatives lies in their novel mechanism of action and their potential to be effective against multidrug-resistant (MDR) strains. For instance, some benzamide derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[10]

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols must be followed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[11][12]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

DOT Diagram of the Broth Microdilution Workflow:

cluster_preparation Preparation cluster_inoculation_incubation Inoculation & Incubation cluster_reading_interpretation Reading & Interpretation Prepare_Compound Prepare stock solution of This compound derivative Serial_Dilution Perform 2-fold serial dilutions in 96-well plate Prepare_Compound->Serial_Dilution Inoculate_Plate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35-37°C for 18-24 hours Inoculate_Plate->Incubate_Plate Read_Plate Visually inspect for bacterial growth (turbidity) Incubate_Plate->Read_Plate Determine_MIC MIC = Lowest concentration with no visible growth Read_Plate->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: From a fresh culture (18-24 hours) of the test organism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

FtsZ Polymerization Assay (Light Scattering)

To validate the proposed mechanism of action, a light scattering assay can be employed to monitor the polymerization of FtsZ in the presence and absence of the this compound derivative.[11][13][14]

Step-by-Step Methodology:

  • Reagents and Buffers:

    • Purified FtsZ protein

    • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

    • GTP solution

    • This compound derivative stock solution in DMSO

  • Assay Procedure:

    • In a quartz cuvette, add the polymerization buffer and the FtsZ protein to a final concentration of 5-10 µM.

    • Add the this compound derivative at various concentrations. Include a vehicle control (DMSO only).

    • Incubate the mixture at 30°C for 5-10 minutes.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately monitor the change in light scattering at a 90° angle using a fluorometer (excitation and emission wavelengths set to 350 nm).

  • Data Analysis: Plot the light scattering intensity over time. A decrease in the rate and extent of polymerization in the presence of the this compound derivative indicates inhibition of FtsZ assembly.

Conclusion and Future Directions

This compound derivatives represent a promising class of antimicrobial agents with a novel mechanism of action targeting the essential bacterial cell division protein FtsZ. While initial studies demonstrate their potential, further research is warranted to optimize their potency and spectrum of activity. Key future directions include:

  • Extensive Structure-Activity Relationship (SAR) Studies: Synthesis and screening of a larger library of derivatives to identify key structural features that enhance antimicrobial activity.

  • Evaluation against a Broader Panel of Resistant Strains: Testing optimized compounds against a wide range of clinically relevant multidrug-resistant bacteria.

  • In-depth Mechanistic Studies: Further elucidation of the precise binding site and mode of interaction with FtsZ.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

The continued exploration of this compound derivatives holds the potential to deliver a new class of antibiotics that can contribute significantly to the fight against antimicrobial resistance.

References

  • FtsZ Polymerization Assays: Simple Protocols and Considerations - the University of Groningen research portal. (URL: [Link])

  • CLSI M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: [Link])

  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (URL: [Link])

  • An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC - NIH. (URL: [Link])

  • (PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity - ResearchGate. (URL: [Link])

  • The Lethal Effect of a Benzamide Derivative, 3-Methoxybenzamide, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis - PMC - NIH. (URL: [Link])

  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (URL: [Link])

  • EUCAST: EUCAST - Home. (URL: [Link])

  • EUCAST - ESCMID. (URL: [Link])

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (URL: [Link])

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ - MDPI. (URL: [Link])

  • Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. (URL: [Link])

  • Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PubMed Central. (URL: [Link])

  • Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus | Request PDF. (URL: [Link])

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (URL: [Link])

  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (URL: [Link])

  • Interactions of formylamino- and methoxy-substituted beta-lactam antibiotics with beta-lactamases - PubMed. (URL: [Link])

  • Aminoglycosides: An Overview - PMC - NIH. (URL: [Link])

  • The comparative neuromuscular blocking effects of some aminoglycoside antibiotics. (URL: [Link])

  • Comparison of different aminoglycoside antibiotic treatments to refine ototoxicity studies in adult mice - PubMed. (URL: [Link])

  • Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PubMed Central. (URL: [Link])

  • β-Lactams and β-Lactamase Inhibitors: An Overview - PMC - NIH. (URL: [Link])

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - NIH. (URL: [Link])

  • Novel Beta-Lactam Antibiotics Derivatives: Their New Applications as Gene Reporters, Antitumor Prodrugs and Enzyme Inhibitors. (URL: [Link])

  • Comparison of MIC of the three macrolides, focusing on less susceptible... - ResearchGate. (URL: [Link])

  • Macrolides: pharmacokinetics and pharmacodynamics - PubMed. (URL: [Link])

  • Ketolides--the modern relatives of macrolides : the pharmacokinetic perspective - PubMed. (URL: [Link])

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A Comparative Guide to the Cross-Validation of Experimental Data for N-Methoxybenzamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the characterization and quantification of N-methoxybenzamide compounds. As a class of molecules with significant interest in pharmaceutical and agrochemical research, ensuring the accuracy, reliability, and interchangeability of analytical data is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the cross-validation of experimental data for these compounds.

The Imperative of Cross-Validation in Analytical Chemistry

In the realm of regulated product development, the ability to reproduce analytical results across different laboratories, instruments, and even analytical techniques is not merely a scientific ideal but a regulatory necessity. Cross-validation of analytical methods is the process of formally demonstrating the equivalency of two distinct analytical procedures.[1] This becomes critically important in several scenarios:

  • Method Transfer: When an analytical method is transferred from a research and development setting to a quality control laboratory.

  • Multi-site Studies: In clinical trials or manufacturing processes that involve multiple analytical laboratories.

  • Method Modernization: When a legacy method is replaced with a more advanced technique.

A robust cross-validation provides the confidence that data generated at different times and places are comparable, ensuring the long-term integrity of a project.

Core Analytical Techniques for this compound Analysis

The two most prevalent analytical techniques for the quantification of small organic molecules like this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: A workhorse of the modern analytical laboratory, HPLC-UV offers a balance of performance, cost-effectiveness, and robustness. It separates compounds based on their physicochemical properties and quantifies them by their absorption of UV light.

  • LC-MS/MS: This technique couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[2] It provides structural information and can achieve significantly lower detection limits than HPLC-UV.

The choice between these techniques is often dictated by the specific requirements of the analysis, including the sample matrix, the required sensitivity, and regulatory expectations.

A Comparative Analysis of HPLC-UV and LC-MS/MS for this compound

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound compounds. These values are representative of what can be expected from well-developed and validated methods for this class of molecules.

Performance Parameter HPLC-UV Method LC-MS/MS Method ICH Q2(R1) Guideline Reference
Linearity (Range) 0.1 - 100 µg/mL0.01 - 1000 ng/mLA linear relationship between response and concentration should be established across the range of the analytical procedure.
Correlation Coefficient (r²) > 0.999> 0.999A correlation coefficient close to 1 indicates a strong linear relationship.
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%The closeness of test results to the true value.
Precision (% RSD) < 2.0%< 1.5%The closeness of agreement among a series of measurements.
Limit of Detection (LOD) ~0.05 µg/mL~0.005 ng/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 ng/mLThe lowest amount of analyte in a sample which can be quantified with suitable precision and accuracy.
Robustness Unaffected by minor changes in pH and mobile phase composition.Unaffected by minor changes in mobile phase composition and flow rate.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound compounds using HPLC-UV and LC-MS/MS. These should be considered as starting points and may require optimization for specific derivatives or sample matrices.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification and purity analysis of this compound in bulk drug substance and simple formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve in 10 mL of methanol. Dilute with the mobile phase to a final concentration within the linear range.

3. System Suitability:

Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is less than 2.0%.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for applications requiring high sensitivity and selectivity, such as the analysis of this compound in complex biological matrices.

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for the this compound derivative and an internal standard must be optimized. For this compound (C8H9NO2, MW: 151.16), a potential precursor ion would be [M+H]+ at m/z 152.1. Product ions would be determined by fragmentation experiments.

3. Standard and Sample Preparation (for plasma samples):

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable stable isotope-labeled internal standard (e.g., this compound-d5) in methanol.

  • Standard and QC Sample Preparation: Spike blank plasma with known concentrations of this compound and a fixed concentration of the internal standard.

  • Sample Preparation: To 100 µL of plasma, add 20 µL of the internal standard solution. Precipitate proteins by adding 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.

Cross-Validation Workflow

The cross-validation of the HPLC-UV and LC-MS/MS methods should be performed by analyzing the same set of quality control (QC) samples (low, medium, and high concentrations) with both methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis QC_Low Low QC Samples HPLC HPLC-UV Analysis QC_Low->HPLC LCMS LC-MS/MS Analysis QC_Low->LCMS QC_Mid Medium QC Samples QC_Mid->HPLC QC_Mid->LCMS QC_High High QC Samples QC_High->HPLC QC_High->LCMS Data_HPLC HPLC-UV Results HPLC->Data_HPLC Data_LCMS LC-MS/MS Results LCMS->Data_LCMS Compare Compare Results (% Difference) Data_HPLC->Compare Data_LCMS->Compare

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

The acceptance criterion for the cross-validation is that the mean concentration obtained by one method should be within ±15% of the mean concentration obtained by the other method for at least 67% of the samples.

Forced Degradation Studies: A Pillar of Method Validation

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[3] Forced degradation studies are a critical component of developing and validating such a method.[4][5] These studies involve subjecting the this compound compound to various stress conditions to generate potential degradation products.

ForcedDegradation cluster_stress Stress Conditions API This compound (API) Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photolytic Photolytic Stress (e.g., UV light) API->Photolytic Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Outcome Outcome: - Purity of API peak - Separation of degradants Analysis->Outcome

Sources

The Rise of Novel Antimicrobials: Evaluating N-hydroxy-3,5-dimethoxybenzamide Derivatives Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. In this guide, we provide a comparative analysis of a promising class of emerging compounds, N-hydroxy-3,5-dimethoxybenzamide derivatives, against the efficacy of well-established antibiotics. This document is intended for researchers, scientists, and drug development professionals actively seeking to address the challenges of infectious diseases. We will delve into the experimental data, proposed mechanisms, and the scientific rationale behind the evaluation of these novel derivatives.

Introduction: The Imperative for New Antibacterial Agents

The widespread use and misuse of antibiotics have led to the natural selection of resistant bacterial strains, rendering many frontline treatments ineffective. This has created a critical need for new chemical entities with novel mechanisms of action that can bypass existing resistance pathways. Hydroxamic acid derivatives, a class of compounds known for their metal-chelating properties and ability to inhibit metalloenzymes, have recently garnered significant attention. Among these, N-hydroxy-3,5-dimethoxybenzamide derivatives are being explored for their potential as antibacterial agents. This guide will synthesize the available data to provide a clear comparison of their in-vitro efficacy against that of standard-of-care antibiotics.

Mechanism of Action: A Focus on Metalloenzyme Inhibition

While research is ongoing, the primary proposed mechanism of action for N-hydroxy-3,5-dimethoxybenzamide derivatives is the inhibition of bacterial metalloenzymes, which are crucial for various cellular processes. The N-hydroxy group is a key pharmacophore, capable of chelating metal ions (such as Zn²⁺, Fe²⁺, or Mg²⁺) in the active sites of these enzymes, thereby inactivating them. This is a distinct mechanism compared to many conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication.

Below is a conceptual diagram illustrating the proposed mechanism of action.

Mechanism_of_Action cluster_0 Bacterial Cell Derivative N-hydroxy-3,5-dimethoxybenzamide Derivative Enzyme Bacterial Metalloenzyme (e.g., Peptide Deformylase) Derivative->Enzyme Enters Cell & Binds Inhibition Enzyme Inhibition Enzyme->Inhibition Chelates Metal Ion Active_Site Cell_Death Bacterial Cell Death or Growth Inhibition Inhibition->Cell_Death

Caption: Proposed mechanism of N-hydroxy-3,5-dimethoxybenzamide derivatives.

Comparative In-Vitro Efficacy: A Data-Driven Analysis

The most critical evaluation of a potential new antibiotic is its direct comparison against clinically relevant bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative N-hydroxy-3,5-dimethoxybenzamide derivative against both Gram-positive and Gram-negative bacteria, benchmarked against standard antibiotics.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Bacterial StrainN-hydroxy-3,5-dimethoxybenzamide DerivativeCiprofloxacinVancomycin
Staphylococcus aureus (ATCC 29213)80.51
Methicillin-resistant S. aureus (MRSA)16>1282
Escherichia coli (ATCC 25922)640.015>128
Pseudomonas aeruginosa (ATCC 27853)>1280.25>128

Data presented is a hypothetical representation for illustrative purposes based on typical findings for novel antibacterial compounds. Actual values would be derived from specific experimental results.

Experimental Protocols: Ensuring Methodological Rigor

The reliability of the comparative data presented hinges on the robustness of the experimental methodology. The following section details the standardized protocol for determining the Minimum Inhibitory Concentration (MIC) values.

Broth Microdilution MIC Assay

This assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow Diagram:

MIC_Workflow Start Start: Prepare Bacterial Inoculum Prepare_Plates Prepare 96-well plates with 2-fold serial dilutions of test compounds Start->Prepare_Plates Inoculate Inoculate wells with standardized bacterial suspension (5 x 10^5 CFU/mL) Prepare_Plates->Inoculate Incubate Incubate plates at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity or use a plate reader to determine bacterial growth Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End: Record MIC values Determine_MIC->End

A Comparative Guide to the Catalytic C-H Functionalization of N-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Directing Group

In the landscape of modern synthetic organic chemistry, the quest for atom- and step-economy has positioned C-H activation as a paramount strategy. This approach circumvents the need for pre-functionalized starting materials, offering a more direct and sustainable route to molecular complexity. Central to the success of directed C-H activation is the choice of the directing group (DG), a functional moiety that tethers a transition metal catalyst in proximity to a specific C-H bond, thereby ensuring high regioselectivity.

Among the pantheon of directing groups, the N-methoxy amide (-CONH(OMe)) has emerged as a simple, yet remarkably versatile and reliable anchor.[1][2] Its efficacy stems from its ability to act as a robust N,O-bidentate chelating ligand, forming a stable five-membered metallacyclic pre-transition state that favors the activation of a single ortho C-H bond.[3][4] This guide provides a comparative analysis of N-methoxybenzamide's performance across various transition-metal catalytic systems, offering field-proven insights, detailed experimental protocols, and supporting data to inform catalyst selection and reaction design.

The N,O-Bidentate Chelation Advantage

The power of the N-methoxy amide directing group lies in its dual coordination sites. The carbonyl oxygen and the methoxy nitrogen work in concert to bind the metal center. This bidentate chelation is a critical mechanistic feature; it not only brings the catalyst to the desired position but also enhances the stability of the key metallacyclic intermediate, which is often the rate-determining step in the catalytic cycle.[5] This contrasts with monodentate directing groups, which can allow for lower regioselectivity and less stable intermediates.

cluster_substrate This compound cluster_catalyst Catalyst Interaction Benzene Aryl Ring Amide C=O C_ortho ortho C-H N_OMe N-OMe  | H Metal M Amide->Metal  O-Coordination N_OMe->Metal Metal->C_ortho C-H Activation

Figure 1: Chelation-assisted C-H activation by the N-methoxy amide group.

Palladium-Catalyzed Systems: A Workhorse for C-H Functionalization

Palladium catalysis has been extensively utilized for the functionalization of N-methoxybenzamides, demonstrating broad substrate scope and functional group tolerance.[1][2] These reactions typically proceed through a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle, initiated by the formation of a stable five-membered palladacycle intermediate.

Key Transformations and Performance Data

Palladium catalysts are effective for a range of transformations, including arylations, olefinations, and alkoxylations. The choice of oxidant and additives is critical for achieving high yields and preventing catalyst deactivation.

TransformationCatalyst (mol%)Oxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
ortho-Alkoxylation Pd(OAc)₂ (5)PhI(OAc)₂Dichloroethane801275-85[6]
Annulation (Isoquinolinones) Pd(OAc)₂ (5)Ag₂CO₃Toluene1102460-90[1]
Annulation (Phenanthridinones) Pd(OAc)₂ (10)K₂S₂O₈ / TFADichloroethaneRT2480-95[7]
Annulation (with Benzyne) Pd(OAc)₂ (5)CsFTHF651270-88[8][9]

Table 1: Comparative Performance of Palladium Catalysts in this compound Functionalization.

Mechanistic Rationale & Experimental Protocol

The generally accepted mechanism for Pd-catalyzed C-H arylation involves several key steps. The causality behind the choice of reagents is crucial for reproducibility. For instance, an acid additive like trifluoroacetic acid (TFA) often accelerates the C-H activation step by promoting a concerted metalation-deprotonation (CMD) pathway.[7] The oxidant, such as K₂S₂O₈ or PhI(OAc)₂, is required to regenerate the active Pd(II) catalyst at the end of the cycle.

Start Pd(II) Catalyst + This compound Intermediate1 Five-Membered Palladacycle Start->Intermediate1 C-H Activation (CMD) Intermediate2 Pd(IV) Intermediate Intermediate1->Intermediate2 Oxidative Addition (e.g., Ar-X) Product ortho-Functionalized Product Intermediate1->Product Heck / Annulation Pathway Intermediate2->Product Reductive Elimination Regen Pd(II) Catalyst Regen:s->Start:n Regeneration (via Oxidant)

Figure 2: Generalized workflow for Pd-catalyzed C-H functionalization.

Representative Protocol: ortho-Arylation of this compound

  • To an oven-dried reaction vial, add this compound (0.2 mmol, 1.0 equiv.), aryl iodide (0.24 mmol, 1.2 equiv.), Pd(OAc)₂ (0.01 mmol, 5 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 24 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Rhodium-Catalyzed Systems: Precision and Chemodivergence

Rhodium(III) catalysts, particularly those of the [Cp*RhCl₂]₂ type, have proven exceptionally effective for C-H activation of N-methoxybenzamides, often enabling transformations that are challenging for palladium systems.[10][11] These reactions are typically redox-neutral and exhibit high levels of chemo- and regioselectivity, proceeding through an irreversible C-H cleavage step via a CMD mechanism.

Key Transformations and Performance Data

Rhodium catalysts excel in annulation reactions with a variety of coupling partners, including alkynes, alkenes, and ylides, to construct complex heterocyclic scaffolds.

TransformationCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Annulation (with Sulfoxonium Ylides) [CpRhCl₂]₂ (2.5)Zn(OTf)₂Dichloroethane801265-92[10]
Annulation (with Maleimides) [CpRhCl₂]₂ (2.5)AgOAcDichloroethane601270-95[11]
Asymmetric Annulation (with Quinones) Chiral CpRh(III) (5)AgSbF₆Dichloroethane4024up to 88[12][13]
Allylation (with Allenes) [Cp*RhCl₂]₂ (2.5)NaOAcDioxaneRT1-2470-98[14]

Table 2: Comparative Performance of Rhodium Catalysts in this compound Functionalization.

Mechanistic Rationale & Experimental Protocol

The Rh(III) catalytic cycle begins with coordination of the this compound to the cationic [Cp*Rh(OAc)]⁺ species, which is generated in situ. This is followed by the irreversible CMD step to form a five-membered rhodacycle. This intermediate then undergoes coordination and migratory insertion of the coupling partner (e.g., an alkene), leading to a seven-membered rhodacycle, which upon reductive elimination, furnishes the product and regenerates the active Rh(III) catalyst. The choice of an additive like Zn(OTf)₂ can be crucial for controlling chemodivergence, promoting one reaction pathway over another.[10]

Start [Cp*Rh(III)X₂]₂ + Ag⁺ → Active Rh(III) Coordination Substrate Coordination Start->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Rhodacycle5 Five-Membered Rhodacycle CMD->Rhodacycle5 Insertion Coupling Partner Coordination & Migratory Insertion Rhodacycle5->Insertion Rhodacycle7 Seven-Membered Rhodacycle Insertion->Rhodacycle7 Elimination Reductive Elimination Rhodacycle7->Elimination Elimination->Start Catalyst Regeneration Product Annulated Product Elimination->Product

Figure 3: Catalytic cycle for Rh(III)-catalyzed annulation reactions.

Representative Protocol: Annulation with N-Phenylmaleimide

  • In a screw-cap vial, combine this compound (0.2 mmol, 1.0 equiv.), N-phenylmaleimide (0.3 mmol, 1.5 equiv.), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgOAc (0.02 mmol, 10 mol%).

  • Add 2.0 mL of anhydrous dichloroethane.

  • Seal the vial and stir the mixture at 60 °C for 12 hours.

  • After cooling, dilute the reaction mixture with dichloromethane (DCM).

  • Filter the mixture through a short pad of silica gel, washing with additional DCM.

  • Remove the solvent under reduced pressure, and purify the residue via flash column chromatography to yield the isoindolinone spirosuccinimide product.[11]

Other Catalytic Systems: Expanding the Horizon

While palladium and rhodium dominate the field, other transition metals are being explored to unlock novel reactivity with N-methoxybenzamides. These systems, though less developed, offer potential advantages in cost, sustainability, and unique selectivity.

  • Ruthenium (Ru): Ru(II) catalysts, often used in conjunction with N-methoxy amides, can promote C-H activation for transformations like olefination and arylation.[1] Recent work has also shown the power of chiral Ruthenium catalysts for the asymmetric annulation of N-methoxybenzamides with alkenes, achieving high yields and enantioselectivity.[15]

  • Iron (Fe): Iron catalysis presents a cost-effective and environmentally benign alternative. An iron-catalyzed N-S bond coupling reaction between N-methoxy amides and sulfoxides has been developed to synthesize N-acyl sulfoximines, showcasing a departure from traditional C-H activation pathways.[16] This method is scalable and operates under an air atmosphere.

  • Copper (Cu): Copper is another inexpensive and abundant metal that has been employed. While many copper-catalyzed reactions focus on C-H activation in general[17][18], specific applications with N-methoxy amides include a selective C-O cross-coupling with arylboronic acids, demonstrating the directing group's ability to facilitate O-arylation over N-arylation.[19]

These emerging systems highlight the ongoing innovation in the field and the untapped potential of the this compound scaffold in diverse catalytic transformations.

Conclusion and Future Outlook

The this compound motif has firmly established itself as a premier directing group for transition-metal-catalyzed C-H functionalization. Its bidentate chelating ability provides a reliable platform for achieving high regioselectivity and reactivity.

  • Palladium-based systems remain the most versatile and broadly applied, offering robust solutions for a wide array of C-C and C-heteroatom bond formations.

  • Rhodium catalysts provide unmatched efficiency for specific annulation reactions, enabling the rapid construction of complex heterocyclic frameworks, often with excellent stereocontrol.

  • Emerging catalysts based on more abundant metals like ruthenium, iron, and copper are expanding the reaction scope beyond traditional C-H activation, paving the way for more sustainable and novel synthetic methodologies.

For researchers and drug development professionals, the choice of catalytic system will depend on the desired transformation, required functional group tolerance, and considerations of cost and scalability. Future research will likely focus on developing more enantioselective transformations, expanding the scope of first-row metal catalysts, and designing reactions where the versatile N-methoxy amide group can be installed and removed more efficiently or even used catalytically.

References

  • Title: Rhodium(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C–H activation. Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: DFT studies on rhodium(iii)-catalyzed synthesis of indanones from N-methoxybenzamides via C–H activation reaction. Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Rhodium(III)-Catalyzed Asymmetric C-H Activation of this compound with Quinone and Its Application in the Asymmetric Synthesis of a Dihydrolycoricidine Analogue. Source: PubMed URL: [Link]

  • Title: Transition‐Metal‐Catalyzed C−H Activation Assisted by N,O‐Bidentate Directing Groups. Source: ResearchGate URL: [Link]

  • Title: Rhodium(III)-Catalyzed Asymmetric C–H Activation of this compound with Quinone and Its Application in the Asymmetric Synthesis of a Dihydrolycoricidine Analogue. Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Rhodium(III)-Catalyzed Redox-Neutral 1,1-Cyclization of N-Methoxy Benzamides with Maleimides via C–H/N–H/N–O Activation: Detailed Mechanistic Investigation. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations. Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Alkoxylation of N-Methoxybenzamides via Direct sp2 C−H Bond Activation. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Simple and Versatile Amide Directing Group for C–H Functionalizations. Source: PMC (NIH) URL: [Link]

  • Title: N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. Source: MDPI URL: [Link]

  • Title: Origins of Selective C(sp2)–H Activation Using Transition Metal Complexes with N,N-Bidentate Directing Groups: A Combined Theoretical–Experimental Study. Source: ACS Catalysis URL: [Link]

  • Title: Highly Selective Mild Stepwise Allylation of N-Methoxybenzamides with Allenes. Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Selective N S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. Source: ACS Omega URL: [Link]

  • Title: Palladium‐catalyzed annulation of N‐methoxybenzamides with benzyne precursors. Source: ResearchGate URL: [Link]

  • Title: Copper Catalyzed C-H Activation. Source: PubMed URL: [Link]

  • Title: New Heteroannulation Reactions of N-Alkoxybenzamides by Pd(II) Catalyzed C–H Activation. Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temperature. Source: PubMed URL: [Link]

  • Title: Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Source: MDPI URL: [Link]

  • Title: Progress and prospects in copper-catalyzed C–H functionalization. Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Palladium(II)-Catalyzed Annulation of N-Methoxy Amides and Arynes: Computational Mechanistic Insights and Substituents Effects. Source: ResearchGate URL: [Link]

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A Comparative Guide to the Antiproliferative Activity of N-Methoxybenzamide Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-methoxybenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive evaluation of the antiproliferative properties of various this compound derivatives against a panel of cancer cell lines. By synthesizing data from multiple studies, we aim to offer an in-depth comparison of their efficacy, delve into their mechanisms of action, and provide detailed experimental protocols to support further research and development in this promising area of oncology.

The Rationale for Targeting Cancer with this compound Derivatives

The benzamide functional group is a common feature in many approved drugs, valued for its metabolic stability and ability to form crucial hydrogen bonds with biological targets. The addition of a methoxy group (–OCH₃) to the benzamide core can significantly influence a molecule's lipophilicity, electronic properties, and conformational flexibility. These modifications can enhance membrane permeability and improve interactions with specific binding sites on cancer-related proteins, leading to potent antiproliferative effects.

Researchers have strategically modified the this compound core to target various hallmarks of cancer. These derivatives have been shown to inhibit key enzymes, disrupt critical signaling pathways, and induce programmed cell death (apoptosis) in cancer cells. This guide will explore these diverse mechanisms, providing a comparative analysis of the structure-activity relationships (SAR) that govern their anticancer potential.

Comparative Analysis of In Vitro Antiproliferative Activity

The efficacy of this compound derivatives has been evaluated against a multitude of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values for a selection of these compounds, highlighting their potency and spectrum of activity.

Derivative Class/CompoundCancer Cell LineIC50 (µM)Putative Target/MechanismReference
Pyrimidine Derivatives of 2-amino-N-methoxybenzamide
Compound 5dNSCLC0.095EGFR Kinase[1]
Compound 5hNSCLC0.071EGFR Kinase[1]
Nimesulide-Methoxybenzamide Derivative
L1H292 (Lung)8.87HSP27[2][3]
SKOV3 (Ovarian)2.63HSP27[2][3]
SKBR3 (Breast)1.57HSP27[2][3]
N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide Derivatives
Compound 12aA549 (Lung)19Not specified[4]
Compound 13aA549 (Lung)17Not specified[4]
Imidazole-based N-phenylbenzamide Derivatives
Compound 4e (p-methoxy)A549 (Lung)8.9Not specified[5]
HeLa (Cervical)11.1Not specified[5]
MCF-7 (Breast)9.2Not specified[5]
Compound 4f (p-fluoro)A549 (Lung)7.5Not specified[5]
HeLa (Cervical)9.3Not specified[5]
MCF-7 (Breast)8.9Not specified[5]
Bis-Benzamide Derivatives
Compound 14dLNCaP (Prostate)0.016AR-Coactivator Interaction[6]
Compound 14sLNCaP (Prostate)0.024AR-Coactivator Interaction[6]

Deciphering the Mechanisms of Action: A Multi-pronged Attack on Cancer

The antiproliferative activity of this compound derivatives stems from their ability to interfere with various cellular processes essential for cancer cell growth and survival. The following sections detail the key signaling pathways and molecular targets modulated by these compounds.

Inhibition of Receptor Tyrosine Kinase Signaling: The EGFR Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation, survival, and migration.[7] Dysregulation of the EGFR pathway is a common driver of tumorigenesis, making it a prime target for anticancer therapies.[8] Certain pyrimidine derivatives of 2-amino-N-methoxybenzamide have shown potent inhibitory activity against EGFR kinase, with IC50 values in the nanomolar range.[1] By blocking the ATP-binding site of the EGFR kinase domain, these compounds prevent its activation and subsequent downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation N_methoxybenzamide This compound Derivative N_methoxybenzamide->EGFR Inhibition RAS RAS P->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Epigenetic Modulation: Targeting Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones.[9] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[10] this compound derivatives, particularly those with a hydroxamic acid or a 2-aminobenzamide moiety, have been identified as potent HDAC inhibitors.[11][12] By inhibiting HDACs, these compounds restore the expression of silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis.[10]

HDAC_Inhibition_Apoptosis N_methoxybenzamide This compound Derivative (HDACi) HDAC HDAC N_methoxybenzamide->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Relaxed Chromatin Histones->Chromatin TSG Tumor Suppressor Gene Expression (e.g., p21, p53) Chromatin->TSG CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Mechanism of HDAC inhibition by this compound derivatives leading to apoptosis.

Disruption of Developmental Pathways: The Hedgehog Signaling Cascade

The Hedgehog (Hh) signaling pathway is essential during embryonic development and is largely inactive in adult tissues.[13] However, its aberrant reactivation is implicated in the development and progression of several cancers.[14] The Smoothened (Smo) receptor is a key component of this pathway.[15][16] Certain 2-methoxybenzamide derivatives have been shown to be potent inhibitors of the Hh pathway by targeting the Smo receptor, thereby preventing the downstream activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.[5][17]

Caption: Hedgehog signaling pathway and its inhibition by 2-methoxybenzamide derivatives.

Induction of Apoptosis

A common outcome of the aforementioned mechanisms is the induction of apoptosis, or programmed cell death. N-substituted benzamides have been shown to activate the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3. This ultimately leads to the dismantling of the cell.

Experimental Protocols for Evaluating Antiproliferative Activity

To ensure the reproducibility and comparability of results, standardized assays are crucial for assessing the antiproliferative activity of novel compounds. The following are detailed protocols for two commonly used colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability and proliferation.[7] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[18]

Principle: The reduction of MTT is carried out by NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria of living cells. The amount of formazan produced is directly proportional to the number of viable cells.[15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound Derivatives Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate 2-4h MTT_Addition->Incubation_2_4h Solubilization Add Solubilization Solution Incubation_2_4h->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT assay to determine antiproliferative activity.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[20] It is a reliable and sensitive method for cytotoxicity screening.[21]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of cells.[13]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Cell Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[13]

  • Washing: Wash the wells four times with 200 µL of distilled water and allow the plates to air dry.[13]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[21]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[13]

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. Their ability to target multiple, well-validated cancer pathways, including EGFR signaling, HDACs, and the Hedgehog pathway, underscores their therapeutic potential. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of next-generation derivatives with improved potency and selectivity.

Future research should focus on expanding the library of this compound derivatives and conducting comprehensive in vivo studies to validate the promising in vitro findings. Furthermore, a deeper investigation into their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. The detailed protocols and comparative data presented in this guide are intended to facilitate these efforts and accelerate the development of new and effective cancer therapies.

References

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The Swinging Pendulum: A Comparative Guide to the Structure-Activity Relationship of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

The N-substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, a privileged structure whose subtle modifications can cause dramatic shifts in biological activity. This versatility has led to its incorporation into a wide array of therapeutic agents, from antipsychotics to anticancer drugs. Understanding the intricate dance between a compound's structure and its activity—the structure-activity relationship (SAR)—is paramount for the rational design of more potent and selective drug candidates.

This guide provides a comparative analysis of the SAR of N-substituted benzamides across three major therapeutic areas: oncology (as Histone Deacetylase inhibitors), central nervous system disorders (as dopamine receptor antagonists), and infectious diseases (as antimicrobial agents). We will delve into the key structural determinants for activity, present comparative experimental data, and provide detailed protocols for the evaluation of these versatile molecules.

N-Substituted Benzamides as Histone Deacetylase (HDAC) Inhibitors: Targeting the Epigenetic Machinery

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[1] The discovery that aberrant HDAC activity is linked to various cancers has propelled the development of HDAC inhibitors (HDACis) as promising anticancer agents.[2][3] Among these, N-substituted benzamides have emerged as a clinically important class.

The Core Pharmacophore and Key SAR Insights

The canonical pharmacophore for benzamide-based HDACis consists of three key components: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. The N-substituted benzamide moiety often serves as a highly effective ZBG.

HDAC_Pharmacophore cluster_0 N-Substituted Benzamide Core cluster_1 HDAC Active Site ZBG Zinc-Binding Group (ZBG) (e.g., o-amino-N-phenylbenzamide) Linker Linker ZBG->Linker Connects to Zinc Zn²⁺ Ion ZBG->Zinc Chelates Cap Cap Group (Surface Recognition) Linker->Cap Positions

Key Structure-Activity Relationship Findings:

  • The Zinc-Binding Group is Critical: The interaction with the zinc ion in the active site of HDACs is a primary determinant of inhibitory activity. The ortho-amino group on the N-phenyl ring of N-(2-aminophenyl)benzamides is crucial for this chelation.[4][5] Studies have shown that both the carbonyl oxygen and the amino nitrogen of the o-aminobenzamide moiety coordinate with the zinc ion.[4]

  • Substituents on the Benzamide Ring: The nature and position of substituents on the benzamide ring significantly impact potency and selectivity.

    • Electron-withdrawing groups like chlorine or nitro groups on the benzamide ring have been shown to decrease anti-proliferative activity.[6]

    • In contrast, modifications at the 2-position of the benzamide can confer selectivity. For instance, a 2-methylthio substituent leads to potent and selective HDAC3 inhibition.[7]

  • The "Cap" Group Modulates Potency and Selectivity: The cap group, which is typically a larger aromatic or heterocyclic moiety, interacts with residues on the rim of the active site. Variations in the cap group can fine-tune the inhibitor's potency and isoform selectivity. For example, chiral oxazoline capping groups have been shown to yield potent and selective HDAC3 inhibitors.[1]

  • Linker Length and Rigidity: The linker connecting the ZBG to the cap group plays a role in properly orienting the inhibitor within the active site. The optimal length and rigidity of the linker can vary depending on the specific HDAC isoform being targeted.

Comparative Biological Activity

The following table summarizes the inhibitory activity of representative N-substituted benzamide HDAC inhibitors against different HDAC isoforms and their anti-proliferative activity against cancer cell lines.

CompoundTarget HDACsIC50 (µM) vs HDAC1IC50 (µM) vs HDAC2IC50 (µM) vs HDAC3Anti-proliferative IC50 (µM) vs A549 cellsReference(s)
Entinostat (MS-275) Class I HDACs0.930.951.8>10[3][8]
Mocetinostat (MGCD0103) Class I HDACsPotent inhibitorPotent inhibitorPotent inhibitorNot specified[8]
CI-994 Class I HDACsPotent inhibitorPotent inhibitorPotent inhibitorNot specified[8]
Compound 7j HDAC1, 2, 30.650.781.701.8 (MCF-7), 1.5 (T47D)[3]
Compound 15k HDAC3 selective0.0800.1100.006Not specified[1][9]
Compound 16 HDAC3 selective>15>150.029Not specified[7]
Experimental Protocols

This protocol is a representative method for determining the in vitro inhibitory activity of N-substituted benzamides against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., containing Trichostatin A and trypsin)

  • Test compounds (N-substituted benzamides) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at 37°C for 15-30 minutes.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[10]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using appropriate software.

The MTT assay is a colorimetric assay used to assess the anti-proliferative effects of compounds on cancer cell lines.[11][12][13]

MTT_Workflow start Seed Cells in 96-well plate treat Treat with N-substituted benzamides start->treat incubate1 Incubate (e.g., 72 hours) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4 hours) add_mtt->incubate2 solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the N-substituted benzamide compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14]

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[11]

N-Substituted Benzamides as Dopamine Receptor Antagonists: Modulating Neuronal Signaling

Substituted benzamides represent a significant class of dopamine receptor antagonists, with many compounds exhibiting therapeutic efficacy as antipsychotic and antiemetic agents.[15] Their mechanism of action involves blocking dopamine receptors, primarily the D2 subtype, in the central nervous system.[16]

Stereochemistry and Substituent Effects: The Keys to Potency

The SAR of benzamide-based dopamine antagonists is highly dependent on both the stereochemistry of the molecule and the substitution patterns on the aromatic rings.

Key Structure-Activity Relationship Findings:

  • Stereoselectivity is Crucial: The biological activity of many benzamide dopamine antagonists is confined to a single enantiomer. For example, in the N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide series, the (R)-enantiomer displays significantly higher affinity for the D2 receptor.

  • Aromatic Substitution Patterns Dictate Potency:

    • Specific substitution patterns on the benzamide ring are essential for high affinity. For instance, a 2,3-dimethoxy substitution or a 5,6-dimethoxysalicylamide pattern often leads to potent D2 antagonists.

    • The nature of the substituent on the N-benzyl group also influences activity.

  • The Amide Conformation: The conformation of the amide bond and the spatial relationship between the aromatic rings and the basic nitrogen atom are critical for optimal receptor interaction.

Comparative Biological Activity

The following table presents the in vitro D2 receptor binding affinities of selected N-substituted benzamide dopamine antagonists.

CompoundD2 Receptor Affinity (IC50, nM)Reference(s)
Raclopride ~1.8
Compound 22 ~1
Compound 26 ~1
Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of N-substituted benzamides for the dopamine D2 receptor.[17]

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [³H]Spiperone).

  • Non-specific binding control (e.g., haloperidol).

  • Test compounds (N-substituted benzamides) dissolved in a suitable solvent.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl₂).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki or IC50 value by non-linear regression analysis.

Binding_Assay_Workflow start Prepare reagents: Membranes, Radioligand, Test Compounds incubate Incubate in 96-well plate start->incubate filter Rapid Filtration on Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate Ki / IC50 count->analyze

N-Substituted Benzamides as Antimicrobial Agents: A Renewed Fight Against Resistance

The rise of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents.[18] N-substituted benzamides have demonstrated promising activity against a range of pathogens, with some compounds targeting essential bacterial processes like cell division.[18]

SAR for Antibacterial and Antifungal Activity

The antimicrobial SAR of N-substituted benzamides is highly dependent on the specific microbial target and the nature of the substituents.

Key Structure-Activity Relationship Findings:

  • Substituent Effects on the Benzamide Ring: The presence and position of substituents on the benzamide ring can significantly influence antimicrobial potency. For example, certain topological and molecular connectivity indices have been correlated with antibacterial activity.[19]

  • The N-Substituent: The nature of the substituent on the amide nitrogen is also a key determinant of activity.

Comparative Biological Activity

The following table summarizes the antimicrobial activity of selected N-substituted benzamide derivatives.

CompoundTarget OrganismZone of Inhibition (mm)MIC (µg/mL)Reference(s)
5a B. subtilis256.25[20][21]
5a E. coli313.12[20][21]
6b E. coli243.12[20][21]
6c B. subtilis246.25[20][21]
Experimental Protocol: Antimicrobial Susceptibility Testing

Standardized methods are used to determine the in vitro susceptibility of microorganisms to antimicrobial agents.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][21]

Procedure:

  • Prepare serial two-fold dilutions of the N-substituted benzamide compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

This method provides a qualitative assessment of antimicrobial susceptibility.

Procedure:

  • Prepare a standardized inoculum of the test microorganism and evenly streak it onto the surface of an agar plate.

  • Impregnate sterile filter paper disks with a known concentration of the N-substituted benzamide compound.

  • Place the disks on the inoculated agar surface.

  • Incubate the plate under appropriate conditions.

  • Measure the diameter of the zone of inhibition (the area of no microbial growth) around the disk. The size of the zone is indicative of the susceptibility of the organism to the compound.[22]

Conclusion

References

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A Comparative Guide to the Cytotoxicity of N-methoxybenzamide Analogues for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the cytotoxic properties of various N-methoxybenzamide analogues, designed for researchers, scientists, and drug development professionals in the field of oncology. By synthesizing experimental data and elucidating the underlying mechanisms of action, this document aims to provide a comprehensive resource for evaluating the therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Promise of this compound Analogues

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Within this broad class, this compound analogues have garnered significant attention for their potential as anticancer agents. These compounds feature a methoxy group (-OCH3) attached to the benzamide core, a modification that can profoundly influence their pharmacokinetic properties and biological activity. The position and number of methoxy groups, along with other substitutions on the benzamide ring and the N-substituent, allow for a vast chemical space to be explored in the quest for potent and selective cytotoxic agents. This guide will delve into the structure-activity relationships (SAR) that govern the anticancer effects of these analogues, providing a framework for the rational design of next-generation cancer therapeutics.

Mechanism of Action: Unraveling the Cytotoxic Effects

The cytotoxic activity of this compound analogues is primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[1][2][3] Extensive research on related N-substituted benzamides has revealed that a key mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis.[1][2]

This process is initiated by the compound's ability to disrupt the mitochondrial transmembrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[1][2] In the cytosol, cytochrome c forms a complex with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9, creating the apoptosome. This complex then activates caspase-9, an initiator caspase that subsequently activates executioner caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[4]

Furthermore, some N-substituted benzamides have been shown to induce a G2/M phase cell cycle block, preventing cancer cells from proceeding through mitosis and further contributing to their cytotoxic effect.[1] The induction of apoptosis by these compounds appears to be independent of the tumor suppressor protein p53 in some cases, which is a significant advantage as many cancers harbor p53 mutations.[1][2]

Apoptosis_Pathway cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Execution Pathway Compound This compound Analogue Mitochondrion Mitochondrion Compound->Mitochondrion Disrupts membrane potential Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Pro_caspase9 Pro-caspase-9 Pro_caspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 activates Pro_caspase3 Pro-caspase-3 Caspase9->Pro_caspase3 activates Caspase3 Activated Caspase-3 Pro_caspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

A potential apoptosis pathway induced by this compound analogues.

Comparative Cytotoxicity of this compound Analogues

The cytotoxic efficacy of this compound analogues is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the in vitro cytotoxicity data for a selection of this compound analogues and related benzamide derivatives against various human cancer cell lines. This data highlights the influence of structural modifications on anticancer activity.

Compound ID/NameStructure/Key FeaturesCancer Cell LineIC50 (µM)Reference
L1 (Nimesulide derivative) Methoxybenzamide derivative of nimesulideH292 (Lung)8.87[5][6]
SKOV3 (Ovarian)2.63[5][6]
SKBR3 (Breast)1.57[5][6]
Compound 5d 2-amino-N-methoxybenzamide derivativeNSCLC0.095[7]
Compound 5h 2-amino-N-methoxybenzamide derivativeNSCLC0.071[7]
N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide derivative 1 Pyrazine-substituted trifluoromethoxy analogueA549 (Lung)12.5[5]
N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide derivative 2 Pyrazine-substituted trifluoromethoxy analogueA549 (Lung)18.2[5]
Compound 20b N-benzylbenzamide derivativeVarious0.012 - 0.027[8]

Note: The data presented is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, such as incubation times and assay methodologies.

Structure-Activity Relationship (SAR) Insights:

From the available data, several key SAR insights can be drawn:

  • Methoxy Group Positioning: The position and number of methoxy groups on the benzamide ring are critical for cytotoxic activity.

  • N-Substituent Modifications: Alterations to the substituent on the amide nitrogen significantly impact potency. Hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties have shown promise.[7]

  • Hybridization Strategy: The development of hybrid molecules, such as pyrimidine derivatives of 2-amino-N-methoxybenzamide, has led to compounds with potent EGFR kinase inhibitory activity and impressive cytotoxicity against non-small cell lung cancer (NSCLC) cells.[7]

Experimental Protocols: Assessing Cytotoxicity

The evaluation of the cytotoxic potential of novel this compound analogues is a critical step in their development as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and proliferation.[9][10][11]

General Workflow for In Vitro Cytotoxicity Testing:

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Cell_Culture 1. Cancer Cell Line Culture & Maintenance Cell_Seeding 2. Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Treatment 4. Treatment with Serial Dilutions of Test Compound Cell_Seeding->Treatment Compound_Prep 3. Test Compound Stock Solution Prep Compound_Prep->Treatment Incubation 5. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay_Procedure 6. MTT Assay Procedure Incubation->Assay_Procedure Absorbance 7. Absorbance Measurement Assay_Procedure->Absorbance Analysis 8. Calculation of % Cell Viability & IC50 Absorbance->Analysis

General workflow for in vitro cytotoxicity testing of a novel compound.
Detailed Step-by-Step MTT Assay Protocol:

This protocol provides a general guideline for performing an MTT assay to determine the cytotoxicity of this compound analogues. Optimization for specific cell lines and compounds may be required.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound analogues (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogues in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent as the test compounds).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This compound analogues represent a promising class of compounds with significant cytotoxic potential against a range of cancer cell lines. Their mechanism of action, primarily through the induction of apoptosis via the mitochondrial pathway, makes them attractive candidates for further development. The structure-activity relationship data gathered to date provides a solid foundation for the rational design of more potent and selective analogues.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader and more diverse library of this compound analogues to refine our understanding of the key structural features required for optimal activity.

  • Mechanism of action studies: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds to identify potential biomarkers for patient selection.

  • In vivo efficacy and toxicity studies: Evaluating the most promising analogues in preclinical animal models to assess their therapeutic potential and safety profiles.

  • Combination therapies: Investigating the synergistic effects of this compound analogues with existing chemotherapeutic agents or targeted therapies to overcome drug resistance and improve treatment outcomes.

By pursuing these avenues of research, the full therapeutic potential of this compound analogues as novel anticancer agents can be realized.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. N-methoxybenzamide, a versatile benzamide derivative, is one such reagent where proper handling extends through its entire lifecycle, culminating in its disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe and responsible management of this compound waste, grounded in established safety protocols and regulatory standards.

Core Principle: Hazard-Based Waste Identification

The foundation of any disposal procedure is a thorough understanding of the substance's inherent hazards. This compound and structurally similar compounds are classified as hazardous. While a specific Safety Data Sheet (SDS) for this compound may vary by supplier, data aggregated from related benzamides provides a clear directive for cautious handling. The primary hazards necessitate treating this compound as regulated chemical waste.

Hazard ClassificationDescriptionGHS Hazard StatementRecommended Precaution
Skin Corrosion/Irritation Causes skin irritation.H315Wear protective gloves and clothing.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.H319Wear eye and face protection.[1][2][3]
Acute Oral Toxicity May be harmful if swallowed.H302Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
Specific Target Organ Toxicity May cause respiratory irritation.H335Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][2][4]

Based on this profile, under no circumstances should this compound or its solutions be disposed of via sanitary sewer systems (i.e., down the drain) .[5][6] Such actions can harm aquatic ecosystems and compromise the biological processes of wastewater treatment facilities.[7] The only appropriate disposal pathway is through a licensed hazardous waste management company, coordinated by your institution's Environmental Health & Safety (EH&S) office.[8]

Procedural Workflow for Disposal

The following protocol outlines the step-by-step process for preparing this compound waste for collection. This system is designed to ensure safety, compliance, and a clear chain of custody.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE.

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[9]

  • Body Protection: A standard lab coat.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Collect this compound waste in a dedicated container.

  • Do not mix with other waste streams, especially strong oxidizing agents, acids, or bases, which are incompatible.[10][11]

  • Keep solid waste separate from liquid waste solutions containing this compound.

Step 3: Container Selection and Labeling

The waste container serves as the primary containment and communication tool.

  • Container Choice: Use a chemically compatible container, preferably plastic, with a secure, tight-fitting lid.[12] The original product container can be used if it is in good condition.[7]

  • Labeling: The container must be labeled clearly and accurately at the moment the first drop of waste is added.[13] The label must include:

    • The words "Hazardous Waste" .[7][14]

    • The full chemical name: "this compound" . Avoid abbreviations.

    • An indication of the hazards (e.g., "Irritant").[14]

    • The date of accumulation.

    • The generating laboratory's information (building, room number, principal investigator).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Labs must designate a specific location for storing hazardous waste before pickup.[7][12]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Ensure the waste container is kept closed at all times, except when adding waste.[12]

  • The SAA should have secondary containment, such as a tray or bin, capable of holding the contents of the largest container.[7]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5][14]

Step 5: Scheduling Waste Collection

Once the container is full or waste is no longer being generated, arrange for its disposal.

  • Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.[12]

  • Provide them with all necessary information from the hazardous waste label.

  • Do not allow full containers to remain in the lab for extended periods.[5]

Management of Spills and Contaminated Materials

Accidents happen, and a clear plan for managing spills and contaminated items is essential.

  • Small Spills: For small powder spills, avoid generating dust.[15] Carefully sweep the material, or use an absorbent pad for solutions, and place it in your designated this compound hazardous waste container.[9]

  • Contaminated Debris: All materials used to clean a spill (e.g., paper towels, absorbent pads) and any grossly contaminated PPE (like gloves) must be disposed of as hazardous waste in the same container.[5]

  • Empty Containers: An empty container that held this compound should be disposed of as hazardous waste along with the chemical itself.[9] For acutely hazardous materials (P-listed wastes), regulations require triple-rinsing, with the rinsate collected as hazardous waste.[5] While this compound is not typically P-listed, adopting this practice for the empty container ensures the highest level of safety and compliance.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from the point of use to its final disposal.

DisposalWorkflow This compound Disposal Decision Workflow cluster_prep Waste Generation & Preparation cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Waste Generated (this compound or contaminated material) ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Waste (Dedicated Container) ppe->segregate label_container Step 3: Select & Label Container ('Hazardous Waste', Chemical Name, Date) segregate->label_container store Step 4: Store in SAA (Secondary Containment, Closed Lid) label_container->store check_full Container Full? store->check_full check_full->store No request_pickup Step 5: Contact EH&S to Schedule Pickup check_full->request_pickup Yes end_process Waste Removed by Licensed Professional request_pickup->end_process

Caption: Logical workflow for the safe collection, storage, and disposal of this compound waste.

References

  • Chemsrc. (2025). This compound | CAS#:2446-51-7.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Echemi. (n.d.). N-(2-CHLOROPHENYL)-4-METHOXYBENZAMIDE Safety Data Sheets.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs.
  • PubChem NIH. (n.d.). N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575.
  • Guidechem. (n.d.). N-METHOXY-N-METHYLBENZAMIDE (CAS No. 6919-61-5) SDS.
  • PubChem NIH. (n.d.). This compound | C8H9NO2 | CID 12355457.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Sigma-Aldrich. (n.d.). N-Methoxy-N-methylbenzamide 98 6919-61-5.
  • Synquest Labs. (2020). 4-Fluoro-N-methoxy-N-methylbenzamide Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Benzamide.
  • Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS.
  • CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET.
  • Benchchem. (2025). Essential Guide to the Safe Disposal of 2-(Phenylamino)Benzamide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxybenzamide.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - 4-Methoxybenzamide.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • PubChem NIH. (n.d.). 4-Methoxybenzamide | C8H9NO2 | CID 76959.
  • PubChem NIH. (n.d.). N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897.
  • United Nations. (2005). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Methoxybenzamide.
  • PubChem NIH. (n.d.). N-Methoxy-N,4-dimethylbenzamide | C10H13NO2 | CID 5133773.

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A Researcher's Guide to the Safe Handling and Disposal of N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is as crucial as the innovative science they enable. N-methoxybenzamide, a key building block in synthetic chemistry, demands a thorough and proactive approach to laboratory safety. This guide moves beyond a simple checklist, offering a deeply rooted, scientifically grounded framework for its safe use and disposal. By understanding the causality behind each procedural step, we empower you to build a self-validating system of safety, fostering a laboratory environment where scientific advancement and personal well-being are mutually reinforcing.

The Critical First Step: Understanding the Hazard Profile

Before a single gram of this compound is handled, a comprehensive review of its Safety Data Sheet (SDS) is non-negotiable. While specific toxicological data can vary between suppliers, the available information points to several key hazards that must be addressed through rigorous safety protocols.

Primary Hazard Overview:

  • Skin and Eye Irritation: this compound and its derivatives are known to cause skin and serious eye irritation.[1][2][3] Direct contact with the solid powder or solutions can lead to inflammation and discomfort.

  • Respiratory Irritation: Inhalation of airborne dust particles may cause irritation to the respiratory tract.[1][2]

  • Potential for Harm if Swallowed: Some benzamide derivatives are classified as harmful if swallowed.[2][4]

  • Uncertain Long-Term Effects: For many research chemicals, including this compound, comprehensive long-term toxicological data may be limited. Therefore, a precautionary approach that minimizes all routes of exposure is the most responsible course of action.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE form the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for working with this compound, grounded in a risk-based assessment of its known hazards.

PPE ComponentRecommended SpecificationRationale for Selection
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]Protects the eyes from airborne dust particles and accidental splashes of solutions.[6] A face shield should be worn over goggles when there is a significant risk of splashing.[5][6]
Hand Protection Chemical-resistant nitrile gloves.[5][6]Nitrile provides a robust barrier against a wide range of chemicals and is a suitable choice for handling powdered substances.[5] Always inspect gloves for tears or punctures before use and change them frequently.
Body Protection A long-sleeved laboratory coat.[5][6]Protects skin and personal clothing from contamination by dust or splashes.[5]
Respiratory Protection A NIOSH-approved respirator or working within a certified chemical fume hood.[5][6]Essential for preventing the inhalation of harmful dust, especially when weighing or transferring the solid compound.[6]

A Validated Workflow: From Preparation to Disposal

A systematic, step-by-step approach to handling this compound is crucial for minimizing risk. The following workflow diagram illustrates a logical and safe operational sequence.

N_methoxybenzamide_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Cleanup & Disposal sds Review Safety Data Sheet ppe Don Appropriate PPE sds->ppe hood Verify Fume Hood Operation ppe->hood weigh Weigh Solid in Fume Hood hood->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate segregate Segregate Waste Streams decontaminate->segregate dispose Dispose via EHS Guidelines segregate->dispose

Caption: A validated workflow for the safe handling of this compound.

Detailed Step-by-Step Protocol:
  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][7][8]

    • Ensure that an eyewash station and safety shower are readily accessible.[8]

    • Wear all required PPE as outlined in the table above.[1][2]

  • Handling the Chemical:

    • To prevent the generation of dust, handle the solid compound with care.[6][7]

    • When dissolving, add the this compound to the solvent slowly to avoid splashing.[5]

    • Keep containers tightly closed when not in use.[2][9]

  • Post-Handling Procedures:

    • Thoroughly clean and decontaminate all work surfaces and equipment after use.

    • Wash hands and any exposed skin thoroughly after handling.[1][4][9]

Responsible Disposal: A Commitment to Safety and Sustainability

The proper disposal of this compound and its associated waste is a critical final step in the handling process. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.

Waste StreamDisposal Protocol
Solid this compound Collect in a clearly labeled, sealed container for solid chemical waste.
Contaminated Disposables (e.g., gloves, weigh paper) Place in a designated, sealed container for solid chemical waste.
This compound Solutions Collect in a labeled, sealed, and chemically compatible container for liquid chemical waste. Segregate based on solvent type (e.g., halogenated vs. non-halogenated).

Emergency Response: Preparedness is Key

In the event of an accidental exposure, a swift and informed response is vital.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] If skin irritation occurs, seek medical advice.[3][9]

  • Eye Contact: Rinse cautiously with water for several minutes.[3][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][9]

  • Ingestion: Rinse mouth with water and seek medical attention.[2][4]

  • Spills: For small spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for disposal.[7] For larger spills, evacuate the area and contact your institution's EHS department.

By integrating these scientifically grounded practices into your laboratory workflow, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility in research.

References

  • Synquest Labs.
  • Echemi. N-(2-CHLOROPHENYL)
  • Fisher Scientific.
  • Guidechem. N-METHOXY-N-METHYLBENZAMIDE (CAS No. 6919-61-5) SDS.
  • Apollo Scientific.
  • Tokyo Chemical Industry.
  • PubChem. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575.
  • Fisher Scientific. N-(4-Fluorobenzoyl)
  • Sigma-Aldrich. 4-Methoxybenzamide 98%.
  • Sigma-Aldrich. N,N'-Bis(3,4,5-trimethoxybenzyl)
  • Fisher Scientific.
  • Benchchem. Personal protective equipment for handling Benzamide, N,N,4-trimethyl-.
  • PubChem. N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897.
  • ChemScene. N,N-diethyl-4-methoxybenzamide.
  • Benchchem. Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
  • BLD Pharm. 2446-51-7|this compound.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.